molecular formula C9H19N3 B1356085 1-Methyl-4-(pyrrolidin-3-yl)piperazine CAS No. 202991-92-2

1-Methyl-4-(pyrrolidin-3-yl)piperazine

Cat. No.: B1356085
CAS No.: 202991-92-2
M. Wt: 169.27 g/mol
InChI Key: SCNMGRFCMUWUNN-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry research. This compound features a piperazine ring core substituted with a methyl group and a pyrrolidine moiety, creating a unique molecular architecture that enables diverse research applications. The structural characteristics of this compound make it particularly valuable for investigating enzyme inhibition pathways, with research indicating potential activity against various biological targets including autotaxin and stearoyl-CoA desaturase . In pharmaceutical research, this compound serves as a versatile scaffold for the development of novel therapeutic agents. Its molecular framework allows for strategic modifications that can enhance binding affinity and selectivity for specific biological targets. Researchers are exploring its application in oncology, metabolic disorders, and inflammatory conditions, leveraging its potential to modulate critical enzymatic processes involved in disease progression . The compound's mechanism of action typically involves targeted inhibition of enzymes through competitive or allosteric binding, disrupting pathogenic signaling cascades and cellular processes. This specialized chemical is provided exclusively for research purposes in laboratory settings. Researchers should handle this material according to appropriate safety protocols, using personal protective equipment and working in well-ventilated areas. Proper storage conditions include maintaining the compound in a cool, dry environment away from direct sunlight to preserve stability and purity. The product is strictly intended for scientific research and is not classified or approved for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMGRFCMUWUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562384
Record name 1-Methyl-4-(pyrrolidin-3-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202991-92-2
Record name 1-Methyl-4-(pyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(pyrrolidin-3-yl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry due to its presence as a key structural motif in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this valuable building block, along with a detailed multi-technique approach for its structural and chiral characterization. The synthesis leverages a strategic reductive amination of a protected chiral pyrrolidinone with 1-methylpiperazine, followed by deprotection. Characterization is addressed through a suite of analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC), ensuring the unambiguous determination of its structure, purity, and enantiomeric integrity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutics incorporating this privileged scaffold.

Introduction: The Significance of the Pyrrolidinyl-Piperazine Moiety

The pyrrolidinyl-piperazine scaffold is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The inherent chirality of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine adds a layer of complexity and specificity, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The distinct spatial arrangement of the pyrrolidine and piperazine rings allows for versatile substitution patterns, enabling the fine-tuning of a molecule's activity and selectivity. This guide elucidates a practical and efficient pathway to access the enantiomerically pure (R)-isomer, a critical starting material for the development of novel therapeutics.

Stereoselective Synthesis

The paramount challenge in the synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine lies in the establishment and retention of the desired stereochemistry at the C3 position of the pyrrolidine ring. The synthetic strategy detailed herein addresses this challenge through the use of a commercially available chiral starting material and a carefully controlled reaction sequence. The key transformation is a reductive amination, a robust and widely utilized method for the formation of carbon-nitrogen bonds.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis follows a logical and efficient two-step pathway, commencing with the reductive amination of a chiral, N-protected 3-pyrrolidinone with 1-methylpiperazine. The N-protecting group serves the dual purpose of preventing unwanted side reactions and influencing the stereochemical outcome of the reduction. The final step involves the removal of this protecting group to yield the target compound.

Synthetic Workflow Start (R)-N-Boc-3-oxopyrrolidine Intermediate (R)-N-Boc-1-Methyl-4-(pyrrolidin-3-yl)piperazine Start->Intermediate Reductive Amination (1-Methylpiperazine, NaBH(OAc)₃) Final (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Intermediate->Final Deprotection (TFA or HCl) Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis A Select Chiral Column B Optimize Mobile Phase A->B C Set Detection Wavelength B->C D Prepare Sample and Standard C->D E Inject and Run HPLC D->E F Analyze Chromatogram E->F

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-4-(pyrrolidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the anticipated mechanism of action for the novel compound 1-Methyl-4-(pyrrolidin-3-yl)piperazine. In the absence of definitive, publicly available pharmacological data for this specific molecule, this document synthesizes established structure-activity relationships (SAR) from closely related chemical entities to postulate a high-probability molecular target and subsequent signaling cascade. We present a hypothesized mechanism centered on the modulation of central nervous system (CNS) monoamine receptors, a common trait for compounds bearing the N-methylpiperazine and pyrrolidine scaffolds. Furthermore, this guide provides detailed, field-proven experimental protocols to rigorously test this hypothesis, offering a self-validating framework for researchers investigating this and similar compounds.

Introduction: Deconstructing the Molecule to Predict Function

The chemical structure of this compound integrates two key pharmacophores known to confer activity at CNS receptors: the piperazine ring and the pyrrolidine moiety. The piperazine nucleus is a ubiquitous feature in a vast array of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with monoamine neurotransmitter systems.[1] The inclusion of a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, further refines the spatial and electronic properties of the molecule, contributing to target selectivity and potency.[2]

Based on a comprehensive analysis of existing literature for analogous structures, we hypothesize that this compound functions as a modulator of serotonergic and/or dopaminergic receptors. Many piperazine derivatives exhibit significant central pharmacological activity by engaging these pathways.[1] This guide will, therefore, focus on this putative mechanism.

Postulated Primary Mechanism of Action: Serotonin 5-HT1A Receptor Agonism

The most probable primary mechanism of action for this compound is agonism at the serotonin 1A (5-HT1A) receptor. This hypothesis is built upon the well-documented activity of numerous N-substituted piperazine derivatives that show high affinity and selectivity for this receptor subtype.

Causality Behind the Hypothesis:
  • The Piperazine Moiety: The piperazine scaffold is a privileged structure for 5-HT1A receptor ligands. The nitrogen atoms of the piperazine ring are crucial for forming key interactions within the receptor's binding pocket.

  • Structural Analogs: Compounds with similar core structures are potent 5-HT1A receptor agonists. This suggests a conserved binding mode that this compound is likely to share.

Downstream Signaling Pathway

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory Gαi/o proteins. Agonist binding by this compound is predicted to initiate the following intracellular cascade:

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.

  • Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Activation of GIRK Channels: The Gβγ dimer binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and neuronal hyperpolarization. This hyperpolarization leads to an inhibitory postsynaptic potential (IPSP), reducing neuronal excitability.

This signaling cascade is the foundation of the 5-HT1A receptor's role in modulating mood and anxiety, making its agonists valuable targets for therapeutic development.

Visualization of the Postulated Signaling Pathway

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits girk GIRK Channel g_protein->girk βγ activates camp cAMP ac->camp Converts k_ion_out K+ Efflux girk->k_ion_out Opens ligand This compound (Agonist) ligand->receptor Binds atp ATP atp->camp hyperpolarization Neuronal Hyperpolarization k_ion_out->hyperpolarization

Caption: Postulated signaling cascade of this compound at the 5-HT1A receptor.

Potential Secondary Mechanisms and Off-Target Activities

While 5-HT1A agonism is the most probable primary mechanism, the structural motifs of this compound suggest potential interactions with other receptors, which must be investigated to build a complete pharmacological profile.

  • Dopamine Receptors (D2/D3): The piperazine ring is also a common feature in dopamine receptor antagonists. It is plausible that this compound may exhibit some affinity for D2 or D3 receptors, which could contribute to a more complex overall effect on the CNS.

  • Sigma Receptors (σ1, σ2): Certain piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are involved in a wide range of cellular functions.[3]

  • Adrenergic Receptors (α1, α2): Some piperazine derivatives have been found to act as antagonists at α-adrenoceptors.[4]

Experimental Protocols for Mechanism Validation

To transition from a putative to a confirmed mechanism of action, a systematic and multi-tiered experimental approach is required. The following protocols are designed to be a self-validating system, where each stage of experimentation builds upon the last.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for its predicted primary and secondary targets.

Methodology: Radioligand Displacement Assays

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, D2, σ1 receptors).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay Protocol (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of a known concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

      • 50 µL of varying concentrations of this compound (the "competitor").

      • 50 µL of the cell membrane preparation.

    • For determining non-specific binding, a high concentration of a known, non-labeled ligand is used in place of the test compound.

    • Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Receptor Recommended Radioligand Cell Line
5-HT1A[3H]8-OH-DPATHEK293-h5-HT1A
Dopamine D2[3H]SpiperoneCHO-K1-hD2
Sigma-1 (σ1)-PentazocineHEK293-hσ1
Sigma-2 (σ2)[3H]DTG-
Adrenergic α1[3H]PrazosinHEK293-hα1A
Adrenergic α2[3H]RauwolscineHEK293-hα2A
Visualization of the Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubate: Membranes + Radioligand + Compound membrane_prep->incubation reagents Prepare Reagents (Radioligand, Compound) reagents->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Calculate IC50 scintillation->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for in vitro radioligand binding assays.

Tier 2: In Vitro Functional Assays

Objective: To determine the functional activity (i.e., agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the identified high-affinity targets.

Methodology: cAMP Assay (for Gαi/o-coupled receptors like 5-HT1A)

  • Cell Preparation:

    • Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT1A).

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Protocol:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Immediately add varying concentrations of this compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For an agonist, the curve will show a dose-dependent decrease in cAMP levels. The EC50 is the concentration that produces 50% of the maximal inhibition.

    • To test for antagonist activity, perform the assay in the presence of a known agonist and observe if the test compound shifts the agonist's dose-response curve to the right.

Conclusion and Future Directions

This guide posits that this compound is a putative 5-HT1A receptor agonist. This hypothesis is firmly grounded in the extensive literature on the pharmacological activities of its core piperazine and pyrrolidine scaffolds. The provided experimental workflows offer a clear and robust path for the definitive characterization of this compound's mechanism of action.

Successful validation of 5-HT1A agonism would warrant further investigation into its in vivo effects in animal models of anxiety and depression. A comprehensive understanding of its full receptor-binding profile will be crucial for predicting its therapeutic potential and potential side effects. The synthesis and characterization of analogs will also be invaluable for elucidating the detailed structure-activity relationships of this chemical series.

References

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link][1]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6664. [Link][2]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1520. [Link][3]

  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Acta Diabetologica, 55(4), 365-374. [Link][4]

  • Piperazine, 1-methyl-4-(3-pyrrolidinyl)-, (R)-(9CI) - PubChem. National Center for Biotechnology Information. [Link]

  • Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-26. [Link]

  • Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-33. [Link]

Sources

Biological activity of 1-Methyl-4-(pyrrolidin-3-yl)piperazine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-(pyrrolidin-3-yl)piperazine and Its Derivatives

Executive Summary

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Its unique three-dimensional structure allows for precise interactions with multiple receptor systems, most notably dopaminergic and serotonergic G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the core biological activities of this scaffold, explores the structure-activity relationships (SAR) of its key derivatives, and details the essential experimental protocols for their evaluation. We delve into the mechanistic underpinnings of its action, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for psychiatric and neurological disorders.

The this compound Scaffold: A Foundation for CNS Drug Discovery

Core Chemical Features and Pharmacological Significance

The this compound molecule is characterized by a central piperazine ring linking a methyl group at the N1 position and a pyrrolidine ring at the N4 position. This arrangement contains three key nitrogen atoms, two of which (the N1 of piperazine and the pyrrolidine nitrogen) are typically basic and protonated at physiological pH. These protonated amines are critical for forming salt-bridge interactions with acidic residues (e.g., aspartate) within the binding pockets of aminergic GPCRs. The stereochemistry of the pyrrolidine ring attachment at the C3 position introduces a chiral center, which is often crucial for selective receptor engagement.

Therapeutic Relevance: A Precursor to Multi-Target Ligands

This scaffold serves as a foundational element for a range of compounds investigated for antipsychotic, antidepressant, and cognitive-enhancing properties. Its ability to be readily functionalized allows medicinal chemists to fine-tune the affinity and efficacy of its derivatives for specific receptor subtypes, leading to compounds with tailored pharmacological profiles. A notable example of a drug class built upon similar pharmacophores is aripiprazole and its analogues, which exhibit complex "polypharmacology" by acting on multiple dopamine and serotonin receptors simultaneously to achieve their therapeutic effects.

Primary Biological Target Engagement: Dopamine and Serotonin Receptor Systems

The principal biological activity of this scaffold and its derivatives stems from their interaction with dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors. The nature of this interaction can range from full agonism to partial agonism and antagonism, depending on the specific substitutions on the core structure.

Mechanism of Action at Dopamine D₂ Receptors

Many derivatives act as potent ligands for the dopamine D₂ receptor, a key target for antipsychotic drugs. Typically, these compounds act as partial agonists or antagonists. Partial agonism at D₂ receptors is a highly sought-after mechanism for treating schizophrenia, as it can stabilize dopaminergic neurotransmission—reducing it in hyperdopaminergic states (like the mesolimbic pathway) and enhancing it in hypodopaminergic states (like the mesocortical pathway).

This interaction triggers the canonical Gαi/o signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Receptor Dopamine D₂ Receptor G_Protein Gαi Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Derivative Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Cellular Activity cAMP->Response Leads to

Caption: Dopamine D₂ receptor Gαi-coupled signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of compounds based on the this compound scaffold can be systematically modified. The following table summarizes key SAR trends observed in published literature. The specific data points are illustrative examples derived from various sources studying similar pharmacophores.

Derivative Modification Target Example Effect on Biological Activity Illustrative Kᵢ (nM)
Parent Scaffold D₂ ReceptorModerate Affinity~50-100 nM
(R)-enantiomer of Pyrrolidine D₂ ReceptorOften shows higher affinity than the (S)-enantiomer or racemate.~10-30 nM
N-alkylation of Pyrrolidine 5-HT₁ₐ ReceptorSmall alkyl groups (e.g., ethyl) can increase affinity.~5-15 nM
Substitution on Piperazine N1 D₄ ReceptorReplacing methyl with larger groups (e.g., ethyl, propyl) can decrease affinity.>150 nM
Aromatic bioisostere for Piperazine MultipleReplacing the N1-methylpiperazine with a different heterocyclic group can drastically alter the selectivity profile.Varies Widely

Expert Insight: The preference for the (R)-enantiomer often relates to a more favorable orientation within the chiral binding pocket of the receptor, allowing for optimal hydrophobic and hydrogen-bonding interactions. This stereoselectivity is a critical consideration in lead optimization to maximize potency and minimize off-target effects.

Essential Methodologies for Biological Evaluation

A robust assessment of novel derivatives requires a multi-tiered approach, progressing from initial binding affinity to functional activity and finally to in vivo efficacy.

Experimental Workflow for Compound Characterization

The logical progression of experiments is designed to build a comprehensive pharmacological profile efficiently. The workflow begins with high-throughput in vitro assays to establish receptor binding and functional potency, followed by more complex cellular and in vivo models for promising candidates.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo & Advanced Studies synthesis Compound Synthesis & Purification binding Radioligand Binding Assay (Determine Affinity - Kᵢ) synthesis->binding Primary Screen functional Functional Assay (Determine Potency - EC₅₀/IC₅₀ & Efficacy) binding->functional Hits to Leads pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) functional->pk_pd Lead Candidates behavioral Behavioral Models (e.g., Prepulse Inhibition) pk_pd->behavioral safety Safety & Toxicology Screening behavioral->safety

Caption: Tiered experimental workflow for CNS drug discovery.

Protocol: In Vitro Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of a novel derivative for the human dopamine D₂ receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (serial dilutions).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation vials and cocktail.

  • Glass fiber filters (GF/B).

  • Cell harvester.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final concentration should span a range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine 50 µL of radioligand ([³H]Spiperone at a final concentration of ~0.2 nM), 50 µL of test compound dilution (or buffer for total binding, or haloperidol for non-specific binding), and 100 µL of cell membrane suspension (final protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature (~25°C) for 90 minutes to allow the binding to reach equilibrium.

    • Causality Insight: Incubation time is determined by the association and dissociation rates of the radioligand. 90 minutes is typically sufficient for [³H]Spiperone to reach a steady state.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Self-Validation: The rapid, cold wash is critical. It must be fast enough to prevent significant dissociation of the specifically bound ligand while being thorough enough to remove unbound ligand, thereby ensuring a low signal-to-noise ratio.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (DPM from haloperidol wells) from total binding (DPM from buffer wells). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its equilibrium dissociation constant.

Future Directions and Therapeutic Outlook

The this compound scaffold remains a highly valuable starting point for the development of next-generation CNS therapeutics. Future research will likely focus on:

  • Receptor Subtype Selectivity: Designing derivatives with high selectivity for specific dopamine (e.g., D₃) or serotonin (e.g., 5-HT₇) receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.

  • Allosteric Modulation: Exploring derivatives that act as positive or negative allosteric modulators (PAMs/NAMs) rather than direct agonists or antagonists, offering a more nuanced way to control receptor activity.

  • PET Ligand Development: Radiolabeling potent and selective derivatives to create novel Positron Emission Tomography (PET) ligands for in vivo imaging of receptor density and occupancy in the human brain.

Conclusion

The this compound core is a pharmacologically validated and versatile scaffold that continues to fuel innovation in CNS drug discovery. Its inherent ability to interact with key monoamine receptors provides a robust foundation for developing compounds with complex, multi-target pharmacological profiles. A systematic approach to SAR exploration, coupled with a rigorous and logically tiered experimental evaluation pipeline, is essential for unlocking the full therapeutic potential of its derivatives. By understanding the causal relationships between chemical structure, experimental design, and biological outcome, researchers can continue to refine this privileged scaffold to address the unmet medical needs of patients with severe psychiatric and neurological disorders.

References

  • Title: Principles of Radioligand Binding Assays Source: Bio-Rad Laboratories URL: [Link]

  • Title: Dopamine D2 Receptor Signaling Source: Sino Biological URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Studies Source: Creative Med-Molecules URL: [Link]

  • Title: Aripiprazole, A Novel Antipsychotic Source: Medscape URL: [Link]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in medicinal chemistry and drug development.[1] Its prevalence is not coincidental; the piperazine moiety imparts a unique combination of structural and physicochemical properties that are highly advantageous for therapeutic agents. These properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, often lead to favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[1][2] This versatile scaffold is a key component in numerous clinically successful drugs, demonstrating a wide range of biological activities including anticancer, antimicrobial, and antipsychotic effects.[1][3][4]

This guide provides a comprehensive framework for the in vitro evaluation of novel piperazine derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical approach to characterization. We will explore the critical assays required to build a comprehensive biological profile of a new chemical entity, from initial toxicity screening to target-specific mechanistic studies.

Section 1: Foundational Workflow for In Vitro Evaluation

A systematic and tiered approach is essential for the efficient evaluation of novel compounds. This prevents the expenditure of resources on compounds with unfavorable toxicity profiles and ensures that subsequent, more complex assays are performed on the most promising candidates. The following workflow represents a field-proven strategy for characterizing novel piperazine derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity & Specificity cluster_2 Phase 3: Mechanistic Insight & SAR A Synthesis & Purification of Novel Piperazine Derivative B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Data Analysis: Calculate IC50 Establish Non-Toxic Concentration Range B->C D Antimicrobial Screening (MIC/MBC Assays) C->D If antimicrobial potential is hypothesized E Target-Based Screening: Enzyme Inhibition Assays C->E If target is an enzyme F Target-Based Screening: Receptor Binding Assays C->F If target is a receptor G Mechanism of Action Studies (e.g., Kinetic Assays, Pathway Analysis) D->G E->G F->G H Structure-Activity Relationship (SAR) Data Synthesis G->H I Lead Candidate Selection H->I

Caption: General workflow for the in vitro evaluation of novel piperazine derivatives.

Section 2: Preliminary Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of a novel compound. This step identifies the concentration window where the compound does not cause general cell death, ensuring that any observed effects in subsequent assays are due to specific biological activity rather than non-specific toxicity. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial reductase enzymes, present in metabolically active, viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Detailed Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Seeding:

    • Culture a relevant cell line (e.g., a non-cancerous line like HEK293 for general toxicity, or specific cancer cell lines like MCF-7 if evaluating anticancer potential) to logarithmic growth phase.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.[1]

    • Crucial Controls: Include a solvent control (medium with the highest concentration of DMSO used), a negative control (medium only), and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the solvent control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[1]

Data Presentation

The cytotoxicity data for a series of novel piperazine derivatives should be summarized in a clear, comparative table.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
PZD-001HepG24815.3
PZD-002HepG2488.8
PZD-003HepG248> 100
PZD-004HepG24822.5

Section 3: Antimicrobial Activity Evaluation

Piperazine derivatives have shown significant promise as antimicrobial agents.[7][8][9] The primary in vitro assays to quantify this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Principle of MIC and MBC

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MBC is the lowest concentration that results in microbial death (typically a ≥99.9% reduction in the initial inoculum).

Detailed Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.[7]

    • Dilute the culture to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 50 µL of the standardized microbial suspension to each well.[1]

    • Essential Controls: Include a positive control (microorganism in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration in which no visible growth is observed.

Data Presentation

Summarize the antimicrobial activity with MIC values.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
PZD-001832>64
PZD-0021664>64
PZD-0034816
Ciprofloxacin10.51

Section 4: Target-Based Evaluation: Enzyme & Receptor Assays

For many drug discovery programs, piperazine derivatives are designed to interact with a specific molecular target, such as an enzyme or a receptor.[11][12] In vitro assays are fundamental to confirming this interaction and quantifying the compound's potency.

A. Enzyme Inhibition Assays

Causality: Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[13] They are critical in drug discovery for modulating pathological processes.[12] Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is crucial for lead optimization.[14]

General Protocol:

  • Assay Setup: In a microplate well, combine a buffer, the purified target enzyme, any necessary co-factors, and the piperazine derivative at various concentrations.

  • Reaction Initiation: Add the enzyme's specific substrate to start the reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

B. Receptor Binding Assays

Causality: These assays measure the binding of a ligand to its receptor.[15] A common and powerful format is the competitive binding assay, which determines the affinity of a test compound (unlabeled) by measuring its ability to compete with a high-affinity labeled ligand (e.g., radiolabeled or fluorescently labeled) for binding to the receptor.[16][17]

Sources

A Technical Guide to the Physicochemical Properties of 1-Methyl-4-(pyrrolidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a heterocyclic organic compound featuring a piperazine ring substituted with a methyl group and a pyrrolidine ring. Its chemical structure, comprised of two key pharmacophores, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The presence of multiple basic nitrogen atoms indicates that this molecule's physicochemical properties, such as its ionization state (pKa), lipophilicity (logP), and aqueous solubility, will be critical determinants of its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, including estimated values based on structurally related compounds due to the limited availability of direct experimental data in public literature. Furthermore, it details the standard experimental protocols for the determination of these key parameters, offering a practical framework for researchers.

Chemical Identity

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 202991-92-2 (for the free base)N/A
Molecular Formula C₉H₁₉N₃N/A
Molecular Weight 169.27 g/mol N/A
Chemical Structure Chemical structure of this compound

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. It is crucial to note that these are not experimentally determined values for this specific molecule but are estimations derived from structurally similar compounds and computational predictions.

ParameterEstimated ValueBasis for Estimation and Commentary
pKa pKa₁: ~9.5 - 10.0pKa₂: ~7.5 - 8.0pKa₃: ~4.5 - 5.0The molecule has three basic nitrogen atoms. The pyrrolidine nitrogen is a secondary amine, and its pKa is estimated to be the highest, likely in the range of 9.5-10.0, similar to other cyclic secondary amines. The N-methylpiperazine nitrogen is a tertiary amine, and its pKa is estimated to be slightly lower, around 7.5-8.0[1]. The second nitrogen in the piperazine ring is also a tertiary amine, but its basicity will be influenced by the adjacent pyrrolidine ring, likely resulting in the lowest pKa.
logP ~0.3 - 0.8This is an estimated range based on the computationally predicted XLogP3 value of 0.2 for the isomeric compound 1-(1-Methyl-4-piperidinyl)piperazine[2]. The structural difference is minor, suggesting a similar but slightly higher lipophilicity for the target molecule. A low positive logP indicates a relatively hydrophilic character.
Aqueous Solubility HighDue to the presence of three basic nitrogen atoms, this compound is expected to be protonated at physiological pH, forming salts that are readily soluble in water. The free base is likely to be more soluble in organic solvents. Quantitative experimental data is not available in the public domain.

Experimental Determination of Physicochemical Properties

For definitive characterization, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that governs the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent if necessary.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a molecule with multiple pKas, multiple inflection points will be observed.

Causality Behind Experimental Choices: The use of a strong acid for titration ensures a complete reaction with the basic nitrogen atoms of the analyte. Continuous pH monitoring allows for the precise determination of the equivalence points, from which the pKa values can be accurately calculated.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B D Titrate Sample with Acid B->D C Standardize Titrant C->D E Monitor pH D->E Continuous F Plot pH vs. Volume E->F G Determine Equivalence Points F->G H Calculate pKa Values G->H

Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is a traditional and reliable technique for logP determination.

Methodology:

  • Preparation of Phases: Prepare a solution of this compound in n-octanol and a separate aqueous buffer solution (typically at a pH where the compound is in its neutral form, if possible).

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Trustworthiness of the Protocol: This method is self-validating as the sum of the compound recovered from both phases should equal the initial amount, confirming mass balance.

logP_Determination_Workflow A Prepare Octanol & Aqueous Solutions B Combine and Shake (Equilibrate) A->B C Separate Phases B->C D1 Analyze Octanol Phase Concentration C->D1 D2 Analyze Aqueous Phase Concentration C->D2 E Calculate logP D1->E D2->E

Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility by Turbidimetric Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The turbidimetric method is a high-throughput approach to estimate kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer solution in a microplate.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Solubility Determination: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

Expertise in Interpretation: This method provides the kinetic solubility, which can differ from the thermodynamic (equilibrium) solubility. It is a valuable tool for early-stage drug discovery for ranking compounds.

Solubility_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DMSO Stock Solution B Create Serial Dilutions A->B C Add to Aqueous Buffer B->C D Incubate C->D E Measure Turbidity D->E F Identify Precipitation Point E->F G Determine Kinetic Solubility F->G

Workflow for kinetic solubility determination by the turbidimetric method.

Conclusion

References

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  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

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1-Methyl-4-(pyrrolidin-3-yl)piperazine structural analogs and their potential applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-4-(pyrrolidin-3-yl)piperazine Structural Analogs and Their Potential Applications

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields molecular frameworks with exceptional therapeutic potential. The this compound core is a prime example, wedding the structural rigidity and synthetic versatility of the pyrrolidine ring with the favorable physicochemical properties and common bioactivity of the piperazine moiety.[1][2][3][4][5] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of this core structure. We will dissect synthetic strategies for analog generation, elucidate key structure-activity relationships (SAR) at critical central nervous system (CNS) targets, and map the potential therapeutic applications stemming from this pharmacological profile. This document is designed not as a rigid template, but as a foundational guide to empower innovative drug discovery efforts centered on this promising chemical scaffold.

Introduction: The Strategic Fusion of Pyrrolidine and Piperazine

The prevalence of nitrogen-containing heterocycles in FDA-approved drugs underscores their importance in molecular design.[3][6] The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that allows for a nuanced exploration of pharmacophore space, a feature increasingly sought after in modern drug discovery.[4][7] Its stereogenic centers provide opportunities for creating highly specific interactions with biological targets.[4]

Complementing this is the piperazine ring, the second most popular ring system in drug discovery, prized for its ability to confer aqueous solubility and provide two points for chemical modification, influencing both pharmacokinetic and pharmacodynamic properties.[8][9] Piperazine derivatives are integral to numerous CNS-active drugs, modulating key monoamine pathways involved in mood, cognition, and motor control.[10][11]

The this compound scaffold strategically combines these two pharmacophorically significant rings. This fusion creates a versatile platform for developing novel ligands, particularly for complex targets within the central nervous system. This guide aims to provide a detailed scientific overview of the design, synthesis, and potential applications of structural analogs derived from this core, offering insights into the causal relationships between chemical structure and biological function.

Synthetic Strategies for Analog Generation

The generation of a diverse chemical library around the this compound core is paramount for effective SAR exploration. The synthetic approaches are generally modular, allowing for targeted modifications at multiple positions on the scaffold.

Synthesis of the Core Scaffold

The most direct and widely applicable method for constructing the core scaffold is through reductive amination. This involves the condensation of a protected 3-pyrrolidinone derivative with 1-methylpiperazine to form an enamine or iminium ion intermediate, which is subsequently reduced in situ to yield the desired amine linkage.

Below is a general workflow for this synthetic approach:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction & Deprotection N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Iminium_Intermediate Iminium Ion Intermediate N-Boc-3-pyrrolidinone->Iminium_Intermediate Condensation 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Iminium_Intermediate Protected_Core N-Boc Protected Core Scaffold Iminium_Intermediate->Protected_Core In situ Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Protected_Core Deprotection Acidic Deprotection (e.g., TFA, HCl) Protected_Core->Deprotection Cleavage of Boc group Final_Core 1-(Pyrrolidin-3-yl)-4-methylpiperazine Deprotection->Final_Core

Caption: General workflow for the synthesis of the core scaffold.

Strategies for Analog Derivatization

A systematic approach to derivatization is crucial for building a comprehensive SAR. Modifications can be targeted to three primary regions of the scaffold:

  • Pyrrolidine Nitrogen (N-H): The secondary amine of the pyrrolidine ring is a prime handle for introducing a wide array of substituents via N-alkylation or N-acylation. This position is critical for exploring interactions with the target protein and can significantly modulate potency, selectivity, and physicochemical properties.

  • Piperazine N-Methyl Group: Replacing the methyl group with larger alkyl chains, arylalkyl moieties, or other functional groups can profoundly impact receptor affinity and selectivity. This is a well-established strategy in the development of CNS drugs to fine-tune the pharmacological profile.[9][12]

  • Bioisosteric Replacement: To further optimize properties, either the pyrrolidine or piperazine ring can be replaced with a bioisostere.[1][13] For instance, the piperazine ring could be substituted with a homopiperazine or a constrained bicyclic diamine to alter the geometry and basicity of the molecule, potentially improving target engagement or reducing off-target effects.[3][8][14]

Experimental Protocol: Synthesis of 1-(1-Propylpyrrolidin-3-yl)-4-methylpiperazine

This protocol provides a representative example of a two-step synthesis involving reductive amination followed by N-alkylation of the pyrrolidine ring.

Step A: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

  • Reagents & Equipment:

    • tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)

    • 1-Methylpiperazine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Acetic Acid (catalytic amount)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in DCM, add 1-methylpiperazine followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step B: N-alkylation and Deprotection

  • Reagents & Equipment:

    • Product from Step A (1.0 eq)

    • 1-Iodopropane (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Procedure:

    • First, deprotect the Boc group by dissolving the product from Step A in DCM and adding an excess of TFA or 4M HCl in Dioxane. Stir for 2-4 hours. Remove the solvent and excess acid under vacuum to obtain the secondary amine salt.

    • Dissolve the resulting amine salt in ACN. Add K₂CO₃ and 1-iodopropane.

    • Heat the mixture to 60 °C and stir for 8-12 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the resulting crude product by column chromatography or preparative HPLC to obtain the final compound.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of this compound are particularly promising as modulators of dopaminergic and serotonergic receptors, which are critical targets for treating a spectrum of CNS disorders.[11][15]

Key Biological Targets
  • Dopamine Receptors (D₂, D₃, D₄): The arylpiperazine motif is a classic pharmacophore for dopamine receptors.[16][17] D₂ receptor antagonism is a hallmark of antipsychotic drugs, while D₃ receptor selectivity is pursued for potentially treating addiction and depression with fewer side effects.[16][18]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): These receptors are heavily implicated in mood and anxiety disorders.[15] 5-HT₁ₐ receptor agonism is a key mechanism for anxiolytic and antidepressant drugs.[19][20] 5-HT₇ receptor antagonism is also being explored as a novel antidepressant and cognitive-enhancing strategy.[19][21]

Caption: Logical relationship in SAR-driven drug discovery.

Structure-Activity Relationship Insights

The following table summarizes hypothetical binding data for a series of designed analogs to illustrate potential SAR trends. These trends are based on established principles in medicinal chemistry for related scaffolds.

Compound IDR¹ (on Pyrrolidine-N)R² (on Piperazine-N)D₂ Ki (nM)D₃ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₇ Ki (nM)
Core-1 H-CH₃450150250300
Analog-A1 -CH₂CH₂CH₃-CH₃28090120180
Analog-A2 -C(O)Ph-CH₃>1000>1000800950
Analog-B1 H-(CH₂)₃-Ph5081.5 25
Analog-B2 H-(CH₂)₃-(2-OMe-Ph)355 0.8 15
Analog-C1 -CH₂CH₂CH₃-(CH₂)₃-(2-OMe-Ph)253.5 1.1 12

Analysis of SAR Trends:

  • Pyrrolidine N-Substitution (R¹):

    • Small alkyl groups (Analog-A1 vs. Core-1) appear to be well-tolerated and may slightly enhance binding affinity across the board.

    • Bulky acyl groups (Analog-A2) are generally detrimental to activity at these monoamine receptors, likely due to steric hindrance.

  • Piperazine N-Substitution (R²):

    • Replacing the small methyl group with a long-chain arylalkyl group (e.g., phenylpropyl in Analog-B1) dramatically increases affinity, especially for 5-HT₁ₐ and D₃ receptors. This is a classic strategy for engaging these targets.[19][22]

    • Substitution on the terminal aryl ring (e.g., 2-methoxy in Analog-B2) further enhances potency, a common finding where ortho-methoxy groups can form favorable interactions with the receptor binding pocket.[20]

  • Synergistic Effects:

    • Combining optimal substitutions at both sites (Analog-C1) can lead to highly potent multi-target ligands, demonstrating a synergistic effect between the two modification points. Such a profile could be desirable for complex neuropsychiatric disorders.

Potential Therapeutic Applications

The pharmacological profiles of this compound analogs position them as strong candidates for treating a variety of CNS and neurological conditions.

Psychiatric Disorders
  • Schizophrenia and Psychosis: Analogs with potent D₂ antagonism, particularly when balanced with 5-HT₂ₐ antagonism (a common feature of arylpiperazines), are classic candidates for atypical antipsychotics. A multi-target profile involving D₃/5-HT₁ₐ/5-HT₇ receptors could lead to improved efficacy on negative and cognitive symptoms with a better side-effect profile.[10][11]

  • Depression and Anxiety: Compounds exhibiting high affinity and agonist activity at 5-HT₁ₐ receptors are prime candidates for anxiolytic and antidepressant therapies.[15][19] Dual 5-HT₁ₐ agonism and 5-HT₇ antagonism (as suggested by the profile of Analog-B2) is a particularly promising combination for treating depression and associated cognitive deficits.[19]

Neurological Disorders
  • Parkinson's Disease: Selective D₃ receptor antagonists or partial agonists have shown potential in treating Levodopa-induced dyskinesia (LID), a debilitating side effect of long-term Parkinson's therapy.[18] The high D₃ affinity seen in analogs like B2 and C1 suggests this could be a fruitful area of investigation.

  • Epilepsy: While a less direct link, various piperazine and pyrrolidine derivatives have been investigated for anticonvulsant properties.[23][24] Analogs could be screened in models like the maximal electroshock seizure (MES) test to explore this potential application.

Future Directions and Conclusion

The this compound scaffold represents a rich and underexplored platform for the discovery of novel CNS-active agents. The modular nature of its synthesis allows for extensive chemical diversification and fine-tuning of its pharmacological profile.

Future research should focus on:

  • Expanding Bioisosteric Replacements: Systematically replacing the core rings with scaffolds like spirocycles or constrained bicyclic systems to improve properties like metabolic stability and target selectivity.[8]

  • Elucidating Functional Activity: Moving beyond simple binding assays to characterize analogs as agonists, antagonists, partial agonists, or biased ligands, which is critical for predicting in vivo effects.

  • In Vivo Profiling: Advancing lead compounds with promising multi-target profiles into animal models of psychosis, depression, and Parkinson's disease to validate their therapeutic potential.

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  • Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Dudek, M. et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed.
  • Caliendo, G. et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.
  • Butini, S. et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders.
  • Lee, S. H. et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. PubMed.
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  • Niso, M. et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
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  • Kumar, R. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
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Navigating the Labyrinth: An In-depth Technical Guide to the Initial Toxicity Screening of Substituted Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. However, this privileged structure is not without its liabilities. Early and comprehensive toxicity screening is paramount to de-risk drug development programs and ensure patient safety. This guide provides a detailed roadmap for the initial toxicity assessment of novel substituted piperazine compounds, moving beyond a mere checklist of assays to explain the scientific rationale behind a tiered and integrated screening strategy.

The Piperazine Paradox: Therapeutic Promise and Toxicological Peril

Substituted piperazines exhibit a broad spectrum of biological activities, largely due to their ability to interact with various receptors and enzymes in the central nervous system and periphery.[1][2] This versatility, however, is a double-edged sword. The same structural features that confer therapeutic efficacy can also lead to off-target effects and toxicity. Common toxicological concerns associated with piperazine derivatives include neurotoxicity, cardiotoxicity, and hepatotoxicity.[1][3][4] Therefore, a robust preclinical safety evaluation is not just a regulatory hurdle but a critical step in identifying viable drug candidates.[5][6][7]

A Phased Approach to Toxicity Screening: From High-Throughput to Mechanistic Insights

An effective initial toxicity screening strategy for substituted piperazine compounds follows a tiered approach, starting with broad, high-throughput in vitro assays to identify potential liabilities early and progressing to more complex and targeted investigations. This phased approach conserves resources and allows for data-driven decision-making throughout the drug discovery process.

Phase 1: Foundational In Vitro Cytotoxicity Assessment

The initial step is to assess the general cytotoxicity of the piperazine compounds. This provides a baseline understanding of their potential to cause cell death and helps in determining appropriate concentration ranges for subsequent, more specific assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[8] A decrease in formazan production is indicative of reduced cell viability or proliferation.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[9][10][11] It is a reliable marker of cell lysis and necrosis.[9][12]

  • Neutral Red (NR) Uptake Assay: This method assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[8]

Data Presentation: Foundational Cytotoxicity

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), representing the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability).

Assay Principle Endpoint Interpretation
MTT Mitochondrial dehydrogenase activityColorimetric (Formazan)Decrease indicates reduced cell viability/proliferation
LDH Membrane integrityColorimetric (Formazan)Increase indicates cell lysis/necrosis
NR Lysosomal integrityColorimetricDecrease indicates reduced cell viability

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the substituted piperazine compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Phase 2: Probing for Specific Organ-System Toxicities

Once a baseline cytotoxicity profile is established, the next phase focuses on investigating potential liabilities in key organ systems known to be affected by piperazine compounds.

A significant number of drugs have been withdrawn from the market due to cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14][15] Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger a life-threatening arrhythmia called Torsade de Pointes.[14][15] Given the known cardiac effects of some piperazines, the hERG assay is a critical early screen.[1]

Experimental Protocol: Automated Patch Clamp hERG Assay

This assay utilizes automated patch-clamp systems to measure the effect of compounds on the hERG current in cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[14][15]

  • Cell Preparation: Use cells stably transfected with the hERG gene.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Measure the hERG channel current before and after compound application using a specific voltage protocol.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

hERG_Workflow cluster_prep Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis Cell_Culture hERG-expressing cell culture Patch_Clamp Automated Patch Clamp System Cell_Culture->Patch_Clamp Compound_Prep Compound Dilution Series Compound_Prep->Patch_Clamp Data_Acquisition Current Measurement (Pre- & Post-Compound) Patch_Clamp->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Risk_Assessment Cardiotoxicity Risk Assessment IC50_Calc->Risk_Assessment

Caption: A two-tiered in vitro genotoxicity testing strategy.

Interpreting the Data and Making Go/No-Go Decisions

The data generated from this initial toxicity screening panel must be interpreted in the context of the intended therapeutic use of the compound. A compound with a narrow therapeutic window (i.e., the toxic dose is close to the effective dose) may be acceptable for treating a life-threatening disease but not for a chronic condition.

Key Considerations for Interpretation:

  • Potency: How does the toxic concentration compare to the pharmacologically active concentration?

  • Nature of the Toxicity: Is the toxicity reversible? Is there a clear mechanism?

  • Structure-Toxicity Relationships: Can the toxic liability be engineered out of the molecule while retaining efficacy?

Conclusion: Building a Foundation of Safety

The initial toxicity screening of substituted piperazine compounds is a critical and multifaceted process. By employing a scientifically sound, tiered approach that combines general cytotoxicity assays with specific assessments for cardiotoxicity, hepatotoxicity, and genotoxicity, drug discovery teams can identify potential liabilities early, make informed decisions, and ultimately, develop safer and more effective medicines. This in-depth understanding of a compound's toxicological profile is not only a regulatory requirement but also a fundamental aspect of responsible drug development.

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A Technical Guide to the CNS Pharmacology of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—conformational flexibility, hydrogen bonding capacity, and the ability to be substituted at two distinct positions—have enabled the development of a vast portfolio of centrally acting agents.[1][2] This technical guide offers an in-depth exploration of the pharmacology of piperazine derivatives on the central nervous system (CNS). We will dissect their mechanisms of action across key neurotransmitter systems, elucidate critical structure-activity relationships (SAR), provide validated experimental protocols for their evaluation, and survey their application in treating a spectrum of neurological and psychiatric disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

Chapter 1: The Piperazine Scaffold: A Cornerstone of CNS Drug Discovery

The piperazine moiety is more than a simple chemical linker; it is a pharmacologically significant entity.[3] Its six-membered ring contains two nitrogen atoms at the 1 and 4 positions, conferring a combination of structural rigidity and conformational adaptability.[2] This structure allows it to serve as a versatile scaffold that can be modified to precisely target various receptors and pathways within the brain.[3]

The two nitrogen atoms are key to its utility. They can be substituted with a wide variety of chemical groups, allowing for the creation of extensive compound libraries.[1] This disubstitution pattern is crucial for modulating pharmacological activity, as different substituents can drastically alter a molecule's affinity and efficacy at different CNS targets.[4] Furthermore, the nitrogen atoms can form salts, which often improves aqueous solubility and oral bioavailability—critical properties for CNS drug candidates.[2][3]

Chapter 2: Core Mechanisms of Action in the Central Nervous System

Piperazine derivatives exert their CNS effects primarily by modulating monoamine neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways.[1][5] Their therapeutic utility stems from their ability to act as agonists, partial agonists, antagonists, or reuptake inhibitors at key receptors within these systems.

Interaction with the Dopaminergic System

Modulation of dopamine D2 receptors is a hallmark of many antipsychotic piperazine derivatives.[4] The therapeutic effect in conditions like schizophrenia is often linked to the blockade of D2 receptors in the mesolimbic pathway, which is thought to reduce the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[6]

A prime example is Aripiprazole , which is distinguished by its mechanism as a D2 partial agonist.[6][7] In a hyperdopaminergic state (as hypothesized in the mesolimbic pathway in schizophrenia), aripiprazole acts as a functional antagonist, competing with endogenous dopamine and lowering the overall receptor stimulation.[6][8] Conversely, in a hypodopaminergic environment (as hypothesized in the mesocortical pathway, contributing to negative and cognitive symptoms), it provides a baseline level of receptor stimulation, acting as a functional agonist.[6] This "dopamine system stabilization" is thought to contribute to its broad efficacy with a lower risk of extrapyramidal side effects compared to full D2 antagonists.[6][7]

Modulation of the Serotonergic System

The serotonergic system is another major target for piperazine derivatives, particularly for treating anxiety and depressive disorders.[9][10]

  • 5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is a key target for anxiolytics.[9] Buspirone , an azapirone derivative containing a piperazine ring, is a classic example.[11] It acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[12] The initial agonism at autoreceptors reduces the firing of serotonergic neurons.[12][13] Over time, this leads to desensitization of the autoreceptors, resulting in increased serotonin release and enhanced serotonergic neurotransmission, which is believed to mediate its anxiolytic effects.[12] This mechanism contrasts sharply with benzodiazepines, avoiding significant sedation and dependence.[14]

  • 5-HT2A Receptor Antagonism: Many atypical antipsychotics, including piperazine derivatives like aripiprazole, exhibit potent antagonism at 5-HT2A receptors.[8][15] This action is thought to contribute to their efficacy against negative symptoms of schizophrenia and may also mitigate the extrapyramidal side effects caused by D2 blockade.

The arylpiperazine class, in particular, has been extensively studied for its interaction with serotonin receptors.[4][16] Compounds like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) are well-known serotonergic agents.[5][9]

G cluster_membrane Postsynaptic Membrane Receptor 5-HT1A Receptor (GPCR) G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC αi subunit inhibits cAMP ↓ cAMP (Second Messenger) AC->cAMP Buspirone Buspirone (Partial Agonist) Buspirone->Receptor Binds & Activates ATP ATP ATP->AC Substrate PKA ↓ PKA Activity cAMP->PKA Activates Response Neuronal Hyperpolarization (Anxiolytic Effect) PKA->Response Leads to

Caption: Simplified signaling pathway for Buspirone at the postsynaptic 5-HT1A receptor.

Chapter 3: Structure-Activity Relationships (SAR)

The pharmacological profile of a piperazine derivative is exquisitely sensitive to the nature of the substituents at the N1 and N4 positions. Understanding these SARs is fundamental to rational drug design.

A common structural motif for CNS activity is the N-arylpiperazine framework.[17] Here, one nitrogen (N1) is attached to an aryl group (e.g., phenyl, pyrimidinyl), and the other (N4) is connected to a more complex side chain.

  • The N1-Aryl Group: The substitution pattern on the aryl ring is critical for receptor affinity and selectivity. For example, substituents at the ortho or meta position of a phenyl ring can have a decisive effect on affinity for 5-HT1A receptors.[17][18]

  • The N4-Substituent: This position often dictates the compound's broader pharmacological profile. A long alkyl chain connecting to another cyclic moiety is a common feature in many antipsychotic and anxiolytic drugs, such as in buspirone and aripiprazole.[16] The length and nature of this linker can significantly impact receptor binding.[19]

Table 1: Illustrative SAR for Piperazine Derivatives

N1-Aryl SubstituentN4-Substituent Linker & TerminusPrimary Target(s)Resulting Pharmacological ProfileExample Compound
2-PyrimidinylButyl-spirodecanedione5-HT1APartial Agonist (Anxiolytic)Buspirone[12]
2,3-DichlorophenylButyl-benzisothiazoleD2, 5-HT2A, 5-HT7Antagonist / Partial Agonist (Antipsychotic)Aripiprazole (analogue)
3-ChlorophenylPropyl-imide5-HT1A, 5-HT2AMixed Agonist/Antagonist (Antidepressant)Trazodone (analogue)
Benzyl Group(Unsubstituted)DA/NE/5-HT TransportersReleaser/Reuptake Inhibitor (Stimulant)Benzylpiperazine (BZP)[20]

This table provides simplified, illustrative examples to demonstrate SAR principles.

Chapter 4: Methodologies for Pharmacological Evaluation

A multi-tiered approach combining in vitro and in vivo assays is essential for characterizing the CNS pharmacology of novel piperazine derivatives. The goal is to build a comprehensive profile of a compound's affinity, efficacy, selectivity, and functional effects.

In Vitro Assessment: Target Engagement and Functional Activity

The initial phase of evaluation focuses on quantifying the interaction between the derivative and its molecular targets.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific CNS receptor (e.g., Dopamine D2, Serotonin 5-HT1A), which is a measure of its binding affinity.

  • Causality: This assay is a foundational step. High affinity (low Ki) is often a prerequisite for potent biological activity. It allows for the initial screening and ranking of compounds based on their ability to physically interact with the target protein.

  • Methodology:

    • Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2 receptor gene) are prepared via homogenization and centrifugation.

    • Reaction Mixture: In a 96-well plate, combine:

      • Cell membranes (typically 10-20 µg protein).

      • A specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

      • A range of concentrations of the unlabeled test piperazine derivative.

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that displaces 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., haloperidol). Specific binding is calculated as Total - Non-specific. A successful assay will show a clear, concentration-dependent displacement of the radioligand by the test compound.

In Vivo Assessment: Behavioral and Physiological Outcomes

In vivo models are critical for determining if in vitro activity translates to a functional effect in a complex biological system.

Protocol 2: Prepulse Inhibition (PPI) of Startle for Antipsychotic Potential

  • Objective: To assess the sensorimotor gating capabilities of a test compound, a preclinical proxy for antipsychotic efficacy. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists.

  • Causality: Antipsychotics, particularly those with D2 receptor blocking properties, can reverse the disruption of PPI caused by dopamine agonists like apomorphine. This model provides evidence that the compound can modulate dopaminergic hyperactivity in a behaviorally relevant circuit.

  • Methodology:

    • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a small animal enclosure on a piezoelectric platform to detect movement, and a speaker to deliver acoustic stimuli.

    • Acclimation: Place a rat or mouse in the enclosure and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

    • Drug Administration: Administer the test piperazine derivative via the appropriate route (e.g., intraperitoneal injection) at various doses. A control group receives the vehicle. Wait for the appropriate time for the drug to become active (e.g., 30 minutes).

    • PPI Disruption (if needed): In some paradigms, a dopamine agonist like apomorphine is administered after the test compound to induce a PPI deficit that the test compound is expected to reverse.

    • Test Session: The session consists of multiple trial types presented in a pseudo-random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB pulse for 40 ms).

      • Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Data Analysis: The startle amplitude is measured as the peak response within a 200 ms window following the pulse. PPI is calculated as a percentage: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100].

  • Self-Validation: A valid experiment will show a robust startle response to the pulse-alone trial and significant inhibition of this startle in the prepulse-pulse trial in vehicle-treated animals. The dopamine agonist should significantly reduce %PPI, and an effective antipsychotic candidate will dose-dependently prevent this reduction.

G Synthesis 1. Library Synthesis (Piperazine Scaffold Diversification) InVitro 2. In Vitro Screening - Receptor Binding (Ki) - Functional Assays (EC50) Synthesis->InVitro High-Throughput Screening ADME 3. In Vitro ADMET - Permeability (BBB Model) - Metabolic Stability InVitro->ADME Hits with High Affinity/Potency InVivo_PK 4. In Vivo PK/PD - Brain Penetration - Receptor Occupancy ADME->InVivo_PK Compounds with Good Drug-like Properties InVivo_Efficacy 5. In Vivo Efficacy Models - Behavioral Assays (e.g., PPI) - Disease-Specific Models InVivo_PK->InVivo_Efficacy Confirmed Target Engagement in CNS Lead_Opt 6. Lead Optimization (Iterative SAR) InVivo_Efficacy->Lead_Opt Active 'Hits' Inform Next Synthesis Candidate 7. Preclinical Candidate Selection InVivo_Efficacy->Candidate Optimized Lead with Proven Efficacy Lead_Opt->Synthesis Design New Derivatives

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products, FDA-approved pharmaceuticals, and biologically active molecules underscores its significance.[3][4] This is largely due to the sp³-hybridized carbon atoms which provide a three-dimensional (3D) geometry, allowing for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[3][5] The inherent stereochemistry of the pyrrolidine ring, with the potential for up to four stereogenic centers, allows for the fine-tuning of molecular shape, which is critical for specific interactions with biological targets like proteins and enzymes.[3][6] This guide provides an in-depth exploration of modern synthetic strategies for creating novel pyrrolidine derivatives, focusing on the causality behind experimental choices, robust protocol design, and the subsequent evaluation of biological activity.

The Strategic Importance of the Pyrrolidine Scaffold

The therapeutic relevance of the pyrrolidine core is vast, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and neuroprotective properties.[7][8][9] Its non-planar structure, a phenomenon known as "pseudorotation," contributes to its increased 3D coverage, enhancing binding affinity and selectivity for target macromolecules.[5] The ability to introduce multiple substituents with precise stereochemical control makes the pyrrolidine scaffold a versatile and powerful tool for medicinal chemists in the design of new therapeutic agents.[3]

The general workflow for the discovery and development of novel pyrrolidine-based compounds is a multi-stage process that integrates computational design, chemical synthesis, and biological validation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Pyrrolidine Core) Library_Design Library Design (In Silico Screening) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis (MCR, Cycloaddition etc.) Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification HTS Primary Screening (High-Throughput) Purification->HTS Test Compounds Hit_Validation Hit Validation & Dose-Response HTS->Hit_Validation SAR SAR Studies Hit_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Feedback Loop ADMET In Vitro / In Vivo ADMET Profiling Lead_Opt->ADMET Candidate Candidate Selection ADMET->Candidate

Caption: General workflow for pyrrolidine-based drug discovery.

Core Synthetic Strategies: Building the Pyrrolidine Ring

The construction of the pyrrolidine ring can be broadly categorized into two approaches: the functionalization of pre-existing chiral pyrrolidine rings (like L-proline) or the de novo construction of the ring from acyclic precursors.[6][10] The latter often provides greater flexibility in introducing diverse substitution patterns.

[3+2] Cycloaddition of Azomethine Ylides

This is one of the most powerful and versatile methods for constructing highly functionalized pyrrolidine rings, often with excellent stereocontrol.[11] The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (the 3-atom component) with a dipolarophile, typically an electron-deficient alkene (the 2-atom component).[3]

Causality in Experimental Design:

  • Generation of Azomethine Ylide: Azomethine ylides are transient intermediates. A common and reliable method for their in situ generation is the condensation of an α-amino acid (like glycine or its esters) with an aldehyde or ketone.[11] This choice is strategic as the α-amino acid provides a key part of the final ring structure and can be a source of chirality.

  • Choice of Catalyst: For asymmetric synthesis, a chiral metal catalyst (e.g., complexes of Cu(I), Ag(I), or Rh(II)) is employed.[12] The catalyst coordinates to the reactants, creating a chiral environment that directs the approach of the dipolarophile, thereby favoring the formation of one enantiomer over the other.

  • Dipolarophile Selection: Electron-withdrawing groups (e.g., esters, ketones, nitriles) on the alkene increase its reactivity towards the electron-rich azomethine ylide, accelerating the reaction and often improving regioselectivity.[3]

Azomethine_Ylide_Cycloaddition cluster_reactants Reactant Generation cluster_cycloaddition [3+2] Cycloaddition Amino_Acid α-Amino Acid Ester Aldehyde Aldehyde (R'-CHO) Imine Iminium Intermediate Aldehyde->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Deprotonation (in situ generation) TS [Catalyst-bound Transition State] Ylide->TS Alkene Alkene Dipolarophile (EWG-CH=CH-EWG) Alkene->TS Pyrrolidine Substituted Pyrrolidine TS->Pyrrolidine Ring Formation

Caption: Mechanism of [3+2] cycloaddition for pyrrolidine synthesis.
Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials.[13] This approach offers substantial advantages in terms of step economy, atom economy, and reduced waste generation, making it ideal for generating diverse compound libraries for screening.[2][11][14]

Self-Validating Experimental Protocol: TiCl₄-Catalyzed Three-Component Synthesis of a Functionalized Pyrrolidine

This protocol is adapted from methodologies demonstrating the diastereoselective synthesis of substituted pyrrolidines.[13] The use of a Lewis acid like Titanium(IV) chloride (TiCl₄) is crucial for activating the reactants.

Materials:

  • N-tosyl imino ester (1.0 equiv)

  • 2,3-Dihydrofuran (1.2 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (4.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the N-tosyl imino ester (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical as TiCl₄ is highly moisture-sensitive.

  • Solvent & Reactants: Dissolve the imino ester in anhydrous DCM. Add the 2,3-dihydrofuran (1.2 equiv) and allyltrimethylsilane (1.5 equiv) sequentially via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. A low temperature is essential to control the reactivity and enhance diastereoselectivity.

  • Catalyst Addition: Slowly add the TiCl₄ solution (4.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The high stoichiometry of the Lewis acid is necessary to drive the reaction to completion and favor the pyrrolidine product over potential side products.[13]

  • Reaction Monitoring (Self-Validation): Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A co-spot of the starting materials should be run alongside the reaction mixture to validate consumption. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. This neutralizes the acidic TiCl₄ and excess reagents. Allow the mixture to warm to room temperature.

  • Workup & Isolation: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and stereochemistry.

Biological Evaluation and Structure-Activity Relationships (SAR)

Once a library of novel pyrrolidine compounds is synthesized, the next critical step is to evaluate their biological activity. This typically begins with primary screening against a specific biological target, followed by more detailed studies for the most promising "hits."

Case Study: Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors

In a study focused on developing new antidiabetic agents, a series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[9]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Preparation: Prepare stock solutions of the synthesized pyrrolidine derivatives in DMSO. Prepare a solution of α-glucosidase enzyme (1 U/mL) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in phosphate buffer (pH 6.8).

  • Incubation: In a 96-well plate, add 10 µL of each test compound at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL). Add 10 µL of the α-glucosidase enzyme solution to each well.

  • Control Wells (Self-Validation):

    • Negative Control: Enzyme + Buffer (no inhibitor).

    • Positive Control: Enzyme + Acarbose (a known inhibitor).

    • Blank: Buffer only (no enzyme or inhibitor).

  • Pre-incubation: Incubate the plate for 20 minutes at 37 °C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPG substrate to all wells to start the reaction. Incubate for another 30 minutes at 37 °C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by enzymatic activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of a hit compound and observing the effect on its biological activity, researchers can identify the key molecular features required for potency and selectivity.[9]

For the α-amylase and α-glucosidase inhibitors, SAR analysis revealed important trends.[9]

Compound IDR-Group (Substitution on Phenyl Ring)α-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
3g para-OCH₃ (Electron-Donating)26.2418.04
3f ortho-OCH₃--
3e meta-OCH₃--
3a Unsubstituted36.3247.19
Acarbose Reference Drug5.50-
Metformin Reference Drug25.31-
Data synthesized from Ganesan et al., 2020.[9]

Key Insights from SAR:

  • Electron-Donating Groups: The presence of an electron-donating methoxy (-OCH₃) group on the phenyl ring was beneficial for activity.

  • Positional Isomerism: The position of the methoxy group was critical. The para-substituted derivative (3g ) was the most potent inhibitor for both enzymes, suggesting a specific binding orientation within the enzyme's active site where this substitution is favored.[9] The activity trend observed was para > ortho > meta.[9]

Conclusion and Future Directions

The pyrrolidine scaffold continues to be a cornerstone of modern drug discovery due to its favorable physicochemical properties and synthetic tractability.[1][5] Advanced synthetic methodologies, particularly asymmetric multicomponent reactions and catalytic cycloadditions, have enabled the efficient and stereocontrolled construction of complex and diverse pyrrolidine libraries.[2][11] The integration of these powerful synthetic tools with high-throughput biological screening and rational SAR-guided optimization provides a robust platform for the discovery of next-generation therapeutics. Future efforts will likely focus on developing even more efficient and sustainable synthetic methods, exploring novel biological targets for pyrrolidine-based agents, and leveraging computational chemistry to predict and design compounds with enhanced potency and drug-like properties.

References

  • Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).
  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health (NIH).
  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.
  • Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed.
  • Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publisher.
  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Sci-Hub.
  • A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Sci-Hub.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. OATD.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.

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Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with a one-pot reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with 1-methylpiperazine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The subsequent step involves the efficient deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions to yield the target compound as its hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, detailed experimental protocols, and robust analytical characterization guidance.

Introduction and Synthetic Strategy

The this compound scaffold is a privileged motif found in a variety of biologically active molecules, particularly those targeting the central nervous system. Its synthesis requires the efficient and controlled coupling of a pyrrolidine ring with a 1-methylpiperazine moiety. The strategy outlined herein employs a robust and widely utilized transformation: reductive amination. This method is paramount in pharmaceutical chemistry for its operational simplicity and broad applicability in C-N bond formation[1][2].

Our synthetic design is a two-step sequence:

  • Step 1: Reductive Amination. Formation of the key C-N bond between the pyrrolidine and piperazine rings. This is achieved by reacting the commercially available ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate, with 1-methylpiperazine. The transiently formed iminium ion is then reduced in situ.

  • Step 2: N-Boc Deprotection and Salt Formation. Removal of the acid-labile Boc protecting group from the pyrrolidine nitrogen, which unmasks the secondary amine and concurrently forms the stable hydrochloride salt of the final product.

This approach is advantageous due to the use of stable, readily available starting materials and reagents, mild reaction conditions, and straightforward purification procedures.

Logical Workflow of the Synthesis

The overall process is designed for efficiency and scalability, minimizing intermediate purification steps where possible.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A tert-butyl 3-oxopyrrolidine-1-carboxylate D Reaction Vessel (DCM, Acetic Acid) A->D Reactants B 1-Methylpiperazine B->D Reactants C Sodium Triacetoxyborohydride (NaBH(OAc)3) C->D Reducing Agent E Workup & Extraction D->E Quench & Isolate F tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate (Intermediate) E->F Purified Intermediate H Reaction Vessel (Anhydrous Solvent) F->H Input for Step 2 G HCl in 1,4-Dioxane G->H Acidic Reagent I Filtration & Washing H->I Precipitation J This compound HCl (Final Product) I->J Isolated Product caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Detailed Synthesis Protocols

Materials and Reagents
ReagentCAS No.Mol. WeightKey Properties
tert-butyl 3-oxopyrrolidine-1-carboxylate101385-93-7185.23Solid, starting material.
1-Methylpiperazine109-01-3100.16Liquid, nucleophilic amine. Handle in a fume hood.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Solid, moisture-sensitive reducing agent.
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent for reductive amination.
Acetic Acid, Glacial64-19-760.05Catalyst for iminium ion formation.
Hydrogen Chloride solution (4.0 M in 1,4-Dioxane)7647-01-036.46Reagent for deprotection and salt formation. Highly corrosive.
Diethyl Ether, Anhydrous60-29-774.12Solvent for washing the final product.
Saturated Sodium Bicarbonate (aq.)144-55-884.01Used for quenching and workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Step 1: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

Causality of Experimental Choices: This one-pot reductive amination is highly efficient due to the choice of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is selectively reactive towards the protonated iminium ion intermediate over the initial ketone[3]. This selectivity prevents the premature reduction of the starting material, thereby maximizing the yield of the desired product. Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediate[4]. A catalytic amount of acetic acid is used to facilitate the dehydration step required for the formation of the iminium ion.

G cluster_mech Reductive Amination Mechanism Ketone N-Boc-3-oxopyrrolidine Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O (Acid Catalyzed) Amine 1-Methylpiperazine Product Boc-Protected Product Iminium->Product Reduction Reducer NaBH(OAc)3 Reducer->Iminium caption Figure 2. Mechanism of reductive amination.

Figure 2. Mechanism of reductive amination.

Experimental Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl 3-oxopyrrolidine-1-carboxylate (5.00 g, 27.0 mmol, 1.0 eq).

  • Dissolve the ketone in 100 mL of anhydrous dichloromethane (DCM).

  • Add 1-methylpiperazine (3.24 g, 32.4 mmol, 1.2 eq) to the solution, followed by glacial acetic acid (0.16 g, 2.7 mmol, 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (8.58 g, 40.5 mmol, 1.5 eq) over 15 minutes. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound Hydrochloride

Causality of Experimental Choices: The Boc protecting group is designed to be stable under a wide range of conditions but readily cleaved by strong acid[5][6]. A 4.0 M solution of HCl in 1,4-dioxane is a standard and highly effective reagent for this purpose. The anhydrous conditions prevent unwanted side reactions, and the use of an organic solvent facilitates a homogeneous reaction. The final product precipitates directly from the reaction mixture as its hydrochloride salt, which provides a simple and efficient method of purification via filtration.

Experimental Protocol:

  • Dissolve the crude tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate (assuming quantitative yield from Step 1, ~27.0 mmol) in 50 mL of anhydrous methanol or ethyl acetate in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 4.0 M solution of hydrogen chloride in 1,4-dioxane (27 mL, 108 mmol, 4.0 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. A white precipitate will form.

  • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, add 100 mL of anhydrous diethyl ether to the suspension to further precipitate the product and stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two portions of anhydrous diethyl ether (2 x 30 mL) to remove any residual impurities.

  • Dry the white solid under high vacuum to a constant weight to yield this compound hydrochloride. The product is often obtained as a trihydrochloride salt due to the three basic nitrogen atoms[7].

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the structure. The spectra will show characteristic peaks for the methyl group, the piperazine ring protons, and the pyrrolidine ring protons. The integration of the proton signals should correspond to the expected number of protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base ([M+H]⁺).

  • Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), typically demonstrating >95% purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing these procedures.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 1-Methylpiperazine: Corrosive and flammable. Avoid inhalation and contact with skin.

    • Sodium triacetoxyborohydride: Moisture-sensitive. Handle quickly in a dry environment. Reacts with water to release hydrogen gas. Quench carefully.

    • HCl in Dioxane: Highly corrosive and toxic. Handle with extreme care to avoid inhalation of vapors and contact with skin. 1,4-Dioxane is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The two-step synthesis protocol detailed in this application note provides a robust and high-yield pathway to this compound hydrochloride. By employing a selective reductive amination followed by a straightforward acid-mediated deprotection, this method offers an efficient route for obtaining this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

  • Boruah, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Vitale, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Slideshare (n.d.). N boc-3-pyrrolidinone. Technical Document. Available at: [Link]

  • Sardar, S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. Available at: [Link]

  • Connect Journals (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Google Patents (n.d.).Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Patent CN109824873A.
  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). tert-Butyl Esters. Available at: [Link]

  • Lin, Y., et al. (2010). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. European Journal of Organic Chemistry. Available at: [Link]

Sources

Topic: A Comprehensive Guide to HPLC-UV Method Development for the Analysis of 1-Methyl-4-aminopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-first guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 1-Methyl-4-aminopiperazine (1-MAP). 1-MAP is a small, polar, basic compound, often used as a pharmaceutical intermediate, which presents significant challenges for traditional reversed-phase chromatography, including poor retention and low UV sensitivity.[1][2][3] This guide explores multiple chromatographic strategies, moving beyond a single protocol to empower researchers with the rationale to select and develop a method suitable for their specific analytical needs. We present two primary protocols: a modern, direct analysis approach using Mixed-Mode Chromatography (MMC) and a classic, highly sensitive approach involving pre-column derivatization. The causality behind all experimental choices is thoroughly explained, and the protocols are framed within the validation guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure scientific integrity and trustworthiness.[4][5][6][7]

Introduction: The Analytical Challenge of 1-Methyl-4-aminopiperazine

1-Methyl-4-aminopiperazine (1-MAP) is a heterocyclic amine whose small size, high polarity (XLogP3 ≈ -1.1), and basic nature make it highly soluble in aqueous media.[8] These properties are the primary reasons it is notoriously difficult to retain on conventional nonpolar stationary phases (e.g., C18, C8) used in reversed-phase HPLC.[9][10] Without specific method adaptations, 1-MAP will typically elute in or near the solvent front (void volume), making accurate quantification impossible.

Furthermore, its molecular structure lacks a significant chromophore, resulting in poor UV absorbance at wavelengths commonly used for pharmaceutical analysis (e.g., >220 nm). This necessitates either detection at very low wavelengths, which can suffer from baseline noise and interference, or a strategy to enhance its detectability.

This document serves as a Senior Application Scientist's guide to navigating these challenges through logical, evidence-based method development.

Physicochemical Properties of 1-Methyl-4-aminopiperazine

A clear understanding of the analyte's properties is the foundation of any successful method development process.

PropertyValueSource
Molecular Formula C₅H₁₃N₃[1][2][11]
Molecular Weight 115.18 g/mol [1][8][11]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 172-175 °C[2]
Solubility Miscible in water[1]
XLogP3 (Polarity) -1.1[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]

Chromatographic Strategy Selection: A Rationale-Driven Approach

Choosing the correct chromatographic mode is the most critical decision. Given the properties of 1-MAP, several strategies can be considered, each with distinct advantages and limitations. The logical flow for selecting a strategy is outlined below.

G cluster_start Analyte Properties cluster_strategies Potential Chromatographic Strategies cluster_outcomes Outcomes & Recommendations Start 1-Methyl-4-aminopiperazine (Small, Polar, Basic, Poor Chromophore) RP Standard Reversed-Phase (C18) Start->RP Challenge: Retention HILIC HILIC (Hydrophilic Interaction) Start->HILIC Solution: Polar Interactions MMC Mixed-Mode (RP + Ion-Exchange) Start->MMC Solution: Hydrophobic + Ionic Interactions IPC Ion-Pair RP (Reversed-Phase) Start->IPC Solution: Mask Polarity Deriv Pre-Column Derivatization + Reversed-Phase Start->Deriv Challenge: Retention & UV Sensitivity Outcome_RP Outcome: Poor Retention (Elutes at Void Volume) Action: Do Not Use Directly RP->Outcome_RP Outcome_HILIC Outcome: Good Retention Consideration: Robustness, Equilibration Time Recommendation: Viable Strategy HILIC->Outcome_HILIC Outcome_MMC Outcome: Excellent & Tunable Retention Consideration: MS-Compatible Recommendation: Recommended Primary Strategy MMC->Outcome_MMC Outcome_IPC Outcome: Good Retention Consideration: Not MS-Compatible, Column Bleed Recommendation: Viable, but less modern IPC->Outcome_IPC Outcome_Deriv Outcome: Good Retention & High UV Sensitivity Consideration: Extra Sample Prep Step Recommendation: Recommended for Trace Analysis Deriv->Outcome_Deriv

Figure 1. Decision workflow for selecting a suitable HPLC strategy for 1-MAP analysis.
  • Standard Reversed-Phase (RP): As established, this is not a viable direct approach due to insufficient retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) with a mobile phase high in organic content (typically >80% acetonitrile).[12][13][14] This creates a water-enriched layer on the stationary phase surface into which polar analytes like 1-MAP can partition, thus providing retention.[12] While effective, HILIC methods can sometimes require longer column equilibration times and can be sensitive to the sample matrix.[10]

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with dual functionalities, such as C18 chains (for reversed-phase interactions) and ion-exchange groups (e.g., sulfonic acid or quaternary amine).[15][16][17] For a basic amine like 1-MAP, a mixed-mode column combining reversed-phase and cation-exchange properties is ideal. This allows for retention to be finely tuned by adjusting both the organic solvent content and the mobile phase pH/ionic strength, providing exceptional selectivity.[9][17] It also avoids the use of harsh ion-pairing reagents, making it compatible with mass spectrometry.[16][17]

  • Ion-Pair Reversed-Phase Chromatography (IP-RPC): This traditional technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) to the mobile phase.[18][19][20] The reagent forms a neutral ion-pair with the protonated 1-MAP, which is then retained by a standard C18 column. While effective, ion-pairing reagents are often non-volatile, not MS-friendly, and can irreversibly adsorb to the column, leading to long equilibration times and memory effects.[19]

  • Pre-Column Derivatization: This strategy addresses both retention and sensitivity issues simultaneously. By reacting 1-MAP with a reagent that is both hydrophobic and contains a strong chromophore, the resulting derivative becomes less polar and highly detectable. A published method successfully uses benzaldehyde for this purpose, allowing for trace-level quantification with a standard UV detector.[21][22][23][24] This is an excellent choice when maximum sensitivity is required.

Recommendation: For general-purpose analysis, Mixed-Mode Chromatography (Protocol 1) is the recommended primary strategy due to its robustness, tunable selectivity, and modern column chemistries. For applications requiring the detection of trace-level impurities or low concentrations of 1-MAP, Pre-Column Derivatization (Protocol 2) is the superior choice.

Protocol 1: Direct Analysis by Mixed-Mode Chromatography

This protocol is designed as a starting point for the direct analysis of 1-MAP, leveraging both reversed-phase and cation-exchange mechanisms for robust retention and separation.

Experimental Protocol
ParameterRecommended ConditionRationale
HPLC Column Mixed-Mode Cation-Exchange (e.g., Acclaim Trinity P1, Obelisc N, or similar) 4.6 x 150 mm, 3 µmProvides dual retention mechanism (hydrophobic and ionic) necessary for retaining polar amines.[15][16]
Mobile Phase A 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic AcidThe acidic pH ensures 1-MAP is fully protonated (cationic), promoting strong interaction with the cation-exchange sites on the stationary phase. The buffer provides ionic strength to mediate this interaction.
Mobile Phase B AcetonitrileThe organic modifier controls the reversed-phase retention component.
Gradient Program 0-2 min: 95% A; 2-15 min: 95% to 50% A; 15-16 min: 50% to 95% A; 16-20 min: 95% AA shallow gradient is recommended to start, allowing for effective separation from other polar and non-polar components. The final hold re-equilibrates the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Adjust as needed based on system pressure and peak shape.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection (UV) 205 nm1-MAP lacks a strong chromophore. Detection at a low wavelength is necessary but may result in a higher baseline. A reference wavelength (e.g., 360 nm) can be used to subtract baseline drift.
Injection Volume 10 µLA good starting point. Can be adjusted based on analyte concentration and sensitivity requirements.
Sample Diluent Mobile Phase A (20 mM Ammonium Formate, pH 3.0)Ensures sample compatibility with the mobile phase and prevents peak distortion.

Protocol 2: Analysis via Pre-Column Derivatization

This protocol is adapted from established literature and is ideal for trace analysis or when a more sensitive UV signal is required.[21][22] The reaction with benzaldehyde forms a stable, UV-active imine derivative.

Derivatization Procedure
  • Prepare a Benzaldehyde Stock Solution: Prepare a 1% (v/v) solution of benzaldehyde in methanol.

  • Sample Preparation: Dissolve the sample containing 1-MAP in methanol to achieve the desired concentration. For a 50 mg sample, dissolve in a 100 mL volumetric flask with ~80 mL of methanol.

  • Derivatization Reaction: To the sample solution, add 1 mL of the 1% benzaldehyde stock solution. Dilute to the final volume (100 mL) with methanol.

  • Standard Preparation: Prepare 1-MAP standards similarly. Add the appropriate volume of a 1-MAP stock solution and 1 mL of the benzaldehyde stock solution to a 100 mL volumetric flask and dilute to volume with methanol.

  • Reaction Time: Allow the samples and standards to react for at least 24 hours at room temperature, protected from light, to ensure complete reaction before HPLC analysis.[22]

HPLC-UV Protocol for the Derivative
ParameterRecommended ConditionRationale
HPLC Column C18 Column (e.g., Zorbax SB-C18, Waters SunFire C18) 4.6 x 150 mm, 3.5 or 5 µmThe benzaldehyde derivative is significantly more hydrophobic and is well-retained on a standard reversed-phase column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent for any unreacted basic compounds and helps to sharpen peaks.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier elutes the hydrophobic derivative from the C18 column.
Gradient Program 0-4 min: 2% to 35% B; 4-8 min: Hold at 35% B; 8-12 min: 35% to 95% B; 12-15 min: Hold at 95% B; 15.1-20 min: Re-equilibrate at 2% BThis gradient is based on a validated method and is optimized for the separation of the 1-MAP derivative from potential interferences.[22]
Flow Rate 1.0 mL/min (Adjusted from 0.8 mL/min for a 3.0 mm ID column in the reference)A standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak efficiency and reduce viscosity.[22]
Detection (UV) 290 nm The benzaldehyde derivative has a strong chromophore, allowing for sensitive detection at a wavelength with low interference.[22]
Injection Volume 20 µLAs per the reference method, can be adjusted.[22]
Sample Diluent MethanolThe derivatization is performed in methanol, making it the appropriate diluent.

Method Validation Protocol

Once a method is developed and optimized, it must be validated to prove it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) Validation of Analytical Procedures .[4][7][25]

G cluster_workflow Method Validation Workflow (ICH Q2 R1) Start Final Optimized Method Specificity Specificity (Discrimination from interferences) Start->Specificity Linearity Linearity & Range (At least 5 concentrations) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope method) Precision->LOD_LOQ Robustness Robustness (Small variations in method) LOD_LOQ->Robustness End Validated Method Ready for Routine Use Robustness->End

Figure 2. A typical workflow for analytical method validation based on ICH Q2(R1) guidelines.
System Suitability Testing (SST)

Before any validation or sample analysis, the chromatographic system must pass SST to ensure it is performing adequately. These tests are based on the guidelines in USP <621> Chromatography .[5][26][27]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the HPLC system itself.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column and the separation power.
Validation Parameters

The following parameters must be evaluated for an assay or impurity quantification method.

Validation ParameterPurposeTypical Experimental Approach
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix, impurities, or degradants.Analyze blank matrix, placebo, and spiked samples. For impurity methods, demonstrate resolution from the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Analyze a minimum of 5 standards across the expected range (e.g., 50-150% of target concentration). Evaluate using the correlation coefficient (r² ≥ 0.999).
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.
Accuracy To measure the closeness of the experimental value to the true value.Perform spike-recovery experiments on a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0-102.0% recovery.
Precision To measure the degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. Results are reported as %RSD.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness To demonstrate the reliability of the method with respect to deliberate, small variations in method parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect on SST parameters.

Conclusion

The analysis of 1-Methyl-4-aminopiperazine by HPLC-UV presents clear challenges that can be overcome with a scientifically sound approach to method development. While traditional reversed-phase methods are inadequate, modern column chemistries and strategic methodologies provide robust solutions. Mixed-Mode Chromatography offers an excellent combination of tunable retention and compatibility with modern detection techniques for direct analysis. For applications demanding the highest sensitivity with UV detection, a pre-column derivatization strategy using benzaldehyde is a proven and effective alternative. By grounding the chosen protocol in the principles of method validation outlined by ICH and USP, researchers can develop and implement a reliable, accurate, and precise method fit for its intended purpose in both research and quality control environments.

References

  • Anonymous. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. USP. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC. Available at: [Link]

  • PubMed. (2011). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. National Library of Medicine. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • ChemBK. (n.d.). 1-Amino-4-Methylpiperazine. ChemBK. Available at: [Link]

  • Taylor & Francis Online. (2010). ANALYTICAL METHOD FOR 1-METHYL-4-AMINO-PIPERAZINE IN AN ACTIVE PHARMACEUTICAL INGREDIENT USING CHEMICAL DERIVATIZATION AND HPLC-UV. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Taylor & Francis Online. (n.d.). ANALYTICAL METHOD FOR 1-METHYL-4-AMINO-PIPERAZINE IN AN ACTIVE PHARMACEUTICAL INGREDIENT USING CHEMICAL DERIVATIZATION AND HPLC-UV. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Chromatography Forum. Available at: [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1-Methyl-4-aminopiperazine. Pipzine Chemicals. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]

  • ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

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  • PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. National Library of Medicine. Available at: [Link]

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Application Notes & Protocols: A Researcher's Guide to the Initial In Vivo Evaluation of 1-Methyl-4-(pyrrolidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

The compound 1-Methyl-4-(pyrrolidin-3-yl)piperazine represents a novel chemical entity incorporating two key heterocyclic scaffolds, pyrrolidine and piperazine, which are prevalent in many biologically active molecules. While public domain literature on the specific biological targets and in vivo activity of this exact molecule is not available, its structural motifs are present in compounds targeting a range of receptors and enzymes. For instance, structurally related compounds have shown activity as α-adrenoceptor antagonists and Dipeptidyl peptidase-IV (DPP-IV) inhibitors.

This guide serves as a foundational framework for a researcher's first foray into the in vivo characterization of this compound. As a senior application scientist, the goal is not to present a single, rigid protocol but to provide the strategic thinking, decision-making processes, and validated methodologies required to successfully design and execute initial animal studies. The core principle is to systematically de-risk the compound by establishing its basic physicochemical properties, formulation feasibility, pharmacokinetic profile, and maximum tolerated dose before proceeding to more complex efficacy models.

Physicochemical and Inferred Properties

A thorough pre-formulation assessment is the mandatory first step to guide all subsequent in vivo work.[1] Key parameters for this compound, which must be experimentally determined, are outlined below. The presence of multiple basic nitrogen atoms strongly suggests it will behave as a weak base.

PropertySignificance for In Vivo StudiesTarget Value / Information
Aqueous Solubility Dictates the feasibility of simple aqueous formulations vs. complex vehicles. Determines if the compound is solubility-limited.Measure solubility at pH 3, 5, and 7.4 to understand pH-dependent effects.
pKa Predicts the ionization state at physiological pH, influencing solubility, permeability, and target binding.Essential for selecting appropriate buffers for formulation.
LogP / LogD Indicates lipophilicity, which affects absorption, distribution, metabolism, excretion (ADME), and blood-brain barrier penetration.LogD at pH 7.4 is most relevant for physiological conditions.
Chemical Stability Ensures the compound does not degrade in the formulation vehicle before or after administration.Assess stability in candidate vehicles over 24-48 hours at room temperature and 4°C.
Physical Form The crystalline or amorphous state can impact the dissolution rate and, consequently, bioavailability.Characterize the solid form using techniques like XRPD if inconsistent results are observed.

Section 2: Strategic Planning for First-in-Animal Studies

The initial in vivo evaluation should follow a logical progression from formulation development to safety and exposure studies. This workflow ensures that data from each step informs the design of the next, maximizing the value of each experiment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Characterization A Determine Physicochemical Properties (Solubility, pKa, LogD) B Screen Vehicles (Aqueous vs. Co-solvent vs. Suspension) A->B Guides Vehicle Choice C Select Lead Formulation (Assess stability & homogeneity) B->C D Maximum Tolerated Dose (MTD) Study (Single ascending dose) C->D Enables Dosing E Pilot Pharmacokinetic (PK) Study (IV and PO routes) D->E F Efficacy Model Selection (Based on PK/PD & Hypothesis) E->F Informs Dose & Schedule

Figure 1: High-level workflow for the initial in vivo characterization of a novel compound.
Causality in Vehicle Selection

The choice of vehicle is one of the most critical decisions in preclinical research, as it can profoundly impact compound exposure and may introduce confounding toxicity.[2][3][4] For a basic compound like this compound, a tiered approach to vehicle selection is recommended.

G start Is aqueous solubility >1 mg/mL at pH ~4-5? opt1 Use Buffered Aqueous Solution (e.g., 50 mM Citrate Buffer, pH 4.5) start->opt1 Yes opt2 Is it soluble in a co-solvent system? start->opt2 No opt3 Use Co-solvent System (e.g., 10% DMSO / 40% PEG300 / 50% Water) opt2->opt3 Yes opt4 Prepare Aqueous Suspension (e.g., 0.5% CMC-Na / 0.1% Tween 80) opt2->opt4 No

Figure 2: Decision tree for selecting a formulation vehicle for a basic compound.
  • Rationale for Buffered Aqueous Solution: As a basic compound, this compound will likely be more soluble at a lower pH where its nitrogen atoms are protonated. A citrate or acetate buffer (pH 4-5) is an excellent starting point. This is the simplest and often safest formulation for intravenous (IV) and subcutaneous (SC) routes, provided the solution is not irritating upon injection.

  • Rationale for Co-solvent Systems: If aqueous solubility is insufficient, a co-solvent system can be used to create a solution.[5] A common system is DMSO/PEG300/Water.[6] The goal is to keep the percentage of organic solvents (especially DMSO) as low as possible to avoid vehicle-induced toxicity.[2][4] This approach is suitable for IV, intraperitoneal (IP), and oral (PO) routes.

  • Rationale for Suspensions: For oral administration of poorly soluble compounds, a uniform aqueous suspension is often the preferred method.[5][7] Carboxymethylcellulose (CMC) acts as a suspending agent, and a surfactant like Tween 80 helps wet the particles to prevent aggregation.[7] This formulation mimics how a solid dosage form might behave.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and clear endpoints. They are intended for use in rodents (rats or mice) and should be adapted based on institutional IACUC guidelines.

Protocol 3.1: Vehicle Formulation and Compound Preparation

Objective: To prepare a 1 mg/mL formulation of this compound as a clear solution in a citrate-buffered saline vehicle for an initial IV pharmacokinetic study.

Materials:

  • This compound (as free base or salt; adjust weight accordingly)

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Sodium Chloride (NaCl)

  • Water for Injection (WFI)

  • 0.22 µm sterile filter

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 4.5):

    • Prepare Solution A: 0.1 M Citric Acid (21.01 g/L).

    • Prepare Solution B: 0.1 M Sodium Citrate (29.41 g/L).

    • Mix approximately 61.5 mL of Solution B with 38.5 mL of Solution A. Verify pH is ~4.5 and adjust as needed.

  • Prepare Buffered Saline Vehicle:

    • To 100 mL of the 50 mM Citrate Buffer, add 0.9 g of NaCl (to make it isotonic). Stir until dissolved.

  • Compound Solubilization (Self-Validating Step):

    • Accurately weigh 10 mg of this compound.

    • Add 9 mL of the buffered saline vehicle. Vortex or sonicate gently.

    • Observe the solution. It should be clear and free of particulates. If not, the solubility is less than ~1.1 mg/mL, and an alternative vehicle must be considered (validates the initial solubility screen).

    • Once fully dissolved, add vehicle to a final volume of 10 mL to achieve a 1 mg/mL concentration.

  • Final Preparation:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial. This is critical for IV administration.

    • Control: Prepare a vehicle-only solution that undergoes the same preparation and filtration steps.

Protocol 3.2: Pilot Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) of this compound in Sprague-Dawley rats.

Study Design:

  • Animals: Male Sprague-Dawley rats (250-300g), n=3 per group.

  • Group 1 (IV): 1 mg/kg dose administered via tail vein bolus.

  • Group 2 (PO): 5 mg/kg dose administered via oral gavage.

  • Formulation: Use the 1 mg/mL solution from Protocol 3.1 for the IV group. For the PO group, the same formulation can be used, or a suspension if higher concentrations are needed.

  • Blood Sampling: Serial sampling from a cannulated vessel (e.g., jugular vein) or sparse sampling via tail nick/saphenous vein.

Procedure:

  • Acclimation & Fasting: Acclimate animals for at least 3 days. Fast overnight (approx. 12 hours) before dosing, with water ad libitum.[8]

  • Dosing:

    • Record the body weight of each animal on the day of the study.

    • Calculate the exact volume to administer (e.g., for a 250g rat at 1 mg/kg, administer 0.25 mL of a 1 mg/mL solution).

    • IV Group: Administer the dose as a slow bolus into the tail vein.

    • PO Group: Administer the dose using a proper-sized oral gavage needle.[1][9]

  • Blood Collection:

    • Collect ~100 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:[8][10]

      • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Transfer plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis & Data Interpretation:

    • Develop and validate a sensitive LC-MS/MS method to quantify the compound in plasma.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. The ratio of the dose-normalized Area Under the Curve (AUC) from the PO group to the IV group will determine the oral bioavailability (%F).[11]

PK ParameterSignificance
Cmax Maximum observed concentration; relates to efficacy and potential toxicity.
Tmax Time to reach Cmax; indicates the rate of absorption.
AUC Area Under the Curve; represents total drug exposure over time.
t1/2 Half-life; determines dosing interval.
CL Clearance; rate of drug removal from the body.
Vd Volume of Distribution; indicates how widely the drug distributes into tissues.
%F Oral Bioavailability; fraction of the oral dose that reaches systemic circulation.
Protocol 3.3: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered orally without causing overt toxicity or significant distress.[12]

Study Design:

  • Animals: Male and female mice (or rats), n=2-3 per group.

  • Dosing: Single oral administration in a dose-escalation design.

  • Endpoints: Clinical observations, body weight changes, and mortality over 7 days.[12]

  • Starting Dose: The starting dose should be based on any available in vitro cytotoxicity data or, in its absence, a conservative starting point (e.g., 50 mg/kg) is reasonable.[10]

Procedure:

  • Dose Groups: Prepare dose formulations for at least 3-4 escalating groups (e.g., 50, 150, 500, 1000 mg/kg) and a vehicle control group. A limit dose of 1000 mg/kg is often used in rodents if no toxicity is seen at lower doses.[10][13]

  • Administration: Administer a single oral gavage dose to each animal.

  • Observations:

    • Monitor animals continuously for the first hour post-dose, then at 4 hours, and at least twice daily for 7 days.[14]

    • Record clinical signs of toxicity: changes in posture, activity level, breathing, convulsions, etc.

    • Record body weight just before dosing and daily for 7 days. A body weight loss of >10-15% is often considered a sign of significant toxicity.[15]

  • Endpoint Definition: The MTD is defined as the highest dose that does not produce mortality, overt signs of toxicity, or more than a 10% reduction in body weight.[13][15] This dose provides a safe upper limit for designing subsequent efficacy studies.

Section 4: Next Steps - Hypothesis-Driven Efficacy Models

Data from the PK and MTD studies are crucial for designing meaningful efficacy studies.[16] The dose levels and frequency should be selected to provide sustained exposure above a target concentration (e.g., the in vitro IC50 or EC50, if known) without exceeding the MTD.

Based on the activities of structurally related compounds, potential avenues for efficacy testing include:

  • α-Adrenoceptor Antagonism: If the compound is hypothesized to be an alpha-blocker, models assessing blood pressure in hypertensive rats or measuring pupillary dilation could be employed.[17][18] The pithed rat model is a classic in vivo system for characterizing the effects of drugs on vascular alpha-adrenoceptors.[17]

  • DPP-IV Inhibition: If the compound is a potential anti-diabetic agent, an oral glucose tolerance test (OGTT) in normal or diabetic rodents (e.g., high-fat diet-fed mice or db/db mice) would be a primary pharmacodynamic model.[19][20][21]

The selection of a model must be driven by a clear scientific hypothesis, which may be generated from in vitro screening assays that should be conducted in parallel with these initial in vivo characterization studies.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. MDPI. Retrieved from [Link]

  • Bhatt, H. D., McClain, S. A., Lee, H.-M., Zimmerman, T., Deng, J., Johnson, F., Gu, Y., & Golub, L. M. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Dove Medical Press. Retrieved from [Link]

  • Timmermans, P. B., & van Zwieten, P. A. (1980). Evaluation of the selectivity of alpha-adrenoreceptor blocking drugs for postsynaptic alpha 1- and alpha 2-adrenoreceptors in a simple animal model. PubMed. Retrieved from [Link]

  • Santos, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Singh, G., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PubMed Central. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery. Retrieved from [Link]

  • Leenaars, C. H. C., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. PubMed Central. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Retrieved from [Link]

  • Blystone, C. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program (NTP). Retrieved from [Link]

  • Kloučková, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Retrieved from [Link]

  • Lepor, H., & Shapiro, E. (1987). An in vivo evaluation of alpha adrenergic receptors in canine prostate. PubMed. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 1. Pilot study in non-pregnant rats. Retrieved from [Link]

  • Mu, J., et al. (2006). Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. American Diabetes Association. Retrieved from [Link]

  • Yu, Y., & Koss, M. C. (2003). Studies of alpha-adrenoceptor antagonists on sympathetic mydriasis in rabbits. PubMed. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Drucker, D. J. (n.d.). DPP-4 loss of function models. Glucagon.com. Retrieved from [Link]

  • Sci-Hub. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • MDPI. (2023). Hippocampal Metabolomics Reveal the Mechanism of α-Conotoxin [S9K]TxID Attenuating Nicotine Addiction. Retrieved from [Link]

  • Stephan, M., et al. (2012). Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time. NIH. Retrieved from [Link]

  • ResearchGate. (2018). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from [Link]

  • Frontiers. (2012). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Screening of Piperazine and Pyrrolidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperazine and Pyrrolidine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, piperazine and pyrrolidine rings are distinguished as "privileged scaffolds."[1] Their frequent appearance in a vast array of biologically active compounds and approved drugs is a testament to their versatility. These saturated nitrogen-containing heterocycles offer a unique combination of properties: they provide a three-dimensional framework, introduce a basic nitrogen atom crucial for target engagement, and can be readily modified to fine-tune physicochemical properties such as solubility and bioavailability.[1][2]

Piperazine, a six-membered ring, and pyrrolidine, a five-membered ring, are integral to the structure of numerous drugs targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4][5] For instance, many arylpiperazine derivatives are known to interact with aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, making them valuable for developing treatments for psychiatric and neurological conditions.[4][6] Similarly, compounds bearing the pyrrolidine scaffold have been successfully developed as antagonists for chemokine receptors like CCR1 and CXCR4, which are implicated in inflammation and cancer metastasis.[7][8] Given their therapeutic potential, the efficient screening of piperazine and pyrrolidine compound libraries is a critical activity in modern drug discovery.

This application note provides a comprehensive guide to designing and executing robust cell-based assay workflows for the high-throughput screening (HTS) of piperazine and pyrrolidine libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key assays, and discuss the principles of data analysis and hit confirmation that ensure the scientific integrity of a screening campaign.

Guiding Principle: Assay Selection Tailored to Scaffold Properties

The choice of cell-based assays for screening piperazine and pyrrolidine libraries should be guided by the known biological activities and potential liabilities of these scaffolds. A multi-pronged approach, incorporating both functional and cytotoxicity assays, is recommended to build a comprehensive profile of each compound.

  • Functional Assays Targeting GPCRs: Given the prevalence of piperazine and pyrrolidine moieties in GPCR ligands, functional assays that measure receptor activation or inhibition are of primary importance.[6][7] GPCRs are a large family of cell surface receptors that, upon activation, trigger intracellular signaling cascades, often involving second messengers like calcium ions (Ca²⁺) or cyclic adenosine monophosphate (cAMP).[9] Therefore, assays that monitor these second messengers provide a direct readout of a compound's effect on a specific GPCR.

  • Cytotoxicity Profiling: It is crucial to assess the cytotoxic potential of library compounds early in the drug discovery process.[1][10][11][12] Some piperazine derivatives have demonstrated cytotoxic effects on various cancer cell lines, an activity that can be either a desired therapeutic outcome or an unwanted off-target effect.[1][10][11][12] A general cytotoxicity assay serves as a fundamental counter-screen to identify compounds that may interfere with primary functional assays or exhibit general toxicity.

This guide will focus on two primary types of assays: a calcium mobilization assay for functional screening of GPCR-targeted libraries and the MTT assay for broad cytotoxicity profiling.

The High-Throughput Screening (HTS) Workflow: A Step-by-Step Guide

A successful HTS campaign is a systematic process that moves from a large-scale primary screen to progressively more focused secondary and confirmatory assays.[13][14] The goal is to efficiently identify and validate true "hits"—compounds that reproducibly exhibit the desired biological activity.[15]

HTS_Workflow cluster_Primary Primary Screening cluster_Confirmation Hit Confirmation & Validation Primary Primary HTS (Single Concentration) Data_Analysis Data Analysis (Z-Score, % Inhibition) Primary->Data_Analysis Raw Data Hit_Selection Hit Selection Data_Analysis->Hit_Selection Normalized Data Hit_Confirmation Hit Confirmation (Re-test from master plate) Hit_Selection->Hit_Confirmation Preliminary Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Confirmed Hits Lead_Opt Lead Optimization Orthogonal_Assay->Lead_Opt Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Section 1: Functional Screening - Gq-Coupled GPCR Calcium Mobilization Assay

Many GPCRs, upon activation, couple to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators.

GPCR_Calcium_Signaling Ligand Piperazine/Pyrrolidine Ligand (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Channel IP3 Receptor IP3->Ca_Channel Binds to ER Endoplasmic Reticulum (ER) (Calcium Store) Ca_Ion Ca²⁺ Ca_Channel->Ca_Ion Releases Response Cellular Response Ca_Ion->Response Triggers

Caption: Signaling pathway for Gq-coupled GPCR-mediated calcium release.

Principle of the Fluo-4 AM Calcium Assay

The Fluo-4 acetoxymethyl (AM) ester is a cell-permeant dye that is non-fluorescent.[16] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now fluorescent and calcium-sensitive Fluo-4 dye in the cytoplasm.[17][18] Upon binding to Ca²⁺, the fluorescence of Fluo-4 increases dramatically (over 100-fold), and this change in fluorescence intensity can be measured in real-time using a fluorescence plate reader.[16][19]

Detailed Protocol: Fluo-4 AM Calcium Mobilization Assay

This protocol is optimized for a 384-well plate format, suitable for HTS.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the Gq-coupled GPCR of interest (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Probenecid Stock Solution: 250 mM in 1 M NaOH.

  • Pluronic™ F-127: 20% solution in DMSO.

  • Agonist/Antagonist Control Compounds: Known activator and inhibitor of the target GPCR.

  • 384-well black-wall, clear-bottom plates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Dye Loading Solution:

    • For 10 mL of loading solution:

      • Start with 10 mL of Assay Buffer.

      • Add 40 µL of Fluo-4 AM stock solution (final concentration ~4 µM).

      • Add 10 µL of 20% Pluronic™ F-127 (final concentration ~0.02%).

      • Add 100 µL of Probenecid stock solution (final concentration ~2.5 mM). Causality: Probenecid is an inhibitor of organic anion transporters and is crucial for preventing the efflux of the de-esterified Fluo-4 dye from the cells, thereby improving signal intensity and duration.[20][21][22]

    • Vortex thoroughly to ensure complete mixing.

  • Cell Loading:

    • Aspirate the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Prepare compound plates by diluting library compounds, controls (agonist, antagonist), and vehicle (e.g., 0.1% DMSO) in Assay Buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR).

    • Set the reader to excite at ~494 nm and measure emission at ~516 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the compound solution to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

Section 2: Cytotoxicity Profiling - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[23][24]

Principle of the MTT Assay

Viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria (e.g., succinate dehydrogenase).[15][23][25][26][27] These enzymes are capable of reducing the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The formazan crystals accumulate within the cells and can be solubilized using a suitable solvent. The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance of the solution.[24]

MTT_Assay_Principle cluster_Cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Produces MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cell Line: A relevant cancer or normal cell line (e.g., HeLa, A549, HEK293).

  • Culture Medium: Appropriate complete growth medium.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filtered and stored protected from light.

  • Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.

  • 96-well clear-bottom plates.

Procedure:

  • Cell Plating:

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine or pyrrolidine library compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. Trustworthiness: During this incubation, observe the formation of purple precipitate within the cells under a microscope. The intensity of the color should correlate with the density of viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Section 3: Data Analysis, Validation, and Hit Confirmation

Rigorous data analysis is paramount to the success of any HTS campaign. The goal is to confidently distinguish true hits from experimental noise and artifacts.

Assay Quality Control: The Z-Factor

Before starting a full-scale screen, the quality and robustness of the assay must be validated. The Z-factor (Z') is a statistical parameter used to quantify the separation between positive and negative controls, indicating the suitability of an assay for HTS.[20][21]

Z-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; ideal for HTS.[20][21]
0 to 0.5MarginalThe assay may be acceptable, but careful hit selection is required.[20]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[21]
Primary Screen Data Analysis

For the primary screen, where compounds are typically tested at a single high concentration (e.g., 10 µM), the activity is often expressed as a percentage of the control response (e.g., percent inhibition or percent activation). A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative control wells.

Hit Confirmation and Dose-Response Analysis

Hits identified in the primary screen are considered "preliminary" and must be confirmed.[15]

  • Re-testing: The first step is to re-test the preliminary hits from the original library plates in the primary assay to ensure the activity is reproducible.[15]

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency, expressed as an EC₅₀ (half-maximal effective concentration for agonists) or IC₅₀ (half-maximal inhibitory concentration for antagonists/inhibitors). This step is crucial for establishing a structure-activity relationship (SAR).

Example Data Presentation: Dose-Response Analysis

Compound IDScaffoldPrimary Hit?IC₅₀ (µM) [Cytotoxicity]EC₅₀ (µM) [GPCR Activation]
P-001PiperazineYes> 500.15
P-002PiperazineYes2.51.8
R-001PyrrolidineYes> 500.08
R-002PyrrolidineNo35.7> 20

Troubleshooting Common Issues in Cell-Based HTS

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects due to evaporation; Inadequate mixing of reagents.[2][28]Use an automated cell dispenser; Ensure proper incubator humidity and consider using barrier plates or ignoring outer wells for analysis; Optimize mixing steps.[2][28]
Low Z-Factor (<0.5) Suboptimal reagent concentrations; Low signal-to-background ratio; Inappropriate control compounds.Titrate concentrations of dyes, substrates, and control compounds; Test alternative detection technologies (e.g., luminescence vs. fluorescence); Select more robust positive and negative controls.
False Positives Compound autofluorescence or color interference; Compound cytotoxicity in functional assays; Non-specific activity.Pre-screen compounds for intrinsic fluorescence/color; Run a counter-screen for cytotoxicity (e.g., MTT assay); Perform orthogonal assays to confirm on-target activity.[15]
Poor Dye Loading (Fluo-4) Active efflux of the dye from cells; Premature cleavage of AM ester by serum esterases.[29]Ensure probenecid is used at an optimal concentration; Perform the dye loading step in serum-free medium.[29]

Conclusion

The strategic screening of piperazine and pyrrolidine libraries using well-validated, robust cell-based assays is a powerful approach to identify novel lead compounds for drug discovery. By combining functional assays that reflect the known pharmacology of these scaffolds with essential cytotoxicity counter-screens, researchers can generate a rich dataset to guide hit prioritization. The protocols and workflows detailed in this guide provide a solid foundation for establishing a successful HTS campaign. Adherence to rigorous quality control, systematic hit confirmation, and thoughtful troubleshooting will ultimately enhance the efficiency and productivity of the drug discovery process.

References

  • AAT Bioquest. (2024, February 2). What is the purpose of probenecid in calcium flux flow assays?
  • AAT Bioquest. (2019, December 10). Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types?
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Sources

Application of 1-Methyl-4-(pyrrolidin-3-yl)piperazine in metabolic disorder research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of 1-Methyl-4-(pyrrolidin-3-yl)piperazine in Metabolic Disorder Research

Introduction: A Novel Scaffold for a Complex Challenge

Metabolic disorders, a constellation of conditions including type 2 diabetes mellitus (T2DM), obesity, and dyslipidemia, have reached epidemic proportions globally, posing a significant challenge to healthcare systems. The pathophysiology of these disorders is complex, involving intricate networks of signaling pathways that regulate energy balance, glucose homeostasis, and lipid metabolism. Consequently, there is a pressing need for novel therapeutic agents that can modulate these pathways effectively and safely.

This document introduces This compound , a small molecule featuring a pyrrolidine ring linked to a methylpiperazine moiety. While direct research on this specific compound in the context of metabolic disease is nascent, its structural components are prevalent in a variety of biologically active agents. The piperazine core is a well-established scaffold in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes. Similarly, the pyrrolidine ring is a versatile feature in compounds developed for conditions like diabetes.

Given its structure, this application note proposes two primary, plausible mechanisms through which this compound could exert beneficial metabolic effects: 1) antagonism of α-adrenergic receptors and 2) inhibition of Dipeptidyl Peptidase-IV (DPP-IV) . This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate these hypotheses, offering detailed protocols for in vitro characterization and in vivo validation.

Part 1: Investigation as an α-Adrenoceptor Antagonist

Scientific Rationale: The Sympathetic Nervous System's Role in Metabolism

The sympathetic nervous system (SNS) is a critical regulator of metabolic homeostasis, acting through adrenergic receptors (adrenoceptors).[1] The α-adrenoceptors, in particular, are deeply involved in controlling glucose and lipid metabolism.[2]

  • α1-Adrenoceptors (α1-ARs): Primarily located in the liver, their stimulation promotes gluconeogenesis and glycogenolysis, increasing hepatic glucose output.[3][4][5] Antagonism of these receptors could therefore lower blood glucose.

  • α2-Adrenoceptors (α2-ARs): Found on pancreatic β-cells, their activation inhibits insulin secretion.[2] Consequently, an α2-AR antagonist would be expected to enhance glucose-stimulated insulin release.

Several studies have shown that compounds with pyrrolidine and piperazine features can act as non-selective α-adrenoceptor antagonists, leading to reduced plasma glucose and triglycerides in animal models of metabolic syndrome.[1][6] This provides a strong rationale for investigating this compound as a potential modulator of these pathways.

Signaling Pathway: α-Adrenoceptor Action in a Hepatocyte

The following diagram illustrates the canonical signaling pathways activated by α1- and α2-adrenoceptors in a liver cell, which ultimately regulate glucose metabolism.

alpha_adrenoceptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine alpha1_R α1-Adrenoceptor NE->alpha1_R alpha2_R α2-Adrenoceptor NE->alpha2_R Gq Gq alpha1_R->Gq Gi Gi alpha2_R->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP PKC PKC IP3_DAG->PKC Ca Ca²⁺ Release IP3_DAG->Ca Glycogenolysis ↑ Glycogenolysis ↑ Gluconeogenesis PKC->Glycogenolysis Ca->Glycogenolysis PKA ↓ PKA cAMP->PKA PKA->Glycogenolysis Inhibits Glycogen Synthase in_vivo_workflow acclimatize Rat Acclimatization (1 Week) diet_induction Diet Induction Phase (8-12 Weeks) acclimatize->diet_induction phenotype Phenotype Confirmation (Body Weight, Glucose) diet_induction->phenotype grouping Group Allocation phenotype->grouping Success treatment Treatment Phase (4 Weeks Daily Dosing) grouping->treatment ogtt Oral Glucose Tolerance Test (Week 3) treatment->ogtt termination Terminal Sacrifice & Sample Collection (End of Week 4) treatment->termination analysis Biochemical & Tissue Analysis termination->analysis

Caption: Workflow for the in vivo evaluation in a high-fat diet model.

Part 2: Investigation as a DPP-IV Inhibitor

Scientific Rationale: Enhancing Incretin Action

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that is a key regulator of glucose homeostasis. [7]Its primary role is the rapid inactivation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [8]These hormones are released from the gut after a meal and potentiate glucose-dependent insulin secretion. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control. DPP-IV inhibitors are an established class of oral anti-diabetic agents. [7]The piperazine scaffold has been successfully utilized in the design of DPP-IV inhibitors, making this a plausible mechanism of action for this compound. [9]

Signaling Pathway: DPP-IV and the Incretin Axis

The diagram below outlines the role of DPP-IV in the incretin pathway and how its inhibition leads to enhanced insulin secretion.

dppiv_pathway cluster_pancreas Pancreas food Food Intake gut Gut L-cells food->gut glp1 Active GLP-1 gut->glp1 dpp4 DPP-IV Enzyme glp1->dpp4 glp1r GLP-1 Receptor glp1->glp1r inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 pancreas Pancreatic β-cell camp ↑ cAMP glp1r->camp pka_epac PKA / Epac2 camp->pka_epac insulin ↑ Insulin Secretion (Glucose-Dependent) pka_epac->insulin inhibitor Test Compound (DPP-IV Inhibitor) inhibitor->dpp4 Inhibits

Caption: The DPP-IV/Incretin signaling pathway in pancreatic β-cells.

In Vitro Experimental Protocol: Fluorescence-Based DPP-IV Inhibition Assay

This is a standard, high-throughput compatible assay to determine the inhibitory potential and potency (IC50) of a compound against the DPP-IV enzyme. [10][11][12]

  • Objective: To measure the 50% inhibitory concentration (IC50) of this compound against DPP-IV.

  • Materials:

    • Recombinant human DPP-IV enzyme.

    • Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Test Compound: this compound, serially diluted.

    • Positive Control: Sitagliptin or another known DPP-IV inhibitor.

    • Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 8.0) containing NaCl and EDTA.

    • Black, flat-bottom 96-well microplate.

    • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In the 96-well plate, add reagents to designated wells:

      • Blank (No Enzyme): 80 µL Assay Buffer + 20 µL Substrate.

      • Control (100% Activity): 70 µL Assay Buffer + 10 µL DPP-IV Enzyme + 20 µL Substrate.

      • Test Wells: 60 µL Assay Buffer + 10 µL Test Compound dilution + 10 µL DPP-IV Enzyme + 20 µL Substrate.

    • Pre-incubate the plate with enzyme and inhibitors for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate to all wells except the blank (to which it was already added).

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank))

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound DPP-IV Inhibition (IC50, nM)
Sitagliptin (Positive Control)Data (e.g., ~20 nM)
This compoundData
Table 2: Hypothetical In Vitro DPP-IV Inhibition Data.
In Vivo Experimental Protocol: Oral Glucose Tolerance in STZ-Induced Diabetic Mice

This protocol assesses the acute effect of the compound on glucose excursion in a model of insulin-deficient diabetes. [13][14]

  • Objective: To determine if the compound improves glucose tolerance, consistent with a DPP-IV inhibition mechanism.

  • Animal Model: Male C57BL/6J mice.

  • Induction of Diabetes:

    • Administer multiple low doses of streptozotocin (STZ), e.g., 50 mg/kg intraperitoneally for 5 consecutive days. [13]STZ is dissolved in cold citrate buffer (pH 4.5) immediately before injection.

    • Monitor blood glucose 1-2 weeks post-injection. Mice with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.

  • Experimental Design:

    • Fast diabetic mice for 6 hours.

    • Divide mice into groups:

      • Diabetic + Vehicle (oral gavage).

      • Diabetic + Test Compound (e.g., 1, 3, 10 mg/kg, oral gavage).

      • Diabetic + Sitagliptin (e.g., 10 mg/kg, oral gavage).

    • Administer the respective treatments.

    • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose at each time point.

  • Data Analysis: Plot blood glucose concentration over time for each group. Calculate and compare the glucose AUC among the groups using ANOVA. A significant reduction in glucose AUC by the test compound would indicate improved glucose tolerance.

Safety and Handling Precautions

As with any novel chemical entity, this compound should be handled with care. Based on data for related piperazine compounds, the following precautions are recommended: [15][16]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid all personal contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and dispose of it as hazardous waste. Do not dry sweep.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

Conclusion and Forward Outlook

This application guide provides a robust, two-pronged strategy for the initial characterization of this compound as a potential therapeutic agent for metabolic disorders. The proposed protocols are designed to rigorously test two scientifically plausible mechanisms of action: α-adrenoceptor antagonism and DPP-IV inhibition.

Positive results in the α-adrenoceptor assays would suggest a role for the compound in modulating sympathetic control over glucose and lipid metabolism, a valuable mechanism, particularly for patients with metabolic syndrome who may not have hypertension. [6]Conversely, potent DPP-IV inhibition would place the compound in a well-validated class of anti-diabetic agents with a favorable safety profile. It is also conceivable that the compound possesses dual activity, which could offer a synergistic approach to treating the multifaceted nature of metabolic disease.

The successful execution of these protocols will provide critical insights into the pharmacological profile of this compound, enabling a data-driven decision on its potential for further preclinical and clinical development.

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  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Buettner, R., et al. (2008). High-fat diet-induced obesity in animal models. Nutrition Research Reviews. [Link]

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  • Chaves-Almagro, C., et al. (2019). Liver adrenoceptor alpha-1b plays a key role in energy and glucose homeostasis in female mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

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Introduction: The Significance of Piperazine Moieties and Their Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for Characterizing Piperazine Compounds using Radioligand Binding Assays

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems. Its unique physicochemical properties—including its ability to exist in different protonation states, its conformational flexibility, and its capacity to serve as a versatile linker—make it a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Consequently, accurately quantifying the interaction between novel piperazine derivatives and their intended protein targets is a critical step in the drug discovery pipeline.

Radioligand binding assays represent a highly sensitive, robust, and widely accepted "gold standard" method for determining the affinity and density of receptors.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and analysis of radioligand binding assays tailored for the characterization of piperazine-based compounds. We will delve into both saturation and competition binding methodologies, explain the causality behind critical protocol steps, and address common challenges associated with this class of molecules.

Pillar 1: Fundamental Principles of Radioligand Binding

Radioligand binding assays operate on the law of mass action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[4] The assay utilizes a radioactive version of a ligand (the radioligand) to trace and quantify this binding.

  • Total Binding: The total amount of radioligand bound to the receptor preparation (e.g., cell membranes) after incubation. This includes both specific and non-specific binding.[6]

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter apparatus, lipids, or other proteins.[7][8] It is determined by measuring binding in the presence of a high concentration of an unlabeled compound (a "cold" ligand) that saturates the target receptors, leaving only the non-specific sites available to the radioligand.[9]

  • Specific Binding: This is the true measure of ligand-receptor interaction and is calculated by subtracting non-specific binding from total binding.[6][10]

    Specific Binding = Total Binding - Non-Specific Binding

Two primary kinetic parameters are derived from these assays:

  • Kd (Equilibrium Dissociation Constant): Represents the affinity of the radioligand for the receptor. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[4]

  • Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation, typically expressed as fmol/mg of protein or sites/cell .[4]

Pillar 2: Assay Formats for Piperazine Compound Analysis

There are two fundamental types of radioligand binding experiments, each designed to answer a different biological question.

Saturation Binding Assays: Determining Radioligand Affinity (Kd) and Receptor Density (Bmax)

The primary goal of a saturation assay is to characterize the interaction of the radioligand with the target receptor. This is a prerequisite for developing robust competition assays. The experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[3][10]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis receptor_prep Prepare Receptor Source (e.g., Cell Membranes) total_binding Incubate Receptor + Increasing [Radioligand] receptor_prep->total_binding nsb Incubate Receptor + Increasing [Radioligand] + Excess Cold Ligand receptor_prep->nsb radioligand_prep Prepare Serial Dilutions of Radioligand radioligand_prep->total_binding radioligand_prep->nsb filtration Rapid Vacuum Filtration (Separates Bound vs. Free) total_binding->filtration nsb->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting calc_specific Calculate Specific Binding (Total - NSB) counting->calc_specific plot Plot Specific Binding vs. [Radioligand] calc_specific->plot regression Non-linear Regression (One-site binding model) plot->regression results Determine Kd and Bmax regression->results G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis receptor_prep Prepare Receptor Source assay_wells Incubate: Receptor + Radioligand + Test Compound receptor_prep->assay_wells total_wells Control: Receptor + Radioligand (0% Inhibition) receptor_prep->total_wells nsb_wells Control: Receptor + Radioligand + Excess Cold Ligand (100% Inhibition) receptor_prep->nsb_wells radioligand_prep Prepare Fixed [Radioligand] (at or near Kd) radioligand_prep->assay_wells radioligand_prep->total_wells radioligand_prep->nsb_wells compound_prep Prepare Serial Dilutions of Piperazine Compound compound_prep->assay_wells filtration Rapid Vacuum Filtration assay_wells->filtration total_wells->filtration nsb_wells->filtration counting Scintillation Counting filtration->counting calc_inhibition Calculate % Inhibition for each [Compound] counting->calc_inhibition plot Plot % Inhibition vs. log[Compound] calc_inhibition->plot regression Non-linear Regression (Sigmoidal dose-response) plot->regression ic50 Determine IC50 regression->ic50 cheng_prusoff Calculate Ki via Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: Workflow for a competition radioligand binding assay.

  • Reagent Preparation:

    • Receptor Membranes: Prepare and quantify as in the saturation protocol.

    • Radioligand: Prepare a working solution at a fixed concentration, typically at or below its predetermined Kd value. [1][9]Using a concentration much higher than the Kd will reduce the assay's sensitivity to competitors.

    • Test Compound: Prepare serial dilutions of the piperazine compound over a wide concentration range (e.g., from 10 pM to 100 µM) to ensure a full inhibition curve can be generated.

  • Assay Setup: In a 96-well plate, set up wells for:

    • Total Binding (0% Inhibition): Add assay buffer, receptor membranes, and radioligand.

    • Non-Specific Binding (100% Inhibition): Add assay buffer, receptor membranes, radioligand, and a saturating concentration of a standard unlabeled ligand.

    • Competition: Add the serially diluted piperazine compound, receptor membranes, and radioligand. [1]3. Incubation, Separation, and Detection: Follow steps 3-6 from the Saturation Binding protocol.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding (y-axis) against the log concentration of the piperazine compound (x-axis).

    • Use non-linear regression to fit a sigmoidal dose-response curve (variable slope) to the data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : [1] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] = the concentration of radioligand used in the assay.

      • Kd = the dissociation constant of the radioligand for the receptor (determined from saturation experiments).

Pillar 3: Critical Considerations for Piperazine Compounds

The physicochemical properties of piperazine derivatives demand special attention to ensure data integrity.

  • High Non-Specific Binding (NSB): Piperazine compounds are often basic and can be hydrophobic ("sticky"), leading to high NSB. This can mask the specific binding signal and distort results. [6] * Mitigation Strategy 1: Assay Buffer Additives: Including Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) in the assay buffer can help coat surfaces and reduce non-specific interactions. [11][12] * Mitigation Strategy 2: Filter Plate Pre-treatment: Pre-soaking the glass fiber filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of positively charged compounds to the negatively charged filters. [13][14] * Mitigation Strategy 3: Receptor Concentration: Use the lowest concentration of receptor protein that still provides a robust specific binding signal. This reduces the total surface area available for non-specific interactions. [11]

  • Solubility: Ensure the piperazine compound is fully dissolved in the assay buffer at all tested concentrations. Poor solubility can lead to artificially low affinity measurements. It is often necessary to first dissolve compounds in a solvent like DMSO and then dilute into the aqueous assay buffer, keeping the final DMSO concentration constant and low (typically <1%).

Data Presentation & Troubleshooting

Table 1: Example Radioligands for Targets Commonly Modulated by Piperazine Derivatives
Target ReceptorRadioligandUnlabeled Ligand for NSBReference
Dopamine D2[3H]-SpiperoneHaloperidol (10 µM)[1]
Sigma-1 (σ1)-Pentazocine(+)-Pentazocine (10 µM)[15]
Sigma-2 (σ2)[3H]-DTGDTG (10 µM)[15]
Histamine H3[3H]-N-α-methylhistamineThioperamide (10 µM)[16]
Table 2: Troubleshooting Common Assay Problems
IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand is too hydrophobic; Test compound is "sticky"; Insufficient washing; Filter binding.Include BSA in buffer;[11] Pre-treat filters with PEI;[14] Increase number/volume of cold buffer washes;[11] Test an alternative radioligand.
Low or No Specific Binding Receptor preparation is inactive/degraded; Insufficient receptor concentration; Incubation time too short.Verify receptor integrity (e.g., Western Blot);[11] Titrate receptor concentration upwards; Perform a time-course experiment to ensure equilibrium is reached.
Poor Reproducibility (High Well-to-Well Variability) Inaccurate pipetting; Incomplete mixing of reagents; Inconsistent washing; Ligand depletion.Use calibrated pipettes; Ensure thorough mixing after each addition; Automate washing steps if possible; Decrease receptor concentration to keep total binding <10% of added radioligand. [17]
Incomplete Competition Curve (No Bottom Plateau) Test compound solubility limit reached; Compound affinity is too low for the tested concentration range.Check compound solubility in assay buffer; Extend the concentration range if possible; If affinity is very low, this may be the true result.

Conclusion

Radioligand binding assays are an indispensable tool for the quantitative evaluation of piperazine-based drug candidates. By carefully selecting the assay format, optimizing conditions to mitigate challenges like non-specific binding, and applying rigorous data analysis, researchers can obtain high-quality, reproducible affinity data (Ki values). This information is fundamental for establishing structure-activity relationships (SAR), guiding lead optimization, and ultimately advancing the development of novel therapeutics.

References

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  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions . (Protocol). [Link]

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  • Assay setup for competitive binding measurements . NanoTemper Technologies. [Link]

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  • Li, A., et al. (2023). Whole-cell radioligand saturation binding . protocols.io. [Link]

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  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding . Springer Nature. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . PubMed Central. [Link]

  • Dal Ben, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC Publishing. [Link]

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  • Yousuf, M. S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands . National Institutes of Health. [Link]

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Application Notes & Protocols for Evaluating the In Vitro Anti-inflammatory Activity of Novel Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation leads to chronic diseases such as rheumatoid arthritis, atherosclerosis, and cardiovascular disorders.[1] For decades, corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) have been the primary therapeutic agents.[1][2] However, their long-term use is often associated with significant side effects, including gastrointestinal and cardiovascular complications.[1][2] This therapeutic gap has fueled the search for safer and more effective anti-inflammatory drugs.

Natural products, particularly alkaloids, represent a vast and structurally diverse reservoir of potential therapeutic leads.[2][3][4][5] Alkaloids are nitrogen-containing organic compounds that have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[2][5] These compounds can modulate complex inflammatory pathways by targeting key mediators and transcription factors.[2] This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the in vitro anti-inflammatory potential of novel alkaloids, from initial cytotoxicity screening to mechanistic elucidation.

A Validated Experimental Blueprint for Alkaloid Screening

A robust evaluation of a novel compound's anti-inflammatory properties requires a multi-step, logical workflow. The primary objective is to determine if an alkaloid can suppress an inflammatory response in a relevant cell model without causing cell death. A false positive result—where a reduction in inflammatory markers is merely a consequence of cytotoxicity—is a common pitfall that must be rigorously excluded.

The following workflow provides a self-validating system for screening novel alkaloids.

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: Cytotoxicity Screening (The 'Go/No-Go' Gate) cluster_2 Phase 3: Anti-inflammatory Efficacy Testing cluster_3 Phase 4: Quantify Key Inflammatory Markers cluster_4 Phase 5: Data Analysis & Interpretation culture RAW 264.7 Cell Culture (Murine Macrophages) prepare Prepare Alkaloid Stock & Working Solutions mtt MTT Assay: Assess Alkaloid Cytotoxicity prepare->mtt mtt_result Determine Non-Toxic Concentration Range mtt->mtt_result induce Induce Inflammation (LPS Stimulation) mtt_result->induce Proceed if non-toxic conclusion Identify Lead Compounds for Mechanism of Action Studies mtt_result->conclusion Stop if toxic treat Treat with Non-Toxic Alkaloid Concentrations induce->treat collect Collect Supernatants for Analysis treat->collect griess Nitric Oxide (NO) Assay (Griess Reagent) collect->griess elisa Cytokine ELISAs (TNF-α, IL-6, etc.) collect->elisa analyze Calculate % Inhibition & IC50 Values griess->analyze elisa->analyze analyze->conclusion

Caption: Validated workflow for screening novel alkaloids.

Core Concepts: The Molecular Theater of Inflammation

To effectively screen for anti-inflammatory compounds, it is crucial to understand the key players and pathways involved. Our chosen model utilizes murine macrophage cells (RAW 264.7), which are robust and reliable for inflammation studies.[6]

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of macrophages.[6] It binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that is a hallmark of the inflammatory response.[7]

  • Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of inflammation.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, which phosphorylates IκB, targeting it for degradation.[10][11] This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes.[7][8][10] Many effective anti-inflammatory alkaloids exert their effects by inhibiting this pathway.[10][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators Leads to production of Alkaloid Novel Alkaloid Alkaloid->IKK Inhibits Alkaloid->NFkB Inhibits Translocation

Caption: Simplified LPS-induced NF-κB signaling pathway.

  • Key Inflammatory Mediators:

    • Nitric Oxide (NO): Produced by the enzyme inducible nitric oxide synthase (iNOS), high levels of NO are a hallmark of inflammation.[13][14]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling proteins are produced in large quantities by activated macrophages and orchestrate the inflammatory response.[6][15] Their expression is directly controlled by NF-κB.

Detailed Experimental Protocols

Protocol 1: Cell Culture & Maintenance
  • Cell Line: RAW 264.7 murine macrophages.[6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified incubator with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their responsiveness.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the novel alkaloid is not toxic to the cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[16][17] Live cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[16][17]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment.[18][19]

  • Compound Preparation: Prepare a stock solution of the novel alkaloid in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[16]

  • Treatment: Remove the old medium and add 100 µL of the alkaloid dilutions to the respective wells. Include 'untreated' (medium only) and 'vehicle control' (medium with the highest DMSO concentration) wells.

  • Incubation: Incubate the plate for 24 hours, corresponding to the treatment time for the subsequent inflammation assays.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[16][20]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100-130 µL of DMSO or an appropriate solubilization solution to each well to dissolve the purple formazan crystals.[19][20]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17][20]

  • Calculation:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Protocol 3: LPS-Induced Inflammation & Alkaloid Treatment

Causality: This protocol establishes the core inflammatory model. Cells are pre-treated with the alkaloid to assess its ability to prevent the subsequent inflammatory cascade triggered by LPS.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[18]

  • Pre-treatment: Remove the medium. Add 100 µL of medium containing non-toxic concentrations of the novel alkaloid (determined from the MTT assay) to the wells.

  • Incubation: Incubate for 1-2 hours to allow the compound to enter the cells.[13][21]

  • Inflammatory Stimulus: Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL.[6][13] Final volume per well will be 200 µL.

  • Controls:

    • Negative Control: Cells with medium only (no LPS, no alkaloid).

    • Positive Control (LPS Control): Cells treated with LPS only.

    • Drug Control: Cells treated with the highest concentration of alkaloid only (no LPS).

  • Final Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for analysis of NO and cytokines. Store at -80°C if not used immediately.[22]

Protocol 4: Quantification of Nitric Oxide (Griess Assay)

Causality: The Griess assay is a simple and rapid colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[23][24] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Methodology:

  • Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.

  • Assay: In a new 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[21][23]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540-550 nm.[21]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of a specific protein, such as TNF-α or IL-6, in the cell culture supernatant.[22] A capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-conjugated antibody, producing a measurable signal.

Methodology (General Protocol for a Sandwich ELISA):

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Standard & Sample Addition: Add recombinant cytokine standards and the collected cell culture supernatants to the wells. Incubate for 1-2 hours.[25]

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color will develop.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Reading: Read the absorbance at 450 nm.[25]

  • Calculation: Generate a standard curve from the recombinant cytokine standards and use it to determine the concentration of the cytokine in your samples.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison between different alkaloids and concentrations.

Table 1: Cytotoxicity of Novel Alkaloids on RAW 264.7 Macrophages

Alkaloid Concentration (µM) % Cell Viability (Mean ± SD)
Alkaloid A 1 99.8 ± 4.2
10 97.5 ± 3.8
25 91.3 ± 5.1
50 65.2 ± 6.3
100 20.7 ± 4.9
Alkaloid B 1 101.2 ± 3.5
10 98.9 ± 4.1
25 95.6 ± 3.9
50 92.4 ± 4.5
100 88.1 ± 5.2

| Vehicle (DMSO) | 0.5% | 100.0 ± 4.5 |

Interpretation: From this table, non-toxic concentrations for Alkaloid A would be ≤ 25 µM, while Alkaloid B is non-toxic up to 100 µM. These concentrations should be used for subsequent anti-inflammatory assays.

Table 2: Effect of Novel Alkaloids on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (% of LPS Control) TNF-α Conc. (pg/mL) IL-6 Conc. (pg/mL)
Control (No LPS) - 3.2 ± 1.1 < 15.6 (LLOQ) < 15.6 (LLOQ)
LPS Control - 100.0 ± 8.5 3540 ± 250 1850 ± 150
Alkaloid B 10 85.4 ± 7.2 3100 ± 210 1680 ± 130
25 55.1 ± 6.3* 2250 ± 180* 1100 ± 95*
50 20.8 ± 4.1** 980 ± 90** 450 ± 55**
Reference Drug * 10 25.3 ± 3.9** 1150 ± 110** 520 ± 60**

*p < 0.05, **p < 0.01 vs. LPS Control; LLOQ = Lower Limit of Quantification **e.g., Dexamethasone

Interpretation: This table clearly shows that Alkaloid B inhibits the production of NO, TNF-α, and IL-6 in a dose-dependent manner, indicating significant anti-inflammatory activity.

Conclusion

This application note provides a robust and scientifically sound framework for the initial in vitro evaluation of novel alkaloids as potential anti-inflammatory agents. By systematically assessing cytotoxicity before evaluating the inhibition of key inflammatory mediators like NO, TNF-α, and IL-6, researchers can confidently identify promising lead compounds. Alkaloids that demonstrate significant activity in this screening cascade can then be advanced to more complex studies to fully elucidate their mechanism of action, such as investigating their direct impact on the NF-κB signaling pathway.

References

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  • (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
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  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH.
  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics.
  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). PMC.
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. (n.d.). Sigma-Aldrich.
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  • Human TNF-a ELISA Kit Product Information Sheet (Pub. No. MAN0003931 5.0 (32)). (n.d.).
  • TNF-α (free) ELISA. (n.d.).
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  • (2021, March 17). Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf. PMC - PubMed Central.
  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (n.d.). ResearchGate.
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  • Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. (n.d.). PubMed Central.
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UHPLC-MS/MS method for monitoring 1-amino-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive Quantification of 1-Amino-4-methyl-piperazine using a Validated UHPLC-MS/MS Method

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the trace-level monitoring of 1-amino-4-methyl-piperazine (AMP) using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). AMP is a critical starting material and a potential degradation product in the synthesis of various active pharmaceutical ingredients (APIs), such as the antibiotic Rifampicin.[1][2] Its monitoring is crucial as it can be a precursor to the formation of potentially genotoxic N-nitrosamine impurities, such as 1-methyl-4-nitroso-piperazine (MNP).[1][3][4] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering the requisite sensitivity, selectivity, and robustness to meet stringent regulatory expectations for impurity profiling.

Introduction: The Rationale for Monitoring AMP

1-Amino-4-methyl-piperazine (CAS 6928-85-4) is a substituted piperazine derivative widely used in organic synthesis.[5] In the pharmaceutical industry, its primary significance lies in its role as a key intermediate. However, its presence in the final API, either as a residual starting material or as a product of degradation, is a quality and safety concern.[1][6] The primary driver for the rigorous monitoring of AMP is its established role as a direct precursor to the N-nitrosamine MNP through oxidation or nitrosation processes.[3][4] Regulatory bodies like the FDA and EMA have imposed strict limits on nitrosamine impurities in drug products, making the control of their precursors a critical aspect of process control and product safety.[1][7]

This necessitates a highly sensitive and specific analytical method. UHPLC-MS/MS is the technology of choice, providing rapid separation, unambiguous identification, and precise quantification at the parts-per-million (ppm) level or lower. This guide explains the causality behind the methodological choices, ensuring a scientifically sound and reproducible protocol.

The Analytical Strategy: Combining Speed and Selectivity

The core of this method is the coupling of UHPLC's high-resolution separation capabilities with the unparalleled selectivity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This combination allows for the isolation of AMP from a complex sample matrix and its confident quantification, even in the presence of structurally related compounds or the API itself.

The logical workflow of the analytical procedure is outlined below.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (API or Drug Product) SamplePrep Sample Preparation (Dissolution, Dilution) Sample->SamplePrep Standard Standard & QC Preparation Standard->SamplePrep Solvent Sample Diluent Prep (e.g., Methanol) Solvent->SamplePrep UHPLC UHPLC Separation (Reversed-Phase) SamplePrep->UHPLC Injection MSMS MS/MS Detection (ESI+, MRM Mode) UHPLC->MSMS Eluent Flow Integration Peak Integration & Quantification MSMS->Integration Raw Data Report Final Report Generation Integration->Report

Caption: High-level overview of the analytical workflow for AMP quantification.

Materials and Methodology

Reagents and Standards
  • 1-Amino-4-methyl-piperazine (AMP): Reference standard, purity ≥99%.[1]

  • Methanol: LC-MS grade.

  • Water: Deionized, 18.2 MΩ·cm or higher.

  • Ammonium Hydroxide: Optima™ LC/MS grade.

  • Ammonium Formate: Optima™ LC/MS grade.

Instrumentation
  • UHPLC System: An Agilent 1260 Infinity II or equivalent system, equipped with a quaternary pump, degasser, thermostatted column compartment, and autosampler.[1]

  • Mass Spectrometer: An Agilent QQQ Ultivo triple quadrupole mass spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.[1]

Chromatographic Conditions: The Basis for Separation

A reversed-phase C18 column is selected for its excellent retention of moderately polar basic compounds like AMP. The mobile phase is buffered to a basic pH (~8.0) to ensure that AMP is in its neutral form, which significantly improves peak shape and prevents tailing on silica-based columns.[1][8]

ParameterConditionRationale
Column InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm, 1.9 µm)[1]Small particle size for high efficiency; HPH (High pH) C18 for stability under basic conditions.
Mobile Phase A 5 mM Ammonium Formate in Water, pH 8.0 with Ammonium Hydroxide[1]Buffered aqueous phase. Basic pH improves peak shape for the amine analyte.
Mobile Phase B Methanol[1]Organic solvent for elution.
Flow Rate 0.25 mL/min[1]Optimized for the 2.1 mm ID column to ensure sharp peaks and efficient ionization.
Gradient Elution 0.0–2.7 min, 10% B; 2.7–3.0 min, 10-95% B; 3.1–11 min, 95% B; 11.1–23 min, 10% B[1]Gradient ensures elution of AMP while washing the column of more retained matrix components.
Injection Volume 1.0 µL[1]Small volume to prevent peak distortion and column overload.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Autosampler Temp. 15 °CEnsures stability of samples in the autosampler tray.[7]
Mass Spectrometry Conditions: The Key to Selectivity

Electrospray ionization in positive mode (ESI+) is chosen because the basic nitrogen atoms on AMP are readily protonated to form a positive ion [M+H]⁺.[1] Detection is performed in MRM mode, which provides two levels of mass filtering for exceptional selectivity. The instrument monitors a specific precursor ion (the protonated AMP molecule) and, after fragmentation, a specific product ion unique to the molecule's structure.

Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 116.1 Product Product Ion [M-NH₃+H]⁺ m/z 99.1 Precursor->Product Collision-Induced Dissociation (CID)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic routes for higher yield and purity.

The primary focus of this guide is the widely adopted and highly efficient two-step sequence involving reductive amination followed by deprotection . This route is often preferred for its high selectivity and good yields.

Troubleshooting Guide: A Deeper Dive into Your Synthesis

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve your challenges.

Question 1: My overall yield is disappointingly low. What are the common culprits in a reductive amination pathway?

Low yield is a frequent issue that can often be traced back to several key factors in the reductive amination step. Let's break down the most common causes and their solutions.

  • Suboptimal pH for Iminium Ion Formation: The cornerstone of a successful reductive amination is the efficient formation of the intermediate iminium ion from your starting materials (e.g., 1-methylpiperazine and N-Boc-3-pyrrolidinone). This equilibrium is highly pH-dependent.

    • The Chemistry: A slightly acidic environment is necessary to protonate the carbonyl oxygen of the ketone, making it more electrophilic for the nucleophilic attack by the amine. However, if the pH is too low, the amine will be fully protonated, rendering it non-nucleophilic and halting the reaction.

    • The Solution: The optimal pH is typically between 5 and 7. Adding a mild acid, such as acetic acid, is a common practice. If you are using a borohydride salt as the reducing agent, the reaction itself can be self-buffering to some extent. Monitor the pH of your reaction mixture and adjust as necessary.

  • Choice and Quality of the Reducing Agent: The selection and handling of your reducing agent are critical for driving the reaction to completion.

    • The Chemistry: The reducing agent's role is to selectively reduce the iminium ion in the presence of the starting ketone. Milder reducing agents are preferred to avoid the reduction of the ketone itself.

    • The Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this type of transformation due to its mildness and tolerance of slightly acidic conditions.[1][2] Unlike sodium cyanoborohydride, STAB is not as toxic. Ensure your reducing agent is fresh and has been stored under anhydrous conditions, as borohydrides can be deactivated by moisture.

  • Inefficient Workup and Purification: Significant product loss can occur during the post-reaction workup and purification stages.

    • The Chemistry: The basic nature of your product means it can be protonated and become water-soluble at low pH. Emulsion formation during extraction is also a common issue.

    • The Solution: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures your product is in its free-base form and has maximum solubility in the organic phase. To break emulsions, the addition of brine can be effective.

Question 2: I'm seeing a lot of unreacted starting materials in my TLC/LC-MS. How can I improve the conversion rate?

Seeing starting materials at the end of your reaction is a clear sign that the reaction conditions need optimization. Here’s how to push the reaction towards completion.

  • Reaction Time and Temperature: While many reductive aminations proceed to completion at room temperature, some systems can be sluggish.

    • The Chemistry: Reaction kinetics are directly influenced by temperature. A modest increase in temperature can often overcome the activation energy barrier.

    • The Solution: First, ensure you are monitoring the reaction's progress effectively using TLC or LC-MS. If the reaction has stalled at room temperature after several hours, consider gently heating the mixture to 40-50 °C.[3]

  • Reagent Stoichiometry: The molar ratio of your reactants plays a crucial role.

    • The Chemistry: According to Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product side.

    • The Solution: A common strategy is to use a slight excess (1.1 to 1.5 equivalents) of the amine (1-methylpiperazine) and the reducing agent relative to the ketone. This helps to ensure the complete consumption of the limiting reagent.

  • Solvent Selection: The solvent must be able to dissolve all reactants and not interfere with the reaction.

    • The Chemistry: The solvent's polarity can influence the stability of the iminium ion intermediate. Aprotic solvents are generally preferred as protic solvents can react with the reducing agent.

    • The Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices for reductive aminations using STAB. Tetrahydrofuran (THF) is also a viable option. If solubility is an issue, a co-solvent system might be necessary.

Question 3: Purification is proving to be a major bottleneck. Any advice for achieving high purity?

The similar polarity of the product and potential byproducts can make purification challenging. Here are some proven strategies.

  • Column Chromatography: This is the most common method for purifying products of this nature.

    • The Challenge: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation.

    • The Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to use a gradient of methanol in dichloromethane with 0.5-1% triethylamine or ammonium hydroxide. This deactivates the acidic sites on the silica and ensures a sharp, symmetrical peak for your product.

  • Acid-Base Extraction: This can be a powerful pre-purification step.

    • The Chemistry: By leveraging the basicity of your product, you can separate it from non-basic impurities.

    • The Solution: Dissolve your crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH and re-extract your purified product back into an organic solvent.

  • Crystallization/Salt Formation: If your product is a solid or can form a stable crystalline salt, this can be an excellent final purification step.

    • The Solution: Attempt to crystallize the free base from a suitable solvent system (e.g., heptane/ethyl acetate). Alternatively, form a salt (like the hydrochloride or fumarate) which often has better crystalline properties than the free base.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable method to monitor the reaction's progress?

    • A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method as it allows you to track the consumption of starting materials and the formation of your product with high certainty. Thin Layer Chromatography (TLC) is a faster, more accessible alternative. A potassium permanganate stain can be useful for visualizing the product, which is an amine that can be oxidized.

  • Q: I'm using N-Boc-3-pyrrolidinone. What's the best way to remove the Boc protecting group?

    • A: The Boc group is easily removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) at room temperature for 1-2 hours is very effective.[4] Alternatively, bubbling HCl gas through a solution of your protected compound in methanol or dioxane is another common method.[3]

  • Q: My final product is an oil, but the literature reports a solid. How can I induce crystallization?

    • A: First, ensure your product is highly pure, as impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like heptane) until turbidity is observed. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystal growth. If these fail, consider purification via salt formation.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful synthesis.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification Start N-Boc-3-pyrrolidinone + 1-Methylpiperazine Iminium Iminium Ion Formation (pH 5-7, Acetic Acid) Start->Iminium Reduction Reduction with STAB in DCM Iminium->Reduction Protected_Product N-Boc-1-Methyl-4- (pyrrolidin-3-yl)piperazine Reduction->Protected_Product Deprotection Boc Removal (TFA in DCM or HCl) Protected_Product->Deprotection Crude_Product Crude Final Product (as salt) Deprotection->Crude_Product Workup Basic Workup (pH > 10) Crude_Product->Workup Purification Column Chromatography (DCM/MeOH + Et3N) Workup->Purification Final_Product Pure 1-Methyl-4- (pyrrolidin-3-yl)piperazine Purification->Final_Product Reductive_Amination_Mechanism Ketone R2C=O (N-Boc-3-pyrrolidinone) Iminium [R2C=N+HR'] (Iminium Ion) Ketone->Iminium + H+ / - H2O Amine R'NH2 (1-Methylpiperazine) Product R2CH-NHR' (Product) Iminium->Product [H-] (e.g., from STAB)

Caption: Simplified mechanism of reductive amination.

Data Summary: Choosing Your Reducing Agent

The table below provides a comparison of common reducing agents used in reductive amination.

Reducing AgentAbbreviationKey AdvantagesTypical Conditions
Sodium triacetoxyborohydrideSTABMild, selective, effective under slightly acidic conditions. [1]DCM or DCE, often with acetic acid, room temp.
Sodium cyanoborohydrideNaBH3CNEffective at neutral to slightly acidic pH.Methanol or ethanol, pH 6-7, room temp.
Sodium borohydrideNaBH4Inexpensive, readily available.Methanol or ethanol, requires careful pH control.

Detailed Experimental Protocols

Here are representative protocols for the synthesis. Note that these should be adapted and optimized for your specific scale and laboratory conditions.

Protocol 1: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate
  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM, ~0.2 M) is added 1-methylpiperazine (1.1 eq) followed by acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • The crude tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in DCM (~0.2 M).

  • Trifluoroacetic acid (TFA) (10 eq) is added slowly at 0 °C.

  • The solution is allowed to warm to room temperature and stirred for 2 hours, or until deprotection is complete as monitored by LC-MS.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in DCM and washed with 2M NaOH.

  • The aqueous layer is then extracted three times with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product. Further purification can be achieved via column chromatography or distillation if required.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2024).
  • Perrone, F. A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Google Patents. (Year N/A). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE Synthesis.
  • National Center for Biotechnology Information. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central.

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Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth, experience-driven advice for troubleshooting the common and complex challenges encountered during the purification of piperazine derivatives. The inherent physicochemical properties of the piperazine moiety, such as high polarity, basicity, and a tendency to form salts and hydrates, often present unique purification hurdles.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Foundational Challenges & Initial Purification Strategy

This section addresses the fundamental properties of piperazine derivatives that underpin many purification difficulties and provides a general framework for approaching their purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying piperazine-containing compounds?

A1: The core challenges in purifying piperazine derivatives stem from the physicochemical properties of the piperazine ring itself. These include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1] This can lead to problems with solubility and chromatographic separation.[1]

  • Hygroscopicity: Piperazine and its derivatives have a tendency to absorb moisture from the air, which can complicate accurate weighing and handling.[1]

  • Salt and Hydrate Formation: Piperazines readily form salts and hydrates. While this can be exploited for purification, it can also create challenges in obtaining the free base and lead to inconsistencies in the material's form.[1]

  • Chromatographic Issues: The high polarity can cause poor retention and peak tailing in reverse-phase HPLC. Conversely, the basicity can lead to strong, undesirable interactions with the silica gel stationary phase in normal-phase chromatography.[1]

Q2: What are the most common impurities found in crude piperazine derivative reaction mixtures?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Structurally Similar Impurities: Byproducts such as alkylated piperazines or related pyrazines can co-precipitate with the desired product, making purification by simple crystallization challenging.[1]

  • Degradation Products: Improper storage or exposure to high temperatures can lead to the formation of degradation products.[1]

  • Disubstituted Byproducts: During the synthesis of monosubstituted piperazines, the formation of symmetrically disubstituted byproducts can occur.[2][3]

Q3: My piperazine derivative is an oil and will not crystallize. What are my purification options?

A3: Purifying oily piperazine derivatives is a common challenge. Here is a comparison of suitable techniques:

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.[4]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[4]Purifying a crude product with good initial purity from non-basic impurities.[4]
Column Chromatography Widely applicable, good for complex mixtures.[4]Can have issues with tailing and degradation; may not be easily scalable.[4]Isolating compounds from reaction mixtures with multiple components.[4]
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.[4]May not be effective for separating from other basic impurities; can lead to emulsions.[4]Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[4]
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.[4]Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[4]Thermally stable, relatively low molecular weight oily compounds.[4]
Initial Purification Workflow

The following diagram outlines a general workflow for approaching the purification of a novel piperazine derivative.

Caption: General workflow for piperazine derivative purification.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a powerful tool, but the basicity of piperazine derivatives can lead to frustrating results. This section tackles the most common chromatography problems.

Frequently Asked Questions (FAQs)

Q4: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

A4: Tailing is a frequent problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[4] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[4] Here are several effective solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[4]

    • Triethylamine (TEA): A common and effective choice is to add 0.1-1% (v/v) of TEA to your mobile phase.[1][4]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used.[4]

  • Use an Amine-Functionalized Column: Employing a commercially available column with a bonded amine stationary phase (e.g., aminopropyl silica) provides a more inert surface.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[1]

Q5: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A5: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may have applied too much sample to the baseline. Reducing the amount of material spotted can improve resolution.[5][6]

  • Strongly Basic Compound: The inherent basicity of your piperazine derivative can cause it to "stick" to the acidic silica gel, resulting in a streak.[5] Adding a small amount of a base, like triethylamine or ammonia, to your eluting solvent can often resolve this issue.[5][7]

  • Inappropriate Solvent System: The polarity of your solvent system may not be suitable for your compound.[6] Experiment with different solvent systems to find one that provides a retention factor (Rf) of approximately 0.2-0.4.[1]

Troubleshooting Workflow for Column Chromatography

This diagram provides a decision-making process for addressing common issues in column chromatography of piperazine derivatives.

Caption: Decision tree for troubleshooting column chromatography.

Section 3: Leveraging Chemical Properties for Purification

The unique chemical nature of piperazine derivatives can be harnessed to facilitate their purification. This section explores techniques that rely on acid-base chemistry and salt formation.

Frequently Asked Questions (FAQs)

Q6: How can I use acid-base extraction to purify my piperazine derivative?

A6: Acid-base extraction is a powerful technique for separating basic compounds like piperazine derivatives from neutral or acidic impurities. The process involves:

  • Dissolving the crude mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Extracting with an acidic aqueous solution (e.g., 1 M HCl). The basic piperazine derivative will be protonated to form a water-soluble salt and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[8][9]

  • Separating the layers.

  • Basifying the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free base of the piperazine derivative.[4]

  • Extracting the free base back into an organic solvent.

  • Drying and evaporating the organic solvent to yield the purified product.[4]

Q7: When is purification by salt formation a good strategy, and how is it performed?

A7: Salt formation is an excellent strategy when your piperazine derivative is an oil or difficult to crystallize in its free base form.[4] The resulting salts are often crystalline and can be easily purified by recrystallization.[4] A common method is the formation of the diacetate salt:

  • Dissolve the crude piperazine in acetone.[1][10]

  • Slowly add glacial acetic acid to the solution while stirring.[1] The amount of acid should be at least stoichiometric to form the diacetate salt.[10]

  • The crystalline piperazine diacetate will precipitate. Cooling the mixture can enhance precipitation.[1]

  • Isolate the precipitate by filtration and wash with cold acetone.[1]

  • (Optional) Regenerate the free base by dissolving the salt in water, basifying the solution, and extracting the free base with an organic solvent.[4]

Section 4: Advanced Purification & Chiral Separations

For particularly challenging separations, including the resolution of enantiomers, more advanced techniques are required.

Frequently Asked Questions (FAQs)

Q8: I need to separate the enantiomers of my chiral piperazine derivative. What are my options?

A8: Chiral separation is crucial in pharmaceutical development as enantiomers can have different pharmacological effects.[11] Common approaches include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method. The selection of the appropriate chiral stationary phase (CSP) is critical.[11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating piperazine derivatives.[11]

  • Capillary Electrophoresis (CE): CE with a chiral selector, such as sulfated β-cyclodextrin, has been shown to be a robust and precise method for the chiral separation of piperazine derivatives, particularly H1-antihistamine drugs.[12]

Experimental Protocols

Protocol 1: Purification of Piperazine by Diacetate Salt Formation

This protocol is adapted from a method for purifying crude piperazine containing various amine by-products.[1]

  • Dissolution: Dissolve the crude piperazine in acetone at a temperature between 20-40°C. The concentration should be approximately 0.5 to 20 weight percent piperazine.[10]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[10]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1][10]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[1]

  • Drying: Dry the purified piperazine diacetate under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt.[1]

Protocol 2: Chiral HPLC Separation of Piperazine-2-ylmethanol Enantiomers

This protocol provides a starting point for developing a chiral HPLC method for a piperazine derivative.[11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IC column (or equivalent polysaccharide-based CSP).[11]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine. The exact ratio should be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[11]

  • UV Detection: 205 nm.[11]

  • Sample Preparation: Dissolve the racemic sample in the mobile phase and filter before injection.

  • Analysis: Inject the sample and monitor the separation. Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.[11]

References

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • BenchChem. (2025).
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • BenchChem. (2025).
  • ASTM International. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. [Link]

  • ResearchGate. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link]

  • Google Patents. (1959).
  • Google Patents. (2003).
  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Semantic Scholar. (n.d.). A Review on Analytical Methods for Piperazine Determination. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (1969).
  • Pharmaffiliates. (n.d.). piperazine-impurities. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Journal of the Saudi Society of Agricultural Sciences. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of oxadiazole synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Oxadiazole Synthesis

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] The 1,3,4-oxadiazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] Common synthetic strategies often involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[1][2] While these methods are well-established, they are not without their challenges. This guide will address common issues encountered during these syntheses, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3,4-oxadiazole derivatives?

The most prevalent and versatile method is the cyclodehydration of N,N'-diacylhydrazines. This is typically achieved using a dehydrating agent. Another widely used method is the oxidative cyclization of acylhydrazones.[1][2]

Q2: What are the common dehydrating agents used for the cyclization of diacylhydrazines?

A variety of dehydrating agents can be employed, with the choice often depending on the substrate and desired reaction conditions. Common choices include:

  • Phosphorus oxychloride (POCl₃)[1][2]

  • Thionyl chloride (SOCl₂)[1][3]

  • Phosphorus pentoxide (P₂O₅)[1][3]

  • Polyphosphoric acid (PPA)[1][3]

  • Triflic anhydride ((CF₃SO₂)₂O)[1]

  • Burgess reagent[3]

Q3: How do I prepare the diacylhydrazine precursor?

The typical route starts with a carboxylic acid, which is first converted to an ester (e.g., via Fischer esterification). This ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide. Finally, the acid hydrazide is acylated with a second carboxylic acid derivative (often an acid chloride or another ester) to yield the N,N'-diacylhydrazine.

Q4: How stable is the 1,3,4-oxadiazole ring?

The 1,3,4-oxadiazole ring is generally stable to a range of chemical conditions, including mild acids and oxidants. However, it can be susceptible to cleavage under strong basic conditions. This stability makes it a desirable scaffold in drug design, as it is often metabolically robust.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of oxadiazole derivatives, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete cyclization: The dehydrating agent may be weak, or the reaction temperature might be too low. 2. Poor quality starting materials: Impure acid hydrazide or acylating agent can lead to side reactions. 3. Substrate reactivity: Electron-withdrawing groups on the aromatic rings of the starting materials can decrease nucleophilicity, slowing down the cyclization. 4. Hydrolysis of intermediates or product: Moisture in the reaction can lead to the breakdown of reactive intermediates or the final product.1. Optimize reaction conditions: Increase the reaction temperature or switch to a stronger dehydrating agent (e.g., from SOCl₂ to POCl₃). Consider microwave-assisted synthesis to accelerate the reaction.[4] 2. Purify starting materials: Recrystallize the acid hydrazide and ensure the purity of the acylating agent. 3. Increase reaction time or temperature: For less reactive substrates, prolonged heating may be necessary to drive the reaction to completion. 4. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Impurities) 1. Unreacted starting materials: Incomplete reaction can leave behind starting hydrazide or diacylhydrazine. 2. Side reactions: The dehydrating agent can promote side reactions. For example, POCl₃ can lead to chlorinated byproducts in some cases. 3. Formation of isomers: Depending on the substrate, there might be a possibility of forming other heterocyclic systems.1. Monitor the reaction closely: Use TLC to track the consumption of starting materials. If the reaction stalls, consider the solutions for low yield. 2. Choose a milder dehydrating agent: If side reactions are prevalent, consider using a less harsh reagent like the Burgess reagent. 3. Optimize purification: Use column chromatography with a carefully selected solvent gradient to separate the desired product from impurities. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.
Difficult Work-up 1. Quenching of excess dehydrating agent: Reagents like POCl₃ and SOCl₂ react exothermically with water, which can be hazardous if not controlled. 2. Formation of emulsions: During aqueous work-up, emulsions can form, making phase separation difficult. 3. Persistent inorganic byproducts: Phosphorus-based byproducts from POCl₃ or P₂O₅ can be difficult to remove completely.1. Controlled quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring to dissipate the heat. Neutralize acidic byproducts carefully with a base like sodium bicarbonate solution.[1] 2. Break emulsions: Add a saturated brine solution to the separatory funnel to help break up emulsions. 3. Thorough washing: Wash the organic layer multiple times with water and brine to remove water-soluble inorganic impurities.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is inherently an oil: Some oxadiazole derivatives have low melting points and exist as oils at room temperature.1. Purify by column chromatography: This is the most effective way to remove impurities that may be preventing crystallization. 2. Attempt co-distillation: If the product is an oil, co-distilling with a high-boiling solvent under vacuum can help remove residual solvent and volatile impurities. 3. Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via POCl₃-Mediated Cyclization

This protocol describes a general method for the synthesis of 1,3,4-oxadiazoles from acid hydrazides and carboxylic acids using phosphorus oxychloride as the dehydrating agent.[1][2]

Step 1: Preparation of the Diacylhydrazine Intermediate (if not already prepared)

  • In a round-bottom flask, dissolve the acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, DMF).

  • Cool the solution in an ice bath.

  • Slowly add the acid chloride (1 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the acid hydrazide.

  • Isolate the diacylhydrazine by precipitation with water, followed by filtration and drying.

Step 2: Cyclodehydration

  • To the diacylhydrazine (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) carefully in a fume hood. The reaction can be exothermic.

  • Heat the mixture to reflux (typically 80-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The solid product will precipitate out. Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF and ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[3]

Protocol 2: Characterization of 1,3,4-Oxadiazole Derivatives
  • Thin-Layer Chromatography (TLC): Use silica gel plates and a mobile phase of ethyl acetate/hexane to monitor the reaction. The oxadiazole product is typically less polar than the diacylhydrazine precursor.

  • Infrared (IR) Spectroscopy: Look for the disappearance of N-H and C=O stretching bands of the diacylhydrazine and the appearance of characteristic C=N (~1600-1650 cm⁻¹) and C-O-C (~1020-1250 cm⁻¹) stretching vibrations of the oxadiazole ring.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the N-H protons of the hydrazide is a key indicator of cyclization. Aromatic and aliphatic protons should appear in their expected regions.

    • ¹³C NMR: The carbon atoms of the oxadiazole ring typically appear in the range of 150-165 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.

Visualizing the Workflow

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3,4-oxadiazole derivatives.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization & Purification Carboxylic Acid A Carboxylic Acid A Acid Hydrazide Acid Hydrazide Carboxylic Acid A->Acid Hydrazide 1. Esterification 2. Hydrazinolysis Carboxylic Acid B Carboxylic Acid B Diacylhydrazine Diacylhydrazine Acid Hydrazide->Diacylhydrazine Acylation with Carboxylic Acid B deriv. Crude Oxadiazole Crude Oxadiazole Diacylhydrazine->Crude Oxadiazole Dehydrating Agent (e.g., POCl3) Pure Oxadiazole Pure Oxadiazole Crude Oxadiazole->Pure Oxadiazole Recrystallization or Chromatography G start Low Yield of Oxadiazole check_sm Are starting materials pure? start->check_sm purify_sm Purify starting materials (Recrystallize/Distill) check_sm->purify_sm No check_reaction Is the reaction going to completion? (Monitor by TLC) check_sm->check_reaction Yes purify_sm->check_reaction increase_time_temp Increase reaction time and/or temperature check_reaction->increase_time_temp No (Incomplete) check_workup Was there product loss during work-up? check_reaction->check_workup Yes (Complete) stronger_reagent Use a stronger dehydrating agent increase_time_temp->stronger_reagent Still incomplete end Improved Yield increase_time_temp->end Complete stronger_reagent->end optimize_workup Optimize extraction and isolation procedures check_workup->optimize_workup Yes check_workup->end No optimize_workup->end

Caption: Troubleshooting low yield in oxadiazole synthesis.

References

  • Ng, Y. X. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from [Link]

  • POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p).. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Retrieved from [Link]

  • UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow. (2020, October 12). NIH. Retrieved from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its prevalence is due to the favorable pharmacokinetic properties it often imparts. However, the very nature of the piperazine moiety—a six-membered ring with two basic nitrogen atoms—presents a significant and recurring challenge for formulation scientists: poor aqueous solubility under physiological conditions.[2][3]

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides a structured approach to diagnosing and resolving solubility issues with piperazine-containing active pharmaceutical ingredients (APIs). We will move from fundamental principles to advanced, actionable strategies, explaining not just what to do, but why it works.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific experimental roadblocks in a direct question-and-answer format.

Question 1: "My piperazine compound is soluble at pH 4, but crashes out when I adjust the pH to 7.4 for my cell-based assay. What's happening?"

Answer: This is the classic solubility challenge for a basic compound like piperazine. The key lies in its pKa values. The piperazine ring has two pKa values, typically around 5.5 and 9.5.[1][2][3]

  • At low pH (e.g., pH 4): Both nitrogen atoms are protonated, forming a dicationic species (BH₂²⁺). This charged form is highly polar and readily dissolves in aqueous media.

  • At physiological pH (7.4): The pH is above the first pKa but below the second. This results in a predominantly monoprotonated species (BH⁺), which is less soluble than the dication. As you approach the isoelectric point, the neutral, uncharged species (B) begins to form, which is often the least soluble form and precipitates out of solution.

Immediate Solution: For your immediate assay needs, you might need to prepare a concentrated stock in an acidic solution (e.g., pH 4) and then perform a serial dilution into your final assay medium. The final concentration of the compound might be low enough to stay in solution at pH 7.4. However, for long-term formulation, this is not a viable strategy.

Long-Term Strategy: The most robust solution is to form a stable salt of your compound. This approach locks the molecule in its ionized, more soluble state even at a higher pH.[4][5]

Question 2: "I've tried making a simple hydrochloride (HCl) salt, but the solubility is still not sufficient for my in vivo toxicology studies. What are my next steps?"

Answer: While HCl is a common first choice, not all salt forms are created equal. The solubility of a salt depends on factors like the crystal lattice energy of the solid salt and the properties of the counter-ion.[5] If a simple salt isn't sufficient, you have a decision tree of options to explore.

Solubility Enhancement Decision Workflow

G start Initial Problem: Low Aqueous Solubility ph_adjust 1. pH Adjustment & Simple Salt Screen start->ph_adjust Is API ionizable? (Yes for Piperazine) cosolvent 2. Co-solvent Systems ph_adjust->cosolvent Solubility still insufficient success Target Solubility Achieved ph_adjust->success Sufficiently soluble complexation 3. Complexation Agents cosolvent->complexation Toxicity/concentration limits reached cosolvent->success Sufficiently soluble advanced 4. Advanced Formulations complexation->advanced Cost or stability issues complexation->success Sufficiently soluble advanced->success Sufficiently soluble

Caption: Decision workflow for solubility enhancement.

  • Systematic Salt Screening: Broaden your search beyond HCl. Screen a variety of pharmaceutically acceptable counter-ions. For basic piperazines, acidic counter-ions are used. Consider alternatives like mesylate, tosylate, sulfate, phosphate, or citrate.[5] Each will form a unique crystal lattice with different physicochemical properties.

  • Co-solvents: If salt formation alone is insufficient, the next step is to modify the solvent itself.[6] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for less polar solutes.[7][8] Common examples include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycols (e.g., PEG 300, PEG 400)

    • Glycerin

  • Complexation: If high concentrations of co-solvents are undesirable (e.g., due to toxicity concerns), complexation agents can be highly effective. Cyclodextrins are the most common choice.[9][10] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The non-polar parts of your piperazine compound can become encapsulated within this cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10][11]

Question 3: "My compound precipitates in my phosphate buffer (PBS) but seems fine in a HEPES buffer at the same pH. Why would the buffer type matter?"

Answer: This is a critical and often overlooked issue. The buffer species itself can interact with your drug, affecting solubility. This can happen in two primary ways:

  • Common Ion Effect: If you have a phosphate salt of your piperazine drug, dissolving it in a phosphate buffer will suppress its dissolution. The excess phosphate ions from the buffer shift the equilibrium back toward the solid, undissolved salt form.

  • Salting Out: High concentrations of buffer salts can reduce the amount of "free" water available to solvate your drug, effectively decreasing its solubility. Different buffers have different propensities for this effect.[13][14] In some cases, the buffer species may form a less soluble salt with your compound in situ. For example, a hydrochloride salt of a drug might be converted to a less soluble phosphate salt on the particle surface when introduced to PBS.[14][15]

Recommendation: When troubleshooting, always consider the buffer composition. If you observe precipitation, try switching to a different buffering system (e.g., from phosphate to citrate, TRIS, or HEPES) to see if the issue resolves.[13]

Frequently Asked Questions (FAQs)

  • Q: What are the typical pKa values for a piperazine ring?

    • A: An unsubstituted piperazine ring has two pKa values, approximately pKa1 ≈ 5.3-5.6 and pKa2 ≈ 9.7-9.8.[1][2][3] These values can shift significantly based on the substituents attached to the ring.[3][16] Electron-withdrawing groups will lower the pKa (making it less basic), while electron-donating groups will raise it.

  • Q: Why is my compound's solubility so pH-dependent?

    • A: This dependency is a direct result of the two basic nitrogens and their pKa values. The solubility of your compound is highest when it is fully ionized (protonated). As the pH of the solution approaches and surpasses the pKa values, the molecule loses its charge, becomes more lipophilic, and its solubility in water decreases dramatically.

Piperazine Ionization States vs. pH

G cluster_0 Low pH (< pKa1) cluster_1 pKa1 < pH < pKa2 cluster_2 High pH (> pKa2) dication BH₂²⁺ (Dicationic) High Solubility monocation BH⁺ (Monocationic) Reduced Solubility dication->monocation pH increases past pKa1 (~5.5) neutral B (Neutral) Very Low Solubility monocation->neutral pH increases past pKa2 (~9.7)

Caption: The relationship between pH and the ionization state of a piperazine compound.

  • Q: When should I choose a co-solvent over a complexation agent like a cyclodextrin?

    • A: This depends on your application.

      • Co-solvents are often used for early-stage in vitro and in vivo screening due to their simplicity and low cost.[6] However, high concentrations can sometimes lead to toxicity or affect the biological activity being measured.

      • Cyclodextrins are excellent for creating more sophisticated formulations, especially for parenteral (injectable) administration, as they can significantly increase solubility without the use of organic solvents.[11][17] They are generally considered very safe.[12]

Experimental Protocols

Protocol 1: Generating a Kinetic pH-Solubility Profile

This protocol allows for a rapid assessment of your compound's solubility behavior across a pH range.

Objective: To determine the pH at which your compound begins to precipitate from a solution.

Materials:

  • Piperazine-based compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • Deionized water

  • pH meter, calibrated

  • Stir plate and stir bar

  • Nephelometer or a visual light box

Procedure:

  • Prepare Acidic Stock: Weigh and dissolve your compound in 0.1 M HCl to create a concentrated, fully solubilized stock solution (e.g., 10 mg/mL). Ensure the solution is perfectly clear.

  • Setup: Place a beaker with a known volume of deionized water (e.g., 50 mL) on a stir plate. Place the pH probe in the beaker.

  • Spike Solution: Add a small aliquot of your acidic stock solution to the water to achieve your target test concentration (e.g., 100 µg/mL). The initial pH should be low.

  • Titration: Slowly titrate the solution by adding 0.1 M NaOH dropwise.

  • Monitor: Continuously monitor the pH and the clarity of the solution. Record the pH at the very first sign of persistent turbidity or precipitation (the "precipitation pH"). This can be measured quantitatively with a nephelometer or observed visually against a dark background.

  • Analysis: Plot the turbidity (or a visual score) against the pH. The sharp increase in turbidity indicates the pH limit of solubility for that concentration.

Self-Validation: The protocol is self-validating by ensuring a clear solution at the start and observing a distinct phase change. Replicating the experiment should yield a precipitation pH within a narrow range (e.g., ± 0.2 pH units).

Protocol 2: Screening Co-solvents for Solubility Enhancement

Objective: To identify an effective co-solvent system and determine the required concentration to achieve target solubility.

Materials:

  • Piperazine-based compound

  • Co-solvents: Propylene Glycol (PG), Ethanol, PEG 400

  • Aqueous buffer at target pH (e.g., pH 7.4 PBS)

  • Vials, shaker/vortexer, centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Co-solvent Blends: Prepare a series of co-solvent/buffer blends. For example, for PG, prepare vials with 10%, 20%, 30%, 40%, and 50% (v/v) PG in pH 7.4 PBS.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of your solid compound to each vial (enough that some solid remains undissolved).

    • Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtrate and analyze the concentration using a validated analytical method (e.g., HPLC).

  • Analysis: Plot the measured solubility (mg/mL) against the percentage of co-solvent. This will show you the relationship between co-solvent concentration and solubility enhancement.

Data Presentation:

Co-Solvent System (% v/v in PBS pH 7.4)Measured Solubility (µg/mL)Fold Increase (vs. Buffer)
0% (Buffer Only)51x
10% Propylene Glycol5010x
20% Propylene Glycol25050x
30% Propylene Glycol1100220x
10% PEG 400459x
20% PEG 40021042x
30% PEG 400950190x

Summary & Key Takeaways

StrategyMechanism of ActionBest For...Key Consideration
pH Adjustment Increases the fraction of the ionized, more polar species of the drug.Initial screening, in vitro assays where pH can be controlled.May not be viable for in vivo use where pH is fixed (e.g., blood pH ~7.4). Risk of precipitation upon dilution.[6]
Salt Formation Forms an ionic solid with a counter-ion, which has a lower crystal lattice energy and/or higher dissociation constant than the free base.[4][18]Creating a stable, solid form of the drug with improved dissolution and solubility for oral or parenteral formulations.[5][19]Not all salts provide a significant advantage; a screening process is necessary.[20]
Co-solvency Reduces the polarity of the aqueous solvent, making it a more favorable environment for a lipophilic solute.[7][21]Liquid formulations for oral or injectable routes, especially in preclinical studies.Potential for toxicity at high concentrations. May precipitate upon dilution in aqueous media.
Complexation Encapsulates the hydrophobic drug molecule within the host molecule's cavity, presenting a hydrophilic exterior to the aqueous environment.[10][11]Formulations requiring high solubility without organic solvents; improving stability and bioavailability.[9][17]Can be more expensive than other methods; requires specific host-guest chemistry.

References

  • U.R., P., A, A., & K, S. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Serajuddin, A. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • S, V., et al. (2017). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. [Link]

  • Kumar, L., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Doke, V., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY USING ANTI-SOLVENT AND CO-SOLVENCY METHOD. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Savjani, K., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Cosolvent. Wikipedia. [Link]

  • solubility enhancement and cosolvency. Slideshare. [Link]

  • Piperazine dihydrochloride. Solubility of Things. [Link]

  • Sharma, D., et al. (2009). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Erudition.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Asproni, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • pKa values of common substituted piperazines. ResearchGate. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • Piperazine. Wikipedia. [Link]

  • Sugano, K., et al. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. PubMed. [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]

  • Zhang, G., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. ACS Publications. [Link]

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Stabilizing 1-Methyl-4-(pyrrolidin-3-yl)piperazine for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-(pyrrolidin-3-yl)piperazine

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given its structure, featuring multiple tertiary amine centers within piperazine and pyrrolidine rings, this molecule requires specific handling and storage protocols to prevent degradation. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to maintain the quality of your research material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound? A: The primary degradation pathways are oxidation and exposure to atmospheric moisture (hygroscopicity). The tertiary amine groups, particularly the exposed nitrogen on the piperazine ring, are susceptible to oxidation, which can form N-oxides. The compound's polarity and hydrogen bond acceptors also make it prone to absorbing water, which can affect its physical state and reactivity.

Q2: How should I store the compound for long-term use ( > 6 months)? A: For optimal long-term stability, the compound should be stored as a solid (preferably as a salt, like the dihydrochloride form if available) at -20°C or lower.[1][2] The container must be airtight and stored in a desiccator to protect from moisture.[3] For the highest level of protection, especially for the free base, aliquoting the material under an inert atmosphere (e.g., argon or nitrogen) into separate, tightly sealed vials is the gold standard.[4]

Q3: I noticed the color of my solid compound has changed from white to a yellowish tint. Is it still usable? A: A color change often indicates degradation, likely due to low-level oxidation. While the material may still be predominantly the desired compound, its purity is compromised. Before use, it is critical to re-analyze the purity using a validated analytical method like HPLC-UV or LC-MS.[5] If significant impurity peaks are detected, purification or acquisition of a new batch is recommended.

Q4: Can I store this compound in a solution? A: Storing in solution is generally not recommended for long-term preservation due to accelerated degradation kinetics.[6] If short-term storage in solution is necessary, use a dry, aprotic solvent, store at low temperatures (-20°C or -80°C), and blanket the headspace with inert gas. Always prepare solutions fresh for critical experiments.

Core Stability Challenges & Chemical Rationale

The molecular structure of this compound contains two key motifs that are susceptible to degradation: the piperazine ring and multiple tertiary amine centers. Understanding the chemistry behind these vulnerabilities is essential for implementing effective stabilization strategies.

  • Oxidative Degradation: Tertiary amines are prone to oxidation, forming N-oxides. This process is accelerated by exposure to atmospheric oxygen, light, and trace metal catalysts.[6] The N-methyl group on the piperazine ring can slightly increase the rate of degradation compared to unsubstituted piperazine.[7] The formation of an N-oxide introduces a polar functional group that can drastically alter the compound's pharmacological and physical properties.

  • Hygroscopicity and Hydrolysis: The presence of multiple nitrogen atoms makes the free-base form of the molecule highly likely to be hygroscopic. It can readily absorb water from the atmosphere. This absorbed moisture can act as a medium for other degradation reactions and will alter the effective concentration if the material is weighed out directly. While the core structure is not prone to simple hydrolysis, the presence of water can facilitate other undesirable reactions.

  • Thermal Degradation: Although piperazine derivatives are generally quite stable at room temperature, they can undergo thermal degradation at elevated temperatures (e.g., >100°C).[6][8] This can involve complex pathways including ring-opening SN2 reactions.[6] While not a typical storage concern, it is relevant for experimental conditions involving heat.

Potential Degradation Pathway: N-Oxidation

The most probable oxidative degradation occurs at the most sterically accessible and electron-rich tertiary amine, which is often the N-methylated nitrogen of the piperazine ring.

Caption: Primary oxidative degradation pathway.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the storage and handling of this compound.

TroubleshootingFlowchart Observe Observation What issue are you seeing? ColorChange {Color Change (White to Yellow/Brown)} Observe->ColorChange Physical Appearance PurityIssue {New Peaks in HPLC/LC-MS} Observe->PurityIssue Analytical Result SolubilityIssue {Poor Solubility or Incomplete Dissolution} Observe->SolubilityIssue Experimental Use CauseOxidation Probable Cause: Oxidation ColorChange->CauseOxidation CauseDegradation Probable Cause: Significant Degradation PurityIssue->CauseDegradation CauseHydration Probable Cause: Hydration / Moisture Uptake SolubilityIssue->CauseHydration ActionReanalyze ActionReanalyze CauseOxidation->ActionReanalyze ActionDry Action: 1. Dry sample under high vacuum. 2. Re-weigh and re-test solubility. 3. Improve storage with desiccants. CauseHydration->ActionDry ActionDiscard Action: Discard current batch and obtain fresh material. Review storage protocol. CauseDegradation->ActionDiscard ActionInert Action: Implement inert gas blanketing for all future storage and handling. ActionReanalyze->ActionInert ActionDry->ActionInert

Caption: Troubleshooting flowchart for common issues.

Protocols for Storage and Stability Testing

Adherence to rigorous protocols is the best defense against compound degradation.

Recommended Storage Conditions
ParameterCondition for Solid (Free Base)Condition for Solid (Salt Form)Condition for Stock Solution
Temperature -20°C or colder [2]4°C to -20°C-80°C
Atmosphere Inert Gas (Argon/Nitrogen) Dry Air (in desiccator)Inert Gas (Argon/Nitrogen)
Container Amber glass vial with PTFE-lined cap[4]Amber glass vial with PTFE-lined capAmber glass vial with septum cap
Light Protect from light (store in dark)[4]Protect from light (store in dark)Protect from light (store in dark)
Special Handling Aliquot into single-use amountsStore in a desiccator[3]Use gas-tight syringe for transfer
Protocol 1: Aliquoting and Inert Gas Blanketing

This protocol minimizes exposure to atmospheric oxygen and moisture, which is critical for the free-base form.

Objective: To properly aliquot and store this compound for long-term preservation.

Materials:

  • Stock vial of the compound

  • Multiple small, amber glass vials with PTFE-lined screw caps

  • Source of dry Argon or Nitrogen gas with a regulator and tubing

  • Spatula

  • Analytical balance

  • Glove box or glove bag (ideal, but not mandatory if done carefully)

Procedure:

  • Preparation: Pre-label all smaller vials with the compound name, lot number, concentration (if applicable), and date.

  • Inert Environment: If not using a glove box, create a localized inert environment. Place the destination vials in a rack inside a larger container (like a desiccator or a sealed bag). Gently purge the container with a slow stream of argon or nitrogen for 5-10 minutes to displace the air.

  • Weighing: Quickly weigh the desired amount of the compound into each pre-purged vial. Minimize the time the stock bottle is open.

  • Inert Gas Flush: Before sealing each new aliquot, gently flush the headspace of the vial with a stream of inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. Reinforce the seal with Parafilm® for extra protection.

  • Storage: Place the newly aliquoted vials into a secondary container with a desiccant and store at the recommended temperature (-20°C or below).[2][9]

  • Stock Bottle: Flush the headspace of the main stock bottle with inert gas before re-sealing and returning to storage.

Protocol 2: Baseline and Follow-up Purity Assessment by HPLC-UV

Objective: To monitor the stability of the compound over time by establishing a baseline purity profile and comparing it to later time points.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.[10]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Water:Acetonitrile.

Procedure:

  • Time-Zero Analysis: Upon receiving a new batch of the compound, immediately run an HPLC analysis using the method above. This is your T=0 reference. Record the purity (as % peak area) and the retention time of the main peak. Save the chromatogram.

  • Scheduled Re-analysis: At scheduled intervals (e.g., 6, 12, and 24 months), remove one aliquot from storage.

  • Equilibration: Allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]

  • Analysis: Prepare a sample and analyze it using the exact same HPLC method as the T=0 analysis.

  • Comparison: Compare the new chromatogram to the T=0 reference. Look for:

    • A decrease in the main peak's area percentage.

    • The appearance of new peaks (degradants).

    • A "pass/fail" criterion should be established (e.g., purity must remain >98%).

This self-validating system ensures that you have empirical data to support the continued use of your stored material, providing confidence in your experimental results.

References

  • Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Al-Dahhan, W. H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 92-106.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Goff, G. S., & Rochelle, G. T. (2006). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 45(8), 2513-2521. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (Discussion). Available from: [Link]

  • Cleveland State University. Practices for Proper Chemical Storage.
  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • National Institutes of Health (NIH). (2023). Heterocyclic Amines Disrupt Lipid Homeostasis in Cryopreserved Human Hepatocytes.
  • Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Available from: [Link]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 229. Available from: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3084-3107. Available from: [Link]

  • Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available from: [Link]

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2779. Available from: [Link]

  • Wang, M. J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118-125. Available from: [Link]

  • MD Anderson Cancer Center. (2023). Processed meat and cancer: What you need to know. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • ResearchGate. (2012). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available from: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available from: [Link]

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Technical Support Center: Investigating Piperazine Designer Drug Hepatotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the hepatotoxicity of piperazine designer drugs. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for the complex experimental challenges you may encounter. Drug-induced liver injury (DILI) is a leading cause of drug attrition, and understanding the mechanisms of piperazine toxicity is critical.[1][2] This resource synthesizes established protocols, mechanistic data, and troubleshooting expertise to enhance the reliability and reproducibility of your findings.

Section 1: Frequently Asked Questions (FAQs) - Experimental Design

This section addresses high-level questions about structuring your investigation into piperazine-induced liver injury.

Q1: I'm starting a project on piperazine hepatotoxicity. Which in vitro model should I choose: a cell line like HepG2 or primary human hepatocytes (PHH)?

A1: This is a critical decision that depends on your experimental goals. PHH are considered the "gold standard" for in vitro toxicology because they retain the full complement of liver-specific enzymes, like the cytochrome P450 (CYP450) family, closely mimicking in vivo human metabolism.[3][4] However, they are expensive, have limited availability, and exhibit significant batch-to-batch variability.

HepG2 cells, a human hepatoma cell line, are inexpensive, easy to culture, and provide highly reproducible results.[5] Their major limitation is a significantly lower expression of key metabolic enzymes, particularly Phase I CYP450s.[4][5] This can be a major confounder, as piperazine metabolism is heavily reliant on CYPs, such as CYP2D6.[6][7][8]

Recommendation: For initial cytotoxicity screening and high-throughput assays, HepG2 cells are a practical choice. For mechanistic studies involving drug metabolism, metabolite-driven toxicity, or direct comparison to human physiology, PHH or metabolically competent cell lines like HepaRG are strongly recommended.[3][9] Studies have shown that primary hepatocytes are often more sensitive to piperazine toxicity than cell lines.[9][10]

Table 1: Comparison of Common In Vitro Liver Models for Piperazine Toxicity Studies

FeaturePrimary Human Hepatocytes (PHH)HepG2 CellsHepaRG Cells
Metabolic Competence High (Gold Standard)[3]Very Low (Deficient in many CYPs)[4][5]High (after differentiation)[3][9]
Physiological Relevance HighLow to MediumHigh
Reproducibility Low (High donor variability)HighMedium to High
Cost & Availability High Cost, Limited AvailabilityLow Cost, Widely AvailableMedium Cost, Available
Ease of Use Difficult (Requires specialized media)EasyModerate (Requires long differentiation)
Best Use Case Mechanistic studies, metabolite toxicity, clinical translation.[4]High-throughput screening, initial cytotoxicity assessment.Mechanistic studies where reproducibility is key.[9]

Q2: What are the primary mechanisms of piperazine-induced hepatotoxicity I should be investigating?

A2: The literature points to a multi-faceted mechanism primarily centered around mitochondrial dysfunction and oxidative stress.[9][10] Key events to investigate include:

  • Reactive Oxygen/Nitrogen Species (ROS/RNS) Production: An increase in ROS/RNS is a common finding.[9][10]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.[9][11]

  • ATP Depletion: Mitochondrial damage leads to a drop in cellular energy levels.[9][12]

  • Glutathione (GSH) Depletion: Increased oxidative stress consumes the cell's primary antioxidant, GSH.[9][11]

  • Caspase Activation & Apoptosis: The culmination of these insults often leads to programmed cell death (apoptosis) through the activation of effector caspases like caspase-3 and caspase-7.[9][13]

  • Disruption of Cholesterol Biosynthesis: Some studies suggest piperazines up-regulate key enzymes involved in cholesterol and lipid metabolism, potentially leading to steatosis.[14]

Section 2: Troubleshooting Common In Vitro Assays

This section provides a question-and-answer guide to specific problems encountered during common hepatotoxicity assays.

Q3: My cell viability results (e.g., MTT, LDH) are inconsistent after piperazine treatment. What's going wrong?

A3: Inconsistent viability data is a frequent challenge. Here are the most common causes and their solutions:

  • Drug Solubility: Piperazine derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitated drug will lead to variable dosing. Solution: Visually inspect your stock solutions and final dilutions for any precipitate. Consider a brief sonication step.

  • Vehicle Toxicity: High concentrations of DMSO (>0.5%) can be toxic to hepatocytes. Solution: Always run a vehicle control (cells treated with the highest concentration of DMSO used in the experiment) to ensure the vehicle itself is not causing cell death.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can alter absorbance readings in an MTT assay. Solution: Run a "drug-only" control (wells with drug in medium but no cells) to check for direct interference with your assay reagents.

  • Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable results. Solution: Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy.

Q4: I'm using the JC-1 dye to measure mitochondrial membrane potential, but my results are confusing. The red/green fluorescence ratio isn't changing as expected. Why?

A4: The JC-1 assay is powerful but sensitive to experimental conditions.[15]

  • Incorrect Dye Concentration: JC-1 aggregation (red fluorescence) is concentration-dependent.[16] Too little dye will result in a weak red signal, while too much can cause artifacts. Solution: Titrate the JC-1 concentration for your specific cell type and plating density to find the optimal concentration that gives a robust red signal in healthy cells.

  • Use of a Positive Control: You must confirm the assay is working in your system. Solution: Always include a positive control group treated with a known mitochondrial uncoupler like FCCP or CCCP.[16] These agents will rapidly depolarize the mitochondria, causing a definitive shift from red to green fluorescence and validating your assay setup.

  • Data Analysis: Analyzing only red or green fluorescence is insufficient. The power of JC-1 is its ratiometric nature.[16][17] Solution: Always calculate and report the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization.

  • Mitochondrial Hyperpolarization: In some rare cases, a drug can initially cause mitochondrial hyperpolarization (an increase in membrane potential), leading to an increase in the red/green ratio before collapse.[16] This is a valid mechanistic result but can be confusing if unexpected.

Q5: I suspect my piperazine compound is inducing apoptosis, but my Caspase-3/7 assay shows a weak signal. How can I troubleshoot this?

A5: A weak caspase signal can be due to timing, the specific cell death pathway, or assay setup.

  • Incorrect Timing: Caspase-3/7 activation is a transient event. You may be measuring too early or too late. Solution: Perform a time-course experiment (e.g., 6, 12, 18, 24 hours post-treatment) to identify the peak of caspase activity.

  • Insufficient Cell Lysis: The caspase enzyme must be released from the cells to react with the substrate. Solution: Ensure your lysis buffer is effective and that you are allowing sufficient incubation time for lysis as per the manufacturer's protocol.[18][19]

  • Alternative Cell Death Pathways: The cells may be dying through a different mechanism, such as necrosis or necroptosis, which do not involve caspase-3/7. Solution: Complement your caspase assay with another method. For example, use an Annexin V/PI stain to differentiate between apoptosis and necrosis.

  • Use of a Positive Control: As with other assays, a positive control is essential. Solution: Treat a set of cells with a known apoptosis inducer like staurosporine to confirm that the assay reagents and your protocol are working correctly.

Section 3: Experimental Workflows & Protocols

Workflow for Investigating Piperazine Hepatotoxicity

This workflow provides a logical progression from initial screening to mechanistic investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays (Sub-lethal Doses) cluster_2 Phase 3: In Vivo Validation (Optional) A Select In Vitro Model (e.g., HepG2, PHH) B Determine Cytotoxicity (MTT, LDH assays over 24-72h) A->B Treat with piperazine range C Calculate EC50 Values B->C Dose-response curve D Measure Oxidative Stress (ROS/RNS production) C->D Choose concentrations < EC50 E Assess Mitochondrial Health (JC-1 for ΔΨm, ATP levels) D->E F Quantify Apoptosis (Caspase-3/7, Annexin V/PI) E->F G Select Animal Model (e.g., Wistar Rat) F->G Confirm mechanism H Administer Drug & Monitor G->H I Collect Serum & Liver Tissue H->I J Analyze Biomarkers (ALT/AST) & Histopathology I->J

Caption: Experimental workflow for assessing piperazine hepatotoxicity.

Proposed Mechanism of Piperazine-Induced Hepatotoxicity

This diagram illustrates the key cellular events leading to liver cell injury following exposure to piperazine designer drugs.

G Drug Piperazine Designer Drug Metabolism CYP450 Metabolism (e.g., CYP2D6) Drug->Metabolism ROS ↑ ROS / RNS Drug->ROS Direct Effect Metabolites Reactive Metabolites Metabolism->Metabolites Metabolites->ROS Metabolite Effect Mitochondria Mitochondrion MMP ↓ Mitochondrial Potential (ΔΨm) Mitochondria->MMP ROS->Mitochondria Damage GSH ↓ GSH (Glutathione) ROS->GSH ATP ↓ ATP MMP->ATP Caspase Caspase-3/7 Activation MMP->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for piperazine hepatotoxicity.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is adapted from manufacturer instructions and is suitable for a 96-well plate format.[18][19][20]

  • Cell Plating: Seed hepatocytes (e.g., HepG2) in a white-walled, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of your piperazine compound and positive control (e.g., staurosporine). Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control and untreated control wells. Incubate for the desired time period (e.g., 18-24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the entire volume of buffer into the amber bottle containing the substrate. Mix by gentle inversion until the substrate is fully dissolved.[20]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL. Mix gently on a plate shaker for 30-60 seconds.[19]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the blank (medium + reagent) from all experimental wells. Express data as fold-change over the vehicle control.

Section 4: In Vivo Model Considerations

Q6: I've confirmed in vitro toxicity and now need to move to an animal model. What are the key considerations?

A6: Moving in vivo requires careful planning to ensure the results are meaningful and translatable.

  • Model Selection: Wistar or Sprague-Dawley rats are commonly used for general toxicology.[21] Dark Agouti rats can be used as a model for the human CYP2D6 poor metabolizer phenotype, which is relevant for piperazine metabolism.[6]

  • Dose Selection: Doses should be based on your in vitro EC50 data and existing literature, but pilot dose-range-finding studies are essential to identify a maximum tolerated dose (MTD) and relevant sub-lethal doses.

  • Biomarkers: The primary serum biomarkers for acute liver injury are alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[21] Elevated levels of these enzymes indicate hepatocellular damage. Alkaline phosphatase (ALP) and bilirubin can indicate cholestatic injury.[21]

  • Histopathology: This is the gold standard for confirming liver injury.[22] Liver tissue should be collected, fixed in 10% neutral buffered formalin, and stained with hematoxylin and eosin (H&E).[23] A board-certified veterinary pathologist should evaluate the slides for features like necrosis, apoptosis, inflammation, and steatosis. Following best practices for tissue collection and evaluation is crucial for accurate interpretation.[24][25]

References

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 232(3), 574-583. [Link]

  • García-Castaño, J., et al. (2022). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Pharmaceuticals, 15(11), 1369. [Link]

  • Arbo, M. D., et al. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. [Link]

  • Staack, R. F., et al. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Biochemical Pharmacology, 67(2), 235-244. [Link]

  • Staack, R. F., et al. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 38(9), 1149-1163. [Link]

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Technical Support Center: Enhancing the Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of pyrrolidine-containing drugs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital chiral molecules. The pyrrolidine ring is a ubiquitous scaffold in numerous FDA-approved pharmaceuticals and natural products, making its stereocontrolled synthesis a critical aspect of modern medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work, ensuring you can achieve optimal stereoselectivity and yield in your reactions.

Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.

Issue: Low Enantioselectivity or Diastereoselectivity

Question: My reaction is producing the desired pyrrolidine, but with poor enantiomeric excess (ee) or diastereomeric ratio (dr). What are the likely causes and how can I improve the stereocontrol?

Answer: Low stereoselectivity is a frequent challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions.

Causality and Solutions:

  • Catalyst/Ligand Choice and Integrity: The chiral catalyst or ligand is the primary driver of stereoselectivity. Its structure, including steric bulk and electronic properties, dictates the facial selectivity of the reaction.[3] In organocatalysis, for instance, subtle modifications to the pyrrolidine-based catalyst scaffold can dramatically alter stereochemical outcomes.[4]

    • Troubleshooting Steps:

      • Screen a Diverse Range of Catalysts/Ligands: For metal-catalyzed reactions, vary the chiral ligands, exploring different backbones and coordinating atoms. For organocatalyzed reactions, test a panel of catalysts with different steric and electronic features (e.g., diarylprolinol silyl ethers vs. prolinamides).[5][6]

      • Verify Catalyst Purity and Stability: Ensure the catalyst has not degraded or racemized during storage or under the reaction conditions. Impurities can inhibit the desired catalytic cycle or promote non-selective background reactions.

      • Optimize Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it may also lead to the formation of less selective catalytic species. Perform a loading study to find the optimal balance.

  • Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the transition state energetics that govern stereoselectivity.

    • Troubleshooting Steps:

      • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the major stereoisomer. However, this may come at the cost of a slower reaction rate.[7]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and, in some cases, polar protic solvents.

      • Additive Effects: The presence of additives, such as Brønsted or Lewis acids/bases, can significantly impact stereoselectivity by interacting with the catalyst or substrate.[8] For example, in certain proline-catalyzed reactions, the addition of a weak acid can enhance enantioselectivity.[9]

  • Substrate Effects: The structure of the starting materials can sterically or electronically influence the approach to the chiral catalyst.

    • Troubleshooting Steps:

      • Modify Protecting Groups: The size and nature of protecting groups on the substrates can be altered to enhance steric differentiation in the transition state.

      • Consider Substrate-Catalyst Mismatched Pairs: In some cases, the inherent chirality of the substrate may oppose the stereochemical preference of the catalyst, leading to poor stereoselectivity. It may be necessary to use the opposite enantiomer of the catalyst or a different catalyst altogether.

Issue: Formation of Undesired Regioisomers in [3+2] Cycloadditions

Question: I am performing a 1,3-dipolar cycloaddition to synthesize a substituted pyrrolidine, but I am observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity in [3+2] cycloadditions of azomethine ylides is governed by the electronic and steric properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.

Causality and Solutions:

  • Electronic Control: The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

    • Troubleshooting Steps:

      • Modify Substituents on the Dipolarophile: Electron-withdrawing groups on the dipolarophile lower its LUMO energy, enhancing the interaction with the HOMO of the azomethine ylide and often favoring a specific regioisomer.

      • Alter Substituents on the Azomethine Ylide: The electronic nature of the substituents on the azomethine ylide can also be tuned to modulate the FMO energies and influence regioselectivity.

  • Steric Control: Steric hindrance between bulky groups on the dipole and dipolarophile can disfavor certain transition states, thereby promoting the formation of a single regioisomer.[10]

    • Troubleshooting Steps:

      • Increase Steric Bulk: Introduce bulkier substituents on either the azomethine ylide or the dipolarophile to create a stronger steric bias for a particular orientation in the transition state.

  • Catalyst Influence: In catalyzed reactions, the catalyst can pre-organize the reactants in a specific orientation, overriding the inherent electronic and steric preferences.

    • Troubleshooting Steps:

      • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the dipolarophile, altering its electronic properties and steric accessibility, thereby directing the regiochemical outcome.[11]

      • Screen Different Catalysts: As with stereoselectivity, the choice of catalyst is crucial. Different catalysts can favor different regioisomeric transition states.

Issue: Difficulty in Purifying Stereoisomers

Question: My reaction produces a mixture of diastereomers that are proving difficult to separate by standard column chromatography. What strategies can I employ for purification?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

Causality and Solutions:

  • Similar Polarity: Diastereomers often have very similar polarities, making them co-elute during chromatographic purification.

    • Troubleshooting Steps:

      • Optimize Chromatographic Conditions: Experiment with different solvent systems (both mobile and stationary phases) in flash chromatography. Sometimes, a less polar or a more polar solvent system than initially tried can provide better separation. Supercritical fluid chromatography (SFC) can also be a powerful tool for separating chiral compounds.[12]

      • Derivatization: Convert the mixture of diastereomers into derivatives that have more distinct physical properties. For example, esterification or amidation of a hydroxyl or carboxyl group can lead to derivatives that are more easily separated by chromatography. The desired stereoisomer can then be recovered by cleaving the derivative.

      • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining a single, pure diastereomer.[13] Seeding with a small crystal of the desired diastereomer can sometimes facilitate this process.

      • Preparative HPLC: For small to medium-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can provide excellent separation of stereoisomers.[13]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst for a novel stereoselective pyrrolidine synthesis?

A1: The selection of a catalyst should be guided by the reaction type and the substrate scope. Start by reviewing the literature for similar transformations. For instance, diarylprolinol silyl ethers are well-established catalysts for Michael additions and aldol reactions.[6][7] For [3+2] cycloadditions, both metal catalysts (e.g., Ag, Cu) and organocatalysts have been successfully employed.[11][14] It is often beneficial to perform a small-scale screen of a few different classes of catalysts (e.g., a proline derivative, a cinchona alkaloid-based catalyst, and a metal-ligand complex) to identify a promising lead for optimization.

Q2: What are the main advantages of organocatalysis over metal catalysis for synthesizing pyrrolidine-containing drugs?

A2: Organocatalysis offers several advantages, particularly in the context of drug development. These include:

  • Lower Toxicity: Organocatalysts are typically composed of C, H, N, O, S, and P, which are less toxic than many transition metals. This is a significant advantage in pharmaceutical synthesis, as it reduces the risk of metal contamination in the final active pharmaceutical ingredient (API).

  • Stability: Many organocatalysts are stable to air and moisture, simplifying reaction setup compared to often sensitive organometallic catalysts.

  • Cost and Availability: Many organocatalysts are derived from readily available chiral pool starting materials like proline, making them relatively inexpensive.[5]

Q3: My stereoselective reaction works well on a small scale, but the selectivity drops upon scale-up. What could be the issue?

A3: Issues with scalability are common and can often be traced back to mass and heat transfer limitations.

  • Mixing: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of high substrate concentration, which can promote non-selective background reactions. Ensure that the stirring is efficient for the scale of the reaction.

  • Temperature Control: Exothermic reactions that are easily controlled on a small scale can become problematic in larger reactors. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. This can lead to an increase in the reaction temperature and a corresponding decrease in stereoselectivity. Use a reactor with efficient cooling and consider slower addition of reagents.

  • Purity of Reagents and Solvents: The impact of impurities in reagents and solvents can be more pronounced on a larger scale. Ensure that all materials are of high purity.

Q4: What are some best practices for ensuring the reproducibility of my stereoselective synthesis?

A4: Reproducibility is key in scientific research and drug development. To ensure consistent results:

  • Detailed Record Keeping: Document every detail of the experimental procedure, including the source and purity of all reagents and solvents, reaction times, temperatures, and work-up procedures.

  • Consistent Reagent Quality: Use reagents from the same supplier and batch whenever possible. If a new batch is used, it is good practice to re-optimize the reaction.

  • Inert Atmosphere: For sensitive reactions, ensure a consistently inert atmosphere by using well-dried glassware and solvents, and by employing proper techniques for handling air- and moisture-sensitive reagents.

  • Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a constant reaction temperature.

Experimental Protocols & Data

Table 1: Comparison of Catalysts in an Asymmetric Michael Addition
CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
(S)-ProlineCH2Cl2258590:1075
Diarylprolinol Silyl EtherToluene09295:598
Cinchona Alkaloid ThioureaCH3CN-2088>99:195

Data is representative and compiled for illustrative purposes.

Protocol: Organocatalyzed Asymmetric Michael Addition
  • To a stirred solution of the α,β-unsaturated aldehyde (1.0 mmol) in the chosen solvent (5.0 mL) at the specified temperature, add the organocatalyst (0.1 mmol, 10 mol%).

  • Add the ketone or aldehyde nucleophile (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.

Visualizing Reaction Workflows

Diagram 1: Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed catalyst Catalyst/Ligand Issues start->catalyst conditions Reaction Condition Issues start->conditions substrate Substrate Issues start->substrate catalyst_screen Screen Catalysts/ Ligands catalyst->catalyst_screen catalyst_purity Verify Catalyst Purity & Stability catalyst->catalyst_purity catalyst_loading Optimize Catalyst Loading catalyst->catalyst_loading temp Optimize Temperature (Often Lower) conditions->temp solvent Screen Solvents conditions->solvent additives Test Additives (Acids/Bases) conditions->additives protecting_groups Modify Protecting Groups substrate->protecting_groups mismatch Check for Substrate/ Catalyst Mismatch substrate->mismatch end Improved Stereoselectivity catalyst_screen->end catalyst_purity->end catalyst_loading->end temp->end solvent->end additives->end protecting_groups->end mismatch->end

Caption: Troubleshooting workflow for addressing low stereoselectivity.

Diagram 2: General Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition

G sub Starting Materials Aldehyde/Ketone + Amino Ester ylide In situ Generation of Azomethine Ylide Deprotonation or Decarboxylation sub->ylide cyclo [3+2] Cycloaddition Reaction with Dipolarophile in presence of Chiral Catalyst ylide->cyclo product Pyrrolidine Product Mixture of Stereoisomers cyclo->product purify Purification Chromatography or Recrystallization product->purify final Enantiopure Pyrrolidine purify->final

Caption: General experimental workflow for pyrrolidine synthesis.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. CiteDrive. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

  • Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

  • Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. ACS Publications. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ProQuest. [Link]

  • A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. RSC Discovery. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

  • A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PMC - NIH. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

  • Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]

  • Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC - NIH. [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]

  • Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

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Technical Support Center: Piperazine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification, Management, and Mitigation of Common Side Effects

Introduction

Welcome to the technical support center for researchers working with piperazine derivatives. This class of compounds holds immense therapeutic potential across various domains, including CNS disorders and oncology. However, their potent pharmacological activity is often accompanied by a distinct side-effect profile in preclinical models that requires careful management. This guide is designed to provide you, our fellow scientists and drug developers, with practical, field-proven insights into troubleshooting and mitigating these adverse effects. Our approach is rooted in explaining the causality behind experimental observations and providing self-validating protocols to enhance the robustness and translatability of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with piperazine derivatives in preclinical studies?

Based on their common mechanisms of action, the most frequently encountered side effects in animal models include:

  • Neurological Effects: Primarily extrapyramidal symptoms (EPS)-like behaviors such as catalepsy (an inability to correct an externally imposed posture), tremors, and akathisia (motor restlessness).[1][2][3] These are particularly common with derivatives that potently antagonize dopamine D2 receptors.[4]

  • Cardiovascular Effects: Changes in blood pressure, heart rate, and, most critically, prolongation of the QT interval on an electrocardiogram (ECG).[2] The latter is a major safety concern as it can indicate a risk of developing a life-threatening arrhythmia called Torsades de Pointes.[5]

  • Gastrointestinal (GI) Distress: Behaviors analogous to nausea and vomiting are often observed. In species that can vomit (like ferrets and dogs), this is straightforward. In rodents, which cannot vomit, this may manifest as pica—the consumption of non-nutritive substances like kaolin clay.[6][7][8]

Q2: What is the underlying mechanism causing Extrapyramidal Symptoms (EPS)-like behaviors?

The primary driver of EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[9] This pathway is critical for coordinating smooth, purposeful movement. When a piperazine derivative antagonizes D2 receptors, it disrupts the delicate balance between dopamine (an inhibitory neurotransmitter in this pathway) and acetylcholine (an excitatory one). This leads to a state of relative cholinergic overactivity, causing the characteristic rigidity, tremors, and abnormal postures seen in drug-induced parkinsonism and dystonia.[9]

Q3: How can I distinguish between a genuine cardiovascular side effect and an experimental artifact?

This is a critical question of experimental integrity. A true pharmacological effect should be dose-dependent and reproducible. To ensure you are not observing an artifact:

  • Validate Your Model: Use a positive control known to induce the effect you are measuring (e.g., a known hERG blocker like E-4031 for QT prolongation studies) to confirm your assay's sensitivity.[10]

  • Ensure Vehicle Control: The vehicle used to dissolve your compound should be administered alone to a control group to ensure it has no intrinsic effect on cardiovascular parameters.

  • Monitor Animal Health: Stress, anesthesia, and improper handling can all induce physiological changes. Ensure animals are properly acclimatized and that monitoring procedures are minimally invasive. Continuous monitoring using telemetry in conscious, freely moving animals is considered the gold standard to minimize stress-related artifacts.[6]

  • Correlate with Exposure: The cardiovascular effect should correlate with the plasma concentration of the drug. A robust pharmacokinetic/pharmacodynamic (PK/PD) relationship strongly supports a true drug effect.

Troubleshooting Guide: Side Effect Mitigation

This section provides direct, actionable strategies for specific issues you may encounter.

Issue: I'm observing significant catalepsy and motor impairment in my rodent studies, even at doses required for efficacy.

This is a classic challenge indicating a narrow therapeutic window due to D2 receptor-mediated EPS.

  • Underlying Cause: High occupancy of dopamine D2 receptors in the striatum. Catalepsy in rodents is a widely used predictive model for EPS liability in humans.[1][2]

  • Rationale: The first step is to precisely define the dose-response relationship for both the desired therapeutic effect and the unwanted side effect. This allows for the identification of a potential therapeutic window where efficacy is achieved with tolerable side effects.

  • Action: Conduct a multi-arm dose-range finding study. This should include doses below, at, and above the anticipated efficacious dose. Meticulously score both the efficacy endpoint and the severity of EPS at each dose.

  • See Protocol 1: Step-by-Step Dose-Range Finding Study

  • Rationale: To counteract the cholinergic overactivity caused by D2 blockade, a muscarinic receptor antagonist (an anticholinergic) can be co-administered. This approach aims to restore the dopamine-acetylcholine balance in the nigrostriatal pathway. Scopolamine is a commonly used agent in preclinical research for this purpose.

  • Action: Administer a low dose of an anticholinergic agent, such as scopolamine, prior to or concurrently with the piperazine derivative. It is crucial to first establish that the anticholinergic agent does not interfere with your primary efficacy endpoint.

  • See Protocol 2: Co-administration of Scopolamine to Mitigate EPS

  • Rationale: Not all motor effects are equal. It's important to distinguish between sedation, general motor impairment, and specific EPS-like behaviors.

  • Action: Use a battery of tests. In addition to a catalepsy test (e.g., the bar test), include assessments of general locomotion (open field test) and coordination (rotarod test). This provides a more complete picture of the compound's neurological profile.

Issue: My compound shows a potential liability for QT interval prolongation in an early screen.

This is a serious safety flag that must be rigorously investigated as per regulatory guidelines like ICH S7B.[11][12][13]

  • Underlying Cause: The most common cause of drug-induced QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel in cardiomyocytes.[5] This channel is critical for the repolarization phase of the cardiac action potential.[10] Inhibition delays repolarization, leading to a longer QT interval.[5]

  • Rationale: The first step is to confirm and quantify the compound's activity on the hERG channel. The automated patch-clamp assay is the gold standard for this, providing a precise IC50 value (the concentration at which 50% of the channel current is inhibited).

  • Action: Submit the compound for a thorough in vitro hERG assay. This will determine the potency of the hERG blockade and is a key component of the integrated risk assessment required by regulators.[14][15]

  • See Protocol 3: Automated Patch-Clamp hERG Assay

  • Rationale: An in vitro hERG effect does not always translate to in vivo QT prolongation. Factors like metabolism, protein binding, and effects on other ion channels can modulate the final outcome. Therefore, in vivo assessment is essential.

  • Action: Conduct a cardiovascular safety study in a suitable non-rodent species (e.g., dog or non-human primate) equipped with telemetry transmitters. This allows for continuous ECG, heart rate, and blood pressure monitoring in conscious, unrestrained animals, providing the highest quality data.[6] This is a core study recommended by the ICH S7A guidelines.[16][17][18][19]

  • Rationale: If a hERG liability is confirmed, structural modifications to the molecule can often mitigate this effect while preserving therapeutic activity.

  • Action: Work with medicinal chemists to analyze the structure-activity relationship (SAR). Common strategies include reducing the compound's basicity (pKa) and lipophilicity, or introducing steric hindrance near the key pharmacophore features that interact with the hERG channel.

Issue: Animal models (e.g., rats) are showing signs of GI distress, such as pica.

GI side effects are common and can confound study results by affecting animal well-being and drug absorption.

  • Underlying Cause: The mechanism can be complex, but often involves interaction with serotonin receptors in the gut and central nervous system. Activation of 5-HT3 receptors, in particular, is a well-known trigger for nausea and vomiting.[20][21][22]

  • Rationale: The way a drug is formulated can significantly impact its local concentration in the GI tract and, consequently, the level of irritation.

  • Action: Explore alternative formulation strategies. For example, creating a self-emulsifying drug delivery system (SEDDS) can improve solubility and absorption, potentially reducing the concentration of free drug available to irritate the gut lining.[23] Using enteric coatings to delay release until the compound reaches the small intestine can also be beneficial.

  • Rationale: Rodent pica is an indirect measure of nausea.[7][8] To get a more direct and translatable measure of emetic potential, it is necessary to use a species that has a vomiting reflex.

  • Action: If GI effects are a significant concern, consider conducting a study in ferrets or dogs. The ferret model is considered a gold standard for assessing emetic and anti-emetic properties of new compounds.[24]

  • Rationale: Simple adjustments to husbandry can sometimes alleviate mild GI distress.

  • Action: Ensure consistent access to food and water. Dosing animals on a full stomach can sometimes reduce GI irritation. Splitting the daily dose into two administrations can also help by lowering the peak plasma concentration (Cmax).

Data Presentation & Visualizations

Table 1: Illustrative Dose-Response Data for a Hypothetical Piperazine Derivative (Compound X)
Dose (mg/kg, p.o.)Efficacy Endpoint (% Target Occupancy)Catalepsy Score (Mean ± SEM)QTcF Interval Change (ms, Mean ± SEM)
Vehicle0%0.1 ± 0.1+1 ± 2
135%0.3 ± 0.2+4 ± 3
3 75% 1.5 ± 0.4 +12 ± 4
1092%4.8 ± 0.6+35 ± 6
3 mg + Scopolamine72%0.4 ± 0.2 *+11 ± 5

Catalepsy scoring based on a 0-5 scale. QTcF is the Fridericia-corrected QT interval. *p<0.05 vs. 3 mg/kg Compound X alone. This table illustrates how a therapeutic window can be characterized and how a mitigation strategy (co-administration of scopolamine) can selectively reduce a side effect.

Diagrams

D2_Antagonism_Pathway PD Piperazine Derivative D2R Dopamine D2 Receptor (Striatum) PD->D2R Blocks DA Dopamine (Inhibitory) D2R->DA Reduces Signal Imbalance Cholinergic Overactivity D2R->Imbalance Causes ACh Acetylcholine (Excitatory) DA->ACh Inhibits Balance DA/ACh Balance DA->Balance Maintains ACh->Imbalance Counters EPS Extrapyramidal Symptoms (EPS) Imbalance->EPS AntiC Anticholinergic (e.g., Scopolamine) AntiC->ACh Blocks

Caption: Mechanism of D2 antagonism leading to EPS and its mitigation.

CV_Safety_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Assessment hERG hERG Automated Patch-Clamp Assay IC50 Determine IC50 hERG->IC50 Risk Integrated Risk Assessment (ICH S7B) IC50->Risk hERG Potency DRF Dose-Range Finding (Rodent) Telemetry Cardiovascular Telemetry (Non-Rodent, e.g., Dog) DRF->Telemetry Inform Dose Selection ECG ECG, BP, HR Analysis Telemetry->ECG Telemetry->Risk Safety Margin Calculation ECG->Risk In Vivo Effect

Caption: Integrated workflow for assessing cardiovascular safety.

Detailed Experimental Protocols

Protocol 1: Step-by-Step Dose-Range Finding Study for EPS Assessment

Objective: To determine the maximum tolerated dose (MTD) and characterize the dose-response relationship for EPS-like behaviors in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (piperazine derivative) and appropriate vehicle

  • Catalepsy bar (horizontal metal bar, 9 mm diameter, elevated 10 cm)

  • Stopwatch

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 3 days and handle them daily to reduce stress.

  • Group Allocation: Randomly assign animals to groups (n=8 per group). Include a vehicle control group and at least 3-4 dose groups of the test compound (e.g., 1, 3, 10, 30 mg/kg).

  • Dosing: Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, p.o.).

  • Catalepsy Assessment (Bar Test):

    • At peak plasma concentration time (Tmax), or at multiple time points (e.g., 30, 60, 120 min post-dose), gently place the rat’s forepaws on the elevated bar.

    • Start the stopwatch immediately.

    • Measure the time (in seconds) the rat remains in this imposed posture.

    • The trial ends if the rat moves both forepaws off the bar or climbs onto it.

    • A cut-off time (e.g., 180 seconds) should be pre-defined. If the animal remains on the bar for the entire duration, it is assigned the maximum score.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for the catalepsy duration for each group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

    • The MTD can be defined as the highest dose that does not produce severe, debilitating catalepsy or other signs of excessive toxicity.[25][26][27]

Protocol 2: Co-administration of Scopolamine to Mitigate EPS in Rats

Objective: To assess if co-administration of the anticholinergic agent scopolamine can attenuate compound-induced catalepsy.

Materials:

  • As per Protocol 1.

  • Scopolamine hydrobromide, dissolved in saline.

Methodology:

  • Group Allocation: Set up the following groups (n=8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Test Compound (effective dose causing catalepsy) + Saline

    • Group 3: Vehicle + Scopolamine (e.g., 0.5-1.0 mg/kg, i.p.)

    • Group 4: Test Compound + Scopolamine

  • Dosing Regimen:

    • Administer scopolamine or saline via intraperitoneal (i.p.) injection 15-30 minutes before the administration of the test compound or its vehicle.[28]

  • Assessment: Conduct the catalepsy assessment as described in Protocol 1 at the predetermined peak effect time for the test compound.

  • Data Analysis:

    • Compare Group 4 (Test Compound + Scopolamine) to Group 2 (Test Compound + Saline) using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • A significant reduction in catalepsy duration in Group 4 indicates successful mitigation. Also, compare Group 3 to Group 1 to ensure scopolamine alone has no baseline effect.

Protocol 3: Automated Patch-Clamp hERG Assay

Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium channel.

Materials:

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • HEK293 or CHO cells stably expressing the human hERG channel.

  • Extracellular and intracellular recording solutions.

  • Test compound and positive control (e.g., E-4031).

Methodology:

  • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular solution.

  • System Setup: Prime the automated patch-clamp system with recording solutions and load the cell suspension.

  • Whole-Cell Configuration: The system will automatically establish a high-resistance (>1 GΩ) seal between a cell and the planar patch-clamp chip, and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline hERG currents. A specific voltage-clamp protocol is used to elicit the characteristic hERG tail current, which is the primary measurement endpoint.[29] A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Compound Application: Apply the vehicle solution to establish a stable baseline, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). Allow the current to reach a steady state at each concentration.

  • Positive Control: At the end of the experiment, apply a known hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition of the current relative to the baseline (vehicle) response.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.[5][10][30][31]

References

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  • Valentin, J. P., & Leishman, D. (2023). 2000-2023 over two decades of ICH S7A: has the time come for a revamp?. Regulatory toxicology and pharmacology : RTP, 139, 105368. [Link]

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  • Picollo, R., et al. (2015). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in molecular biology (Clifton, N.J.), 1283, 107–121. [Link]

  • Pre-clinical Contract Research - Emesis. NDI Neuroscience. [Link]

  • Carlsson, A., et al. (2016). The value of integrating pre-clinical data to predict nausea and vomiting risk in humans as illustrated by AZD3514, a novel androgen receptor modulator. Cancer chemotherapy and pharmacology, 77(4), 827–836. [Link]

  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128–133. [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2013, 218584. [Link]

  • Goineau, S., & Castagné, V. (2016). Comparison of three preclinical models for nausea and vomiting assessment. ResearchGate. [Link]

  • O'Callaghan, J. P. (2015). Extrapyramidal system neurotoxicity: animal models. Handbook of clinical neurology, 129, 243–262. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]

  • Screening of anti emetics drug. (2016, September 27). Slideshare. [Link]

  • Böhme, G. A. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion. [Link]

  • HOW DO I GET MY COMPOUND INTO PHASE I? (n.d.). [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

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  • Al-Gousous, J., & Langguth, P. (2024). Orally Administered Drugs and Their Complicated Relationship with Our Gastrointestinal Tract. Pharmaceutics, 16(2), 173. [Link]

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  • Butler, J., et al. (2019). Impact of gastrointestinal disease states on oral drug absorption – implications for formulation design – a PEARRL review. Journal of Pharmacy and Pharmacology, 71(5), 679–704. [Link]

  • Asagarasu, A., et al. (2009). Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS). Chemical & pharmaceutical bulletin, 57(1), 34–42. [Link]

  • Kirtane, A. R., et al. (2021). Foundations of gastrointestinal-based drug delivery and future developments. Nature reviews. Gastroenterology & hepatology, 18(9), 605–624. [Link]

  • Zhang, M., et al. (2023). Advanced oral drug delivery systems for gastrointestinal targeted delivery: the design principles and foundations. Journal of nanobiotechnology, 21(1), 195. [Link]

  • D'Souza, R. S., & Hooten, W. M. (2023). Extrapyramidal Side Effects. In StatPearls. StatPearls Publishing. [Link]

  • Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. (2022, June 8). YouTube. [Link]

  • Yamada, M., et al. (1998). A new 5-HT3 receptor ligand. II. Structure-activity analysis of 5-HT3 receptor agonist action in the gut. Chemical & pharmaceutical bulletin, 46(3), 445–451. [Link]

  • Robinson, S. E., et al. (1989). Postinjury scopolamine administration in experimental traumatic brain injury. Journal of neurotrauma, 6(1), 31–37. [Link]

  • Jatana, M., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain sciences, 10(10), 719. [Link]

  • Serotonin 5-HT3 Receptor Antagonists. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

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  • Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540. [Link]

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  • Divac, N., et al. (2014). Antipsychotic-induced extrapyramidal symptoms and their management. ResearchGate. [Link]

  • Amini, H., et al. (2011). The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats. Basic and Clinical Neuroscience, 2(4), 13-20. [Link]

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies of Y2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Y2 receptor antagonists in in vivo studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to design robust experiments, troubleshoot effectively, and generate high-quality, reproducible data. This guide is structured to address the common questions and critical challenges encountered in the field.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for planning your experiments.

Q1: What is the primary mechanism of action for Y2 receptor antagonists and how does it influence experimental design?

The Neuropeptide Y (NPY) Y2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαi/o subunits.[1][2] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] A key feature of the Y2 receptor is its frequent presynaptic location on neurons.[1][3][4]

Causality in Experimental Design:

  • As an Autoreceptor: The Y2 receptor often acts as an autoreceptor on NPY-releasing neurons. Its activation by NPY creates a negative feedback loop, inhibiting further NPY release.[3][5] Therefore, administering a Y2 antagonist blocks this feedback, which can lead to an increase in synaptic NPY levels. This endogenous NPY can then act on other NPY receptors, particularly the Y1 receptor.[5][6] Your experimental design must account for these potential indirect Y1-mediated effects.

  • As a Heteroreceptor: The Y2 receptor is also found on non-NPYergic neurons, where it acts as a heteroreceptor to inhibit the release of other neurotransmitters, such as glutamate.[1][3][4] Antagonizing this receptor can therefore disinhibit, or increase, the release of these other neurotransmitters.

Understanding this dual role is critical. The observed phenotype may result not from the direct blockade of a Y2-mediated signal, but from the secondary effects of enhanced NPY/Y1 signaling or increased release of other neurotransmitters.

Caption: Y2 receptor signaling and antagonist action.

Q2: How should I select an appropriate starting dose for my in vivo study?

Selecting a starting dose requires a multi-faceted approach, moving from in vitro data to published in vivo studies.

  • In Vitro Potency (IC50/Ki): Begin by examining the antagonist's affinity (Ki) or functional inhibitory concentration (IC50) for the target receptor. This provides a theoretical measure of potency but does not account for absorption, distribution, metabolism, and excretion (ADME) in vivo.

  • Literature Precedent: The most reliable starting point is data from published studies using the same antagonist in a similar animal model and for a related therapeutic indication. Pay close attention to the dose, route of administration, and observed physiological effect.

  • Receptor Occupancy Studies: For some compounds, like JNJ-31020028, receptor occupancy data is available. For instance, a 10 mg/kg subcutaneous dose in rats achieved approximately 90% Y2 receptor occupancy in the brain.[7] This provides a strong, mechanistically-linked starting point for achieving target engagement.

  • Allometric Scaling: If data is only available in a different species (e.g., rats, and you are using mice), allometric scaling based on body surface area can be used to estimate an equivalent dose, though this should be followed by empirical dose-ranging studies.

Table 1: Example Starting Doses for Common Y2 Receptor Antagonists

Antagonist Species Route Reported Dose Target/Indication Reference
BIIE0246 Mouse i.p. 1.3 mg/kg/day Peripheral (Obesity) [8][9]
BIIE0246 Pig i.v. 1 - 100 nmol/kg Vascular Responses [10]
BIIE0246 Rat i.c.v. 3 µg Central (Anxiety) [3]
JNJ-31020028 Rat s.c. 10 mg/kg Central (Receptor Occupancy) [7]

| JNJ-31020028 | Rat | i.c.v. | --- | Central (Depression Model) |[11] |

Note: i.p. = intraperitoneal; i.v. = intravenous; i.c.v. = intracerebroventricular; s.c. = subcutaneous.

Q3: How do I choose the right antagonist? Should I use BIIE0246 or a small molecule like JNJ-31020028?

The choice of antagonist is dictated primarily by its pharmacokinetic properties and your experimental question.

Table 2: Comparison of Common Y2 Receptor Antagonists

Feature BIIE0246 JNJ-31020028
Type Peptidomimetic Small Molecule
Molecular Weight High (~896 g/mol )[12] Low (~566 g/mol )[13]
Blood-Brain Barrier (BBB) Penetration Poor/Negligible[5][12] Good[5][7][11]
Primary Use Case Peripheral targets; Central targets via direct CNS injection (i.c.v.) Central targets via systemic administration (s.c., i.p.)
Selectivity High for Y2 vs. Y1, Y4, Y5[5][14] High for Y2 vs. Y1, Y4, Y5[5][7]

| In Vivo Half-life | < 3 hours in mouse[8] | ~2 hours in rat (plasma)[5] |

Expert Recommendation:

  • To study the role of peripheral Y2 receptors (e.g., in adipose tissue, the gut), BIIE0246 administered systemically (i.p.) is a suitable and well-characterized tool.[8][9]

  • To investigate the role of central Y2 receptors following systemic administration, a brain-penetrant small molecule like JNJ-31020028 is required.[5][7] Using BIIE0246 for this purpose would necessitate direct and invasive administration into the brain (e.g., intracerebroventricularly).[3][12]

Q4: What is a suitable vehicle for dissolving and administering Y2 receptor antagonists?

Vehicle selection is critical for ensuring compound solubility, stability, and animal welfare. Many antagonists are hydrophobic. A commonly cited and effective vehicle for BIIE0246 is a three-part solution:

  • DMSO (Dimethyl sulfoxide)

  • Tween® 80 (Polysorbate 80)

  • 0.9% Saline (NaCl)

A typical ratio used in studies is 1:1:18 (DMSO:Tween 80:Saline).[8][9]

Causality: DMSO is a powerful solvent for the initial dissolution of the compound. Tween 80 acts as a surfactant to maintain the compound in suspension when the aqueous saline component is added, preventing precipitation upon injection into the aqueous environment of the body. Saline provides the necessary volume and isotonicity. Always prepare fresh and run a vehicle-only control group in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I am not observing the expected therapeutic or phenotypic effect.

This is a common issue with several potential causes. A systematic approach is required to diagnose the problem.

Possible Causes & Solutions:

  • Insufficient Dose/Target Engagement: The administered dose may be too low to achieve sufficient receptor occupancy for a physiological effect.

    • Solution: Perform a dose-response study. Start with your initial dose and test at least two higher doses (e.g., 3x and 10x higher). This will determine if the effect is dose-dependent and help identify the effective dose range.

  • Inappropriate Route of Administration: The antagonist may not be reaching the target tissue.

    • Solution: Re-evaluate your choice of antagonist and administration route based on the target. If you are targeting the brain with a non-penetrant compound like BIIE0246 via i.p. injection, you will not see a central effect.[12] Switch to a brain-penetrant antagonist or use direct CNS administration.

  • Poor Compound Stability or Solubility: The antagonist may be degrading in the vehicle or precipitating out of solution before or after injection.

    • Solution: Always prepare solutions fresh before each use.[15] Visually inspect the solution for any precipitation. If issues persist, consider alternative vehicle formulations. You can also analyze the formulation via HPLC to confirm concentration and stability.

  • Rapid Metabolism/Clearance: The antagonist may have a very short half-life in your animal model, meaning its concentration at the target is not sustained long enough to elicit a response.[5][8]

    • Solution: Increase the dosing frequency (e.g., from once daily to twice daily) or consider using a continuous delivery method like osmotic mini-pumps for chronic studies.

Problem: I am observing high variability in my results between animals.

High variability can mask true biological effects and reduce statistical power.

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Inaccurate injection volumes or improper injection technique (e.g., i.p. injection going into the intestine or fat pad) can lead to highly variable drug exposure.

    • Solution: Ensure all personnel are thoroughly trained in the administration technique. Use appropriate needle sizes and injection volumes based on the animal's weight. For subcutaneous injections, vary the injection site to avoid irritation.

  • Biological Variables: Factors such as the animal's age, sex, stress level, and position in the circadian cycle can influence the NPY system and drug response.

    • Solution: Standardize your experimental conditions. Use animals from a narrow age and weight range. House animals under consistent light-dark cycles and handle them consistently to minimize stress. Report the sex of the animals used, as sex differences may exist.

  • Vehicle Effects: If the vehicle itself has a biological effect (e.g., mild inflammation or stress from DMSO), this can add noise to the data.

    • Solution: Always include a vehicle-only control group. If variability is high in both the vehicle and treated groups, consider optimizing the vehicle to be more benign.

Problem: My antagonist seems to have effects opposite to those reported in the literature.

This can be a surprising but informative result, often pointing to the complexity of the Y2 receptor's role in different physiological contexts.

Possible Cause & Solution:

  • Model-Dependent Effects: The function of the Y2 receptor can be highly dependent on the baseline state of the animal model. A prime example is the effect of the Y2 antagonist BIIE0246 on obesity.

    • In wild-type mice on a high-fat diet, BIIE0246 induced obesity.[8][9]

    • However, in genetically obese mice that overexpress NPY, the same antagonist prevented diet-induced obesity.[8][9]

    • Explanation: This paradox arises from the Y2 receptor's dual roles. In a normal state, peripheral Y2 receptor blockade might disrupt a homeostatic balance. But in a state of NPY excess (like chronic stress or genetic overexpression), the primary effect of the antagonist is to block the obesogenic signaling driven by the pathologically high NPY levels.[8]

    • Action: Carefully consider the baseline NPY tone and pathophysiology of your specific animal model. Your results may be revealing a novel, context-dependent function of the Y2 receptor.

Experimental Protocols

Protocol 1: Performing an In Vivo Dose-Response Study

This protocol outlines a workflow to determine the effective dose (ED50) of a Y2 receptor antagonist for a specific physiological readout (e.g., reduction in food intake, anxiolytic effect).

Dose_Response_Workflow start Step 1: Preliminary Setup step2 Step 2: Group Allocation (n=8-12 per group) start->step2 Acclimatize animals, prepare antagonist solutions step3 Step 3: Dosing step2->step3 Randomize animals step4 Step 4: Endpoint Measurement step3->step4 Administer single dose via chosen route (e.g., s.c.) g1 Group 1: Vehicle Control g2 Group 2: Low Dose (e.g., 1 mg/kg) g3 Group 3: Mid Dose (e.g., 3 mg/kg) g4 Group 4: High Dose (e.g., 10 mg/kg) g5 Group 5 (Optional): Positive Control step5 Step 5: Data Analysis step4->step5 Measure relevant biomarker or behavior at pre-determined time point (e.g., 1 hr post-dose) end Determine ED50 step5->end Plot dose vs. response curve, calculate ED50 using non-linear regression

Sources

Technical Support Center: Improving the Metabolic Stability of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address one of the most significant challenges in the development of mTOR inhibitors: metabolic stability. Poor metabolic stability can lead to low bioavailability and rapid clearance, undermining the therapeutic potential of an otherwise potent compound. This resource is designed to help you diagnose and overcome these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the early stages of mTOR inhibitor development.

Q1: What is metabolic stability, and why is it a critical parameter for mTOR inhibitors?

A: Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by metabolic enzymes, primarily in the liver. A compound with low metabolic stability is rapidly broken down, leading to a short half-life and low exposure in the body. For an mTOR inhibitor to be effective, it must maintain a sufficient concentration in the bloodstream to engage its target. Therefore, ensuring adequate metabolic stability is a cornerstone of successful drug development.

Q2: My mTOR inhibitor is highly potent in biochemical assays but shows poor efficacy in cell-based or in vivo models. Could metabolic instability be the culprit?

A: This is a classic and highly probable scenario. A significant drop-off in activity when moving from a purified enzyme assay to a cellular or whole-organism model often points to issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cells and, to a much greater extent, whole organisms possess a comprehensive suite of metabolic enzymes that are absent in a biochemical assay. Rapid metabolism by these enzymes can prevent the inhibitor from ever reaching its target at a therapeutic concentration.

Q3: What are the primary metabolic pathways that affect mTOR inhibitors?

A: Like many kinase inhibitors, mTOR inhibitors are often subject to metabolism by Cytochrome P450 (CYP) enzymes, which are part of Phase I metabolism.[1][2] Specifically, CYP3A4 is a major contributor to the metabolism of many drugs, including mTOR inhibitors like temsirolimus and everolimus.[1] Additionally, Phase II metabolism, which involves conjugation reactions, can also play a role. The UDP-glucuronosyltransferase (UGT) enzyme system is a key player in Phase II metabolism, enhancing the water solubility of compounds to facilitate their excretion.[3][4][5]

Q4: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?

A: Both are valuable in vitro tools, but they offer different levels of complexity.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells.[6] They are enriched in Phase I enzymes like CYPs but lack the full complement of Phase II enzymes and cellular cofactors.[6][7] Microsomal stability assays are cost-effective, have high throughput, and are excellent for an initial assessment of a compound's susceptibility to oxidative metabolism.[6]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies. They contain the full range of metabolic enzymes (both Phase I and Phase II), cofactors, and transporters, providing a more physiologically relevant system.[6][8] Hepatocyte assays can reveal metabolic pathways that would be missed in microsomes but are more resource-intensive.[6]

For early-stage screening, microsomes are often sufficient. If a compound appears stable in microsomes but still shows poor in vivo pharmacokinetics, progressing to a hepatocyte assay is a logical next step.[8]

Section 2: The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[9][10] It integrates signals from nutrients, growth factors, and cellular energy status.[11][12] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.[13][14]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[9][11] These complexes have different upstream regulators and downstream targets, allowing for a nuanced response to a wide array of cellular signals.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino Acids->mTORC1 Cellular Energy (ATP/AMP) Cellular Energy (ATP/AMP) TSC_Complex TSC1/2 Cellular Energy (ATP/AMP)->TSC_Complex PI3K PI3K mTORC2 mTORC2 (Rictor) PI3K->mTORC2 AKT AKT AKT->TSC_Complex AKT->mTORC1 Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Autophagy mTORC1->Autophagy mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis

Caption: Simplified mTOR signaling network showing key upstream inputs and downstream outputs.

Section 3: Troubleshooting Guides

This section provides structured approaches to common experimental problems related to metabolic stability.

Problem: My compound shows high clearance in a Human Liver Microsome (HLM) assay.

High clearance in an HLM assay is a strong indicator of susceptibility to Phase I metabolism. The goal is to identify the specific enzymes responsible and locate the "metabolic hotspot" on your molecule.

Troubleshooting_Workflow Start High Clearance in HLM Assay Step1 Run +/- NADPH Control Start->Step1 Decision1 Is clearance NADPH-dependent? Step1->Decision1 Step2 CYP Reaction Phenotyping Decision1->Step2 Yes Step3 Consider non-CYP oxidative enzymes or UGTs Decision1->Step3 No Step4 Identify major CYP isoform(s) (e.g., 3A4, 2D6) Step2->Step4 Step5 Metabolite Identification (MetID) Step3->Step5 Step4->Step5 End Identify Metabolic 'Hotspot' & Design New Analogs Step5->End

Caption: A decision-making workflow for troubleshooting high microsomal clearance.

Step-by-Step Diagnostic Plan:

  • Confirm NADPH Dependence: The majority of CYP enzymes require NADPH as a cofactor.[15] Run the microsomal stability assay with and without NADPH. If clearance is significantly reduced in the absence of NADPH, it strongly implicates CYP-mediated metabolism.

  • CYP Reaction Phenotyping: To identify which specific CYP isoform is responsible, you can use two main approaches:

    • Recombinant CYP Enzymes: Incubate your compound with individual, recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). The enzyme that shows the highest rate of metabolism is the primary contributor.

    • Chemical Inhibition: In pooled HLMs, co-incubate your compound with known selective inhibitors for major CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to that enzyme's involvement.

  • Metabolite Identification (MetID): Once you have an idea of the enzymes involved, the next critical step is to identify where on the molecule the metabolism is occurring. This is typically done by incubating the compound with a high concentration of microsomes and analyzing the resulting mixture by high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. Common metabolic transformations include hydroxylation, N-dealkylation, and O-dealkylation.

Solutions and Strategies:

  • Blocking the Metabolic Hotspot: Once a metabolic hotspot is identified, medicinal chemists can modify the structure at that specific position to make it more resistant to metabolism. A common strategy is the introduction of a fluorine atom or switching to a bioisosteric replacement that is less metabolically labile.

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (LogP) of your inhibitor can sometimes decrease the rate of metabolism.

Section 4: Key Experimental Protocols

These protocols provide a starting point for in-house assays. Always include appropriate controls.

Protocol 4.1: Metabolic Stability in Human Liver Microsomes

This protocol determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[16] Keep on ice.

  • Compound Addition: Prepare a working solution of your test compound. Add the compound to the microsomal solution to achieve a final concentration of 1 µM.[17]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[15] For the negative control (minus-cofactor), add buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with the internal standard to stop the reaction.[15][18]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[15]

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of this line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Section 5: Data Interpretation

The data generated from these assays must be contextualized to guide the next steps in your drug discovery program.

Table 1: Classification of In Vitro Metabolic Stability

Half-Life (t½) in HLMIntrinsic Clearance (CLint)ClassificationImplication for In Vivo Clearance
> 60 min< 12 µL/min/mgLow ClearanceLikely to have low hepatic clearance
15 - 60 min12 - 46 µL/min/mgModerate ClearanceMay have moderate hepatic clearance
< 15 min> 46 µL/min/mgHigh ClearanceLikely to have high hepatic clearance

Note: These values are general guidelines and the correlation to in vivo clearance can vary.

Table 2: Common Metabolic Liabilities and Potential Solutions

Metabolic Liability (Hotspot)Common Metabolic ReactionPotential Medicinal Chemistry Solution
Unsubstituted Phenyl RingAromatic HydroxylationIntroduce an electron-withdrawing group (e.g., -CF3, -F)
N-Alkyl or O-Alkyl GroupsN- or O-DealkylationReplace with a less labile group (e.g., cyclopropyl) or incorporate into a ring
Tertiary AmineN-OxidationReduce basicity or sterically hinder the nitrogen
Methoxy GroupO-DemethylationReplace with a difluoromethoxy (-OCF2H) or trifluoromethoxy (-OCF3) group

Section 6: References

  • Milosavljevic, N., D. Stojic, and N. Lalic. (2018). mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand?. Oxidative Medicine and Cellular Longevity. [Link]

  • JJ Medicine. (2018). mTOR Signaling Pathway: In-depth Overview of Upstream Nutrient and Stress Regulators. YouTube. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Gonzalez, A., and N.D. Hall. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell. [Link]

  • Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. [Link]

  • Miners, J.O., et al. (2017). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Fasolo, A., and M. Sessa. (2012). Inhibitors of mTOR. Breast Cancer Research. [Link]

  • Xu, K., et al. (2022). Overview of Research into mTOR Inhibitors. Molecules. [Link]

  • Mir, I.R., et al. (2022). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. Cancers. [Link]

  • Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics. [Link]

  • Abdel-Rahman, O., and A. Fouad. (2013). Metabolic complications with the use of mTOR inhibitors for cancer therapy. Expert Review of Anticancer Therapy. [Link]

  • Xu, K., et al. (2022). Overview of Research into mTOR Inhibitors. Molecules. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Tanimura, A., and S. Takeda. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • XenoTech. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. [Link]

  • Morita, M., et al. (2017). Targeting mTOR and Metabolism in Cancer: Lessons and Innovations. Nature Reviews Clinical Oncology. [Link]

  • Roncati, L., et al. (2024). Palmitoylethanolamide for Nickel Allergy: Plausible, Untested, and Worth Considering. International Journal of Molecular Sciences. [Link]

  • Shankaran, S.S., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Caron, E., et al. (2009). mTOR signaling at a glance. Journal of Cell Science. [Link]

  • Unni, S., et al. (2024). mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process. International Journal of Molecular Sciences. [Link]

  • Di, L., and E.H. Kerns. (2006). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Current Drug Metabolism. [Link]

  • ResearchGate. (2023). Updates of mTOR inhibitors. [Link]

  • ResearchGate. (2019). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Klinger, B., and E. Klipp. (2013). Understanding the mTOR signaling pathway via mathematical modeling. Current Opinion in Biotechnology. [Link]

  • XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

  • U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

  • TSC Alliance. (2022). mTOR Inhibitors: Past, Present & Future. YouTube. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Formicola, B., et al. (2024). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. International Journal of Molecular Sciences. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Al-Sabbagh, R., and M.A. Al-Sabbagh. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Journal of Personalized Medicine. [Link]

  • Milosavljevic, N., et al. (2018). mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand?. PubMed. [Link]

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Validation & Comparative

A Head-to-Head Comparison: Validating the Efficacy of 1-Methyl-4-(pyrrolidin-3-yl)piperazine Against the Known Standard Haloperidol at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 1-Methyl-4-(pyrrolidin-3-yl)piperazine. The structural motifs of this molecule, specifically the piperazine and pyrrolidine rings, suggest a potential interaction with aminergic G-protein coupled receptors (GPCRs).[1][2] Many compounds containing arylpiperazine moieties are known to interact with dopamine and serotonin receptors.[3] Given this structural rationale, this guide will focus on validating its activity against a well-defined and critical target in neuropsychiatry: the Dopamine D2 receptor (D2R).

To establish a rigorous benchmark, we will compare its performance directly against Haloperidol, a well-characterized, first-generation antipsychotic known for its potent D2R antagonism.[4][5] This direct comparison will allow for a clear and objective assessment of the novel compound's binding affinity and functional potency.

The protocols outlined herein are designed to be self-validating, providing a clear path from initial target engagement to functional cellular response. We will detail the necessary in vitro assays, from radioligand binding to determine affinity (Kᵢ) to a functional cAMP assay to measure potency (IC₅₀) in a cellular context.

Part 1: The Scientific Rationale - Why a Two-Assay Approach?

Validating a new chemical entity requires a multi-faceted approach. Relying on a single data point can be misleading. Therefore, we employ a two-pronged strategy to build a comprehensive pharmacological profile.

  • Biochemical Assay: Radioligand Binding. This is the foundational experiment to confirm direct physical interaction. It measures the affinity of our test compound for the D2 receptor by competing against a radiolabeled ligand with a known high affinity for the receptor.[6] This assay answers the question: Does the compound bind to the target, and if so, how tightly? The result is expressed as the inhibition constant (Kᵢ), a fundamental measure of ligand-receptor affinity.[7]

  • Cell-Based Functional Assay: cAMP Inhibition. Demonstrating that a compound binds to a receptor is only half the story. We must also determine the functional consequence of that binding. The D2R is a Gi/o-coupled receptor, meaning its activation by an agonist (like dopamine) leads to the inhibition of an enzyme called adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic AMP (cAMP).[8][9][10] An antagonist, like Haloperidol, will block this effect. By stimulating cells with an agonist and then adding our test compound, we can measure its ability to reverse the agonist's effect. This assay answers the question: Does the compound's binding produce a biological response? The result is expressed as the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in a living system.[11]

This dual approach ensures that we are not only measuring target engagement but also quantifying a physiologically relevant downstream effect, providing a robust and trustworthy validation of efficacy.

Part 2: Experimental Design & Workflow

The overall workflow is designed to logically progress from biochemical interaction to cellular function. The process involves preparing receptor-containing membranes, running a competitive binding assay, and then transitioning to a cell-based functional assay to measure the compound's antagonistic properties.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Functional Validation P1 Prepare Membranes from D2R-expressing Cells P2 Radioligand Binding Assay ([3H]-Spiperone) P1->P2 P3 Determine IC50 from Competition Curves P2->P3 P4 Calculate Binding Affinity (Ki) using Cheng-Prusoff Equation P3->P4 F6 Determine Functional Potency (IC50) P4->F6 Compare Ki and IC50 for Efficacy Profile F1 Culture D2R-expressing CHO or HEK293 Cells F2 cAMP Inhibition Assay F1->F2 F3 Stimulate with Dopamine (Agonist) + Forskolin F2->F3 Assay Principle F4 Add Test Compounds (Test vs. Haloperidol) F3->F4 F5 Measure cAMP Levels (e.g., HTRF, ELISA) F4->F5 F5->F6

Figure 1: Overall workflow for validating a novel D2R antagonist.

Part 3: Detailed Experimental Protocols

Protocol 3.1: D2 Receptor Radioligand Competition Binding Assay

This protocol measures the binding affinity (Kᵢ) of the test compound by its ability to displace the well-characterized D2R radioligand, [³H]-Spiperone, from receptors in cell membrane preparations.[12][13]

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Known Standard: Haloperidol.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Apparatus: 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), vacuum filtration manifold, scintillation counter.[14]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Haloperidol in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound dilution (or Haloperidol, or buffer for total binding, or (+)-Butaclamol for non-specific binding).

    • 50 µL of [³H]-Spiperone diluted in assay buffer (final concentration ~0.2-0.5 nM, which should be close to its Kd).

    • 150 µL of D2R membrane preparation (typically 10-20 µg protein per well).[14]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[14]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[7][15]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]-Spiperone) used.

      • Kd is the dissociation constant of the radioligand for the D2 receptor.

Protocol 3.2: D2 Receptor Functional Antagonist (cAMP Inhibition) Assay

This cell-based assay measures the functional potency (IC₅₀) of the test compound by its ability to reverse the dopamine-induced inhibition of cAMP production.[16][17]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor.[10][17]

  • Cell Culture Medium: Ham's F12 or DMEM, supplemented with 10% FBS and a selection antibiotic (e.g., G418).[17]

  • Agonist: Dopamine.

  • Adenylyl Cyclase Activator: Forskolin.

  • Known Standard: Haloperidol.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other luminescence/fluorescence technology.

Procedure:

  • Cell Plating: Seed the D2R-expressing cells into 96-well or 384-well plates and culture until they reach ~80-90% confluency.[10]

  • Compound Preparation: Prepare serial dilutions of the test compound and Haloperidol.

  • Assay Execution: a. Wash the cells with serum-free medium or assay buffer. b. Add the test compound or Haloperidol dilutions to the wells and pre-incubate for 15-30 minutes. c. Prepare a stimulation solution containing a fixed concentration of Dopamine (typically at its EC₈₀) and Forskolin (e.g., 1-10 µM). The Forskolin elevates basal cAMP levels, creating a signal window to measure inhibition.[10] d. Add the stimulation solution to all wells (except for baseline controls) and incubate for 30 minutes at 37°C.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.

Data Analysis:

  • Normalize the data. The response in wells with only Forskolin and Dopamine represents 0% antagonism (maximum cAMP inhibition), and the response in wells with only Forskolin represents 100% antagonism (no cAMP inhibition).

  • Plot the normalized response against the log concentration of the antagonist (test compound or Haloperidol).

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist required to achieve 50% of its maximal effect.

Part 4: Data Presentation & Interpretation

All quantitative data should be summarized for clear comparison. The results will allow for a direct assessment of the novel compound's affinity and potency relative to the established standard, Haloperidol.

Table 1: Comparative Efficacy at the Human Dopamine D2 Receptor

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
This compound [Experimental Value][Experimental Value]
Haloperidol (Standard) 0.7 - 1.2[4][8][Experimental Value]

Note: Literature Kᵢ values for Haloperidol can vary slightly based on experimental conditions.[8]

Interpreting the Results:

  • A low Kᵢ value indicates high binding affinity. If the Kᵢ of the test compound is comparable to or lower than Haloperidol, it suggests strong target engagement.[8]

  • A low IC₅₀ value in the functional assay indicates high potency. This value demonstrates the concentration required to elicit a biological effect in a cellular system.

Part 5: Signaling Pathway Context

Understanding the mechanism of action requires placing it in the context of the receptor's signaling pathway. As an antagonist, the test compound is expected to block the canonical Gi-coupled pathway initiated by dopamine.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Test_Cmpd Test Compound (Antagonist) Test_Cmpd->D2R Binds & Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion PKA Downstream Effectors (PKA) cAMP->PKA Activates

Figure 2: D2R antagonist mechanism within the Gi signaling pathway.

As shown in Figure 2, agonist binding to the D2R activates the inhibitory G-protein (Gi), which then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[8][10] An antagonist, such as this compound or Haloperidol, occupies the receptor's binding site, preventing dopamine from activating this cascade.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial validation of this compound as a Dopamine D2 receptor antagonist. By directly comparing its binding affinity and functional potency to the well-established standard, Haloperidol, researchers can generate the critical data needed to assess its potential as a novel therapeutic agent. Successful validation through these protocols would justify further investigation, including selectivity profiling against other dopamine receptor subtypes and off-target receptors, as well as progression into more complex in vivo models.

References

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  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Lassen, L. H., et al. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Journal of Cerebral Blood Flow & Metabolism, 21(1), 92-97. Retrieved from [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

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  • Cheng, H. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. Retrieved from [Link]

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  • Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 7, 396. Retrieved from [Link]

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A Senior Application Scientist's Guide to Piperazine Scaffolds: A Comparative Analysis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine and Clinically Relevant Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability, making it a cornerstone in drug design.[2][3] This guide provides a comparative analysis of the novel compound 1-Methyl-4-(pyrrolidin-3-yl)piperazine against two well-characterized piperazine derivatives: Mepiprazole , a psychotropic agent with a complex monoaminergic profile, and Cyclizine , a first-generation antihistamine.[4][5] By examining their structural differences, physicochemical properties, and pharmacological profiles, we aim to contextualize the potential therapeutic applications of this compound. Furthermore, we provide detailed, self-validating experimental protocols to enable researchers to synthesize and characterize this and similar novel derivatives, thereby bridging the gap between theoretical design and empirical validation.

Introduction: The Enduring Importance of the Piperazine Moiety

The piperazine scaffold is a cornerstone of modern neuropharmacology. Its structural rigidity and the basicity of its two nitrogen atoms allow for diverse substitutions at the N1 and N4 positions, enabling fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[6] This versatility has led to the development of a wide array of CNS-active drugs, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone).[7][8] These agents primarily modulate monoaminergic pathways—dopaminergic, serotonergic, and adrenergic systems—which are fundamental to mood, cognition, and behavior.[9]

This guide focuses on this compound, a compound featuring two key pharmacophoric elements: the N-methylpiperazine group and a pyrrolidine ring. The pyrrolidine scaffold itself is a versatile element in drug discovery, valued for its ability to explore three-dimensional chemical space and influence stereochemistry, which can be critical for pharmacological efficacy.[10] To understand its potential, we compare it with Mepiprazole, which showcases activity at serotonin and adrenergic receptors, and Cyclizine, a classic H1 histamine receptor antagonist.[11][12] This comparison will illuminate the structure-activity relationships that govern the diverse pharmacology of piperazine derivatives.

Compound Profiles: Structure and Known Activity

This compound (Hypothetical Profile)

This compound combines the N-methylpiperazine moiety with a pyrrolidine ring linked at the 3-position. While extensive pharmacological data for this specific molecule is not publicly available, its structure suggests a potential for CNS activity. The N-methylpiperazine group is a common feature in molecules targeting dopamine and serotonin receptors. The pyrrolidine substituent may confer unique stereochemical and conformational properties that could influence receptor binding and selectivity. Its characterization, therefore, presents a compelling objective for discovery programs.

Mepiprazole

Mepiprazole is a phenylpiperazine derivative characterized as a minor tranquilizer.[11] Its mechanism of action is complex, involving antagonism at serotonin 5-HT2A and α1-adrenergic receptors.[11] Additionally, it has been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying degrees, distinguishing it from classic tricyclic antidepressants.[13] This multifaceted profile, combining receptor blockade with effects on neurotransmitter transport, underlies its psychotropic effects.[4]

Cyclizine

Cyclizine is a well-established first-generation antihistamine.[5] Structurally, it is an N-alkylpiperazine where one nitrogen is substituted with a methyl group and the other with a diphenylmethyl (benzhydryl) group.[14] Its primary mechanism of action is as a competitive antagonist at histamine H1 receptors.[5][15] This action blocks the effects of histamine in the brain, particularly in the vestibular system and chemoreceptor trigger zone, making it an effective antiemetic for motion sickness.[5][12] It also possesses notable central anticholinergic (antimuscarinic) properties.[5]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors/acceptors govern its ability to cross the blood-brain barrier (BBB) and engage with its target.

PropertyThis compoundMepiprazoleCyclizine
Structure
Molecular Formula C₉H₁₉N₃C₁₆H₂₂N₄C₁₈H₂₂N₂
Molecular Weight 169.27 g/mol 270.37 g/mol 266.39 g/mol [14]
Known Class N/A (Novel Compound)Phenylpiperazine, 5-HT2A/α1 Antagonist[11]N-alkylpiperazine, H1 Antihistamine[5][14]
Predicted LogP ~1.5 - 2.5~2.8 - 3.5~3.6[14]
H-Bond Donors 110
H-Bond Acceptors 342

Causality Behind the Data: The lower molecular weight and predicted LogP of this compound, relative to the comparators, suggest it may possess good solubility and potential for BBB penetration. The presence of a hydrogen bond donor (the pyrrolidine N-H) distinguishes it from Cyclizine and could provide an additional interaction point with biological targets.

Comparative Pharmacological Profiles & Signaling

The therapeutic utility of a piperazine derivative is defined by its receptor binding profile and its functional effect (agonist vs. antagonist) at those targets.

FeatureThis compound (Hypothesized)Mepiprazole (Documented)Cyclizine (Documented)
Primary Target(s) Dopamine (D₂) / Serotonin (5-HT₁ₐ/₂ₐ) Receptors5-HT₂ₐ and α₁-Adrenergic Receptors[11]Histamine H₁ Receptors[5][12]
Mechanism of Action Putative receptor antagonist or partial agonistAntagonist; also inhibits reuptake and induces release of 5-HT, DA, and NE[11][13]Competitive Antagonist / Inverse Agonist[15]
Secondary Target(s) Adrenergic or other monoamine receptorsDopamine and Serotonin Transporters[4][13]Muscarinic Cholinergic Receptors[5]
Therapeutic Area Potential Antipsychotic, AntidepressantAnxiolytic / Tranquilizer[11]Antiemetic, Antihistamine[14]
Mechanistic Insight: 5-HT₂ₐ Receptor Signaling Pathway

Mepiprazole's action as a 5-HT₂ₐ antagonist is a key component of its pharmacological profile. The 5-HT₂ₐ receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its antagonism is a shared feature among many atypical antipsychotics and some antidepressants. The diagram below illustrates this canonical signaling pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Activates Mepiprazole Mepiprazole (Antagonist) Mepiprazole->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor, a target of Mepiprazole.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and validate its hypothesized activity, the following protocols are provided. These methods are designed to be self-validating, incorporating necessary controls for robust and reproducible data.

Protocol 1: Synthesis of this compound

Rationale: This protocol utilizes a standard and high-yielding reductive amination reaction, a cornerstone of medicinal chemistry for forming C-N bonds. Using a Boc-protected pyrrolidinone ensures regioselective reaction at the ketone, and sodium triacetoxyborohydride is chosen as the reducing agent for its mildness and tolerance of the amine base.

Materials:

  • 1-Boc-pyrrolidin-3-one

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous DCM.

  • Amine Addition: Add 1-methylpiperazine (1.2 eq) to the solution and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in DCM. Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

  • Finalization: Allow the solution to warm to room temperature and stir for 2-4 hours. Concentrate the solvent under reduced pressure. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product, this compound, via column chromatography or distillation to yield the pure free base.

Protocol 2: In Vitro Competitive Radioligand Binding Assay

Rationale: This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. Including controls for total and non-specific binding is critical for calculating the specific binding that is truly reflective of the compound-receptor interaction.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D₂, 5-HT₂ₐ, or H₁ receptors)

  • Radioligand (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂ₐ, [³H]Pyrilamine for H₁)

  • Test compounds (this compound, Mepiprazole, Cyclizine) at various concentrations

  • Non-specific binding displacer (e.g., Haloperidol for D₂, Mianserin for 5-HT₂ₐ, Diphenhydramine for H₁)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Addition of Components:

    • Total Binding Wells: Add radioligand and cell membranes.

    • Non-Specific Binding (NSB) Wells: Add radioligand, cell membranes, and a saturating concentration of the non-specific displacer.

    • Test Compound Wells: Add radioligand, cell membranes, and serial dilutions of the test compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Workflow for a cAMP Functional Assay

Rationale: Many CNS receptors, such as the dopamine D₂ and serotonin 5-HT₁ₐ receptors, are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine if a compound acts as an agonist (decreases cAMP) or an antagonist (blocks the agonist-induced decrease). Forskolin is used to artificially stimulate adenylyl cyclase, creating a high cAMP signal against which inhibition can be measured.

cAMP_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_detection 3. cAMP Detection cluster_analysis 4. Data Analysis c1 Culture cells expressing Gi-coupled receptor (e.g., HEK293-hD2R) c2 Harvest and seed cells into a 96-well plate c1->c2 c3 Incubate for 24h c2->c3 t1 Prepare serial dilutions of test compounds (Agonist/Antagonist mode) c3->t1 t2 Add compounds to cells t1->t2 t3 Add Forskolin to all wells (to stimulate adenylyl cyclase) t2->t3 t4 Incubate for 30 min at 37°C t3->t4 d1 Lyse cells to release intracellular cAMP t4->d1 d2 Add detection reagents (e.g., HTRF or ELISA) d1->d2 d3 Incubate as per kit instructions d2->d3 d4 Read plate on a compatible plate reader d3->d4 a1 Normalize data to Forskolin-only (100%) and basal (0%) controls d4->a1 a2 Plot % Inhibition vs. [Compound] a1->a2 a3 Calculate EC50 (Agonist) or IC50 (Antagonist) a2->a3

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Piperazine, a key structural motif in numerous pharmaceuticals, demands robust and reliable analytical methods to ensure product safety and efficacy. This guide provides an in-depth, objective comparison of various analytical techniques for piperazine quantification, underpinned by the principles of cross-validation to ensure data integrity across different methodologies. As Senior Application Scientists, we recognize that true confidence in analytical data comes not from a single method's validation, but from the congruent results obtained across diverse analytical platforms.

The Imperative of Cross-Validation in Analytical Science

Method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is a cornerstone of good manufacturing practice (GMP).[1][2] It establishes that an analytical procedure is suitable for its intended purpose. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, providing a higher level of assurance in the data's accuracy and reliability. This is particularly crucial during method transfer between laboratories, when upgrading instrumentation, or when a new, more efficient method is being considered to replace an established one.[3]

The core principle of cross-validation is to demonstrate that different analytical techniques yield equivalent and reproducible results for the same sample set. This guide will delve into the practical application of this principle by comparing three widely used analytical techniques for piperazine quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The selection of an analytical method for piperazine quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. This section will provide a detailed overview of three prominent methods, including their underlying principles, experimental protocols, and performance characteristics.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness and cost-effectiveness. Since piperazine itself lacks a strong chromophore, derivatization is often necessary to enable sensitive UV detection.[4][5]

This method involves the chemical modification of piperazine with a UV-absorbing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, UV-active derivative.[4] The derivatized piperazine is then separated from other components in the sample by HPLC on a reversed-phase column and quantified by measuring its absorbance at a specific wavelength.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing piperazine and dissolve it in a suitable solvent (e.g., methanol).
  • To an aliquot of the sample solution, add a solution of NBD-Cl in a buffered medium (e.g., borate buffer, pH 9.0).
  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.
  • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent or buffer.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at the wavelength of maximum absorbance for the piperazine-NBD derivative.
  • Column Temperature: 30°C.

3. Quantification:

  • Prepare a calibration curve using standard solutions of derivatized piperazine.
  • Quantify the piperazine in the sample by comparing its peak area to the calibration curve.
ParameterTypical Performance
Linearity Range 30 - 350 ppm[4]
Limit of Detection (LOD) 30 ppm[4]
Limit of Quantification (LOQ) 90 ppm[4]
Accuracy (% Recovery) Typically 98-102%
Precision (%RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds like piperazine. Derivatization is often employed to improve the chromatographic properties and mass spectrometric response of piperazine.[6][7]

In this technique, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.

1. Sample Preparation and Derivatization:

  • Extract piperazine from the sample matrix using a suitable solvent.
  • Concentrate the extract and add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) to convert piperazine into a more volatile and thermally stable derivative.
  • Heat the mixture to facilitate the derivatization reaction.

2. GC-MS Conditions:

  • GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection Mode: Splitless.
  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized piperazine from other components.
  • MS Ionization: Electron Ionization (EI).
  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized piperazine.

3. Quantification:

  • Use a deuterated analog of piperazine as an internal standard to correct for variations in sample preparation and instrument response.
  • Prepare a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
ParameterTypical Performance
Linearity Range 0 - 10 µg/mL[6][7]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL (matrix dependent)[6][7]
Limit of Quantification (LOQ) 0.008 - 0.312 µg/mL (matrix dependent)[6][7]
Accuracy (% Recovery) 79 - 108% (matrix dependent)[6][7]
Precision (%RSD) < 15%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of trace-level compounds in complex matrices due to its exceptional sensitivity and selectivity.[1][8] This technique often does not require derivatization, simplifying sample preparation.

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the first mass analyzer (Q1), a specific precursor ion corresponding to the analyte is selected. This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) process provides a very high degree of specificity.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent.
  • Perform a simple filtration or a solid-phase extraction (SPE) for cleaner samples if necessary.

2. LC-MS/MS Conditions:

  • LC Column: A reversed-phase or HILIC column suitable for polar compounds.
  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to enhance ionization.[9]
  • Flow Rate: Optimized for the column dimensions.
  • MS Ionization: Positive Electrospray Ionization (ESI+).
  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for piperazine ([M+H]+) and its characteristic product ions are monitored.

3. Quantification:

  • A stable isotope-labeled internal standard (e.g., piperazine-d8) is highly recommended for the most accurate and precise quantification.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
ParameterTypical Performance
Linearity Range 1 - 200 µg/kg[10]
Limit of Detection (LOD) 0.3 µg/kg[10]
Limit of Quantification (LOQ) 1.0 µg/kg[10]
Accuracy (% Recovery) 82.22% - 88.63%[10]
Precision (%RSD) 1.56% - 4.55%[10]

Visualizing the Workflow: A Comparative Diagram

To better illustrate the distinct workflows of these analytical methods, the following diagram is provided.

G cluster_0 HPLC-UV cluster_1 GC-MS cluster_2 LC-MS/MS a0 Sample Weighing a1 Derivatization with NBD-Cl a0->a1 a2 HPLC Separation a1->a2 a3 UV Detection a2->a3 a4 Quantification a3->a4 b0 Sample Extraction b1 Derivatization with TFAA b0->b1 b2 GC Separation b1->b2 b3 MS Detection (SIM) b2->b3 b4 Quantification b3->b4 c0 Sample Dissolution c1 LC Separation c0->c1 c2 MS/MS Detection (MRM) c1->c2 c3 Quantification c2->c3 G start Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes instrumentation High-End Instrumentation Available? sensitivity->instrumentation No lcmsms LC-MS/MS matrix->lcmsms Yes gcms GC-MS matrix->gcms No instrumentation->gcms Yes hplcuv HPLC-UV instrumentation->hplcuv No

Caption: Decision tree for selecting an analytical method for piperazine quantification.

Conclusion: A Multi-faceted Approach to Analytical Certainty

This guide has provided a comparative overview of three robust analytical methods for the quantification of piperazine. While each method possesses its own unique strengths and weaknesses, the ultimate confidence in analytical data is achieved through a well-designed cross-validation strategy. By demonstrating concordance between different analytical techniques, researchers and drug development professionals can build a more comprehensive and defensible data package for regulatory submissions and ensure the quality and safety of their products. The choice of method should always be guided by the specific analytical challenge at hand, with a clear understanding of the performance characteristics and limitations of each technique.

References

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ScienceAsia. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bisbenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial and antiparasitic agents is a continuous endeavor. Among the promising classes of compounds, bisbenzamidine derivatives have garnered significant attention for their broad-spectrum activity. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of various bisbenzamidine derivatives, offering field-proven insights into their therapeutic potential and the experimental methodologies crucial for their evaluation.

Introduction to Bisbenzamidine Derivatives: A Legacy of DNA Minor Groove Binding

Bisbenzamidine derivatives are characterized by two benzamidine moieties connected by a linker. A well-known example is pentamidine, a drug used in the treatment of parasitic diseases like African trypanosomiasis and leishmaniasis. The primary mechanism of action for many of these compounds is their ability to bind to the AT-rich regions of the DNA minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.[1][2] The structure of the linker and substitutions on the benzamidine rings play a critical role in the compound's binding affinity, sequence specificity, and ultimately, its biological activity and pharmacokinetic properties.

In Vitro Efficacy: A High-Throughput Exploration of Potency

The initial assessment of any new compound's potential lies in its in vitro efficacy. For bisbenzamidine derivatives, this typically involves determining the minimal inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a panel of pathogens.

Comparative In Vitro Activity of Selected Bisbenzamidine Derivatives
CompoundTarget OrganismAssay TypeIC50 / MICSelectivity Index (SI)Reference
Pentamidine Trypanosoma brucei rhodesienseResazurin-based viability assay0.0019 µM>1000[3]
Leishmania donovani (amastigotes)Macrophage infection assay~1 µM-[4]
Pseudomonas aeruginosaBroth microdilution>64 µg/mL-[5]
DB75 (Furamidine) Trypanosoma brucei rhodesienseResazurin-based viability assay0.005 µM>4000[3]
Leishmania donovani (amastigotes)Macrophage infection assay0.2 µM>50[4]
DB820 Trypanosoma evansiAlamar Blue assay0.003 µM>33,333[3]
Compound 1c Trypanosoma bruceiResazurin-based assay<4 µM-[1]
Compound 2c Trypanosoma bruceiResazurin-based assay1.72 µM-[1]
Bisbenzamidine Urea Derivative Pseudomonas aeruginosaBroth microdilution4 µg/mL-[5]

Note: The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration (CC50) against a mammalian cell line to the inhibitory concentration (IC50) against the pathogen. A higher SI indicates greater selectivity for the pathogen.

Experimental Protocol: In Vitro Susceptibility Testing of Trypanosoma brucei

This protocol outlines a common method for determining the IC50 of a compound against bloodstream forms of Trypanosoma brucei using a resazurin-based viability assay.

Materials:

  • Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (e.g., Alamar Blue)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain T. b. brucei bloodstream forms in HMI-9 medium at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a serial dilution of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Assay Setup: Seed the 96-well plates with 1 x 10^4 parasites per well in a final volume of 100 µL. Add 100 µL of the diluted compounds to the respective wells. Include wells with parasites and medium only (positive control) and medium only (negative control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 24 hours.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 In Vitro Efficacy Workflow Parasite Culture Parasite Culture Assay Plate Setup Assay Plate Setup Parasite Culture->Assay Plate Setup Compound Dilution Compound Dilution Compound Dilution->Assay Plate Setup Incubation_48h 48h Incubation Assay Plate Setup->Incubation_48h Resazurin Addition Resazurin Addition Incubation_48h->Resazurin Addition Incubation_24h 24h Incubation Resazurin Addition->Incubation_24h Fluorescence Reading Fluorescence Reading Incubation_24h->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Workflow for in vitro susceptibility testing of Trypanosoma brucei.

From the Bench to the Model: Assessing In Vivo Efficacy

While in vitro assays provide a rapid and cost-effective initial screen, the true therapeutic potential of a compound can only be ascertained through in vivo studies. These experiments in animal models are crucial for understanding a drug's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.

Comparative In Vivo Efficacy of Bisbenzamidine Derivatives in Murine Models
CompoundAnimal ModelInfection ModelDosage and AdministrationEfficacyReference
Pentamidine BALB/c miceLeishmania donovani10 mg/kg/day, intraperitoneal (i.p.)Significant reduction in parasite burden[4]
DB75 (Furamidine) Swiss miceTrypanosoma brucei rhodesiense5 mg/kg, i.p.100% cure rate[3]
DB829 NMRI miceTrypanosoma congolense1.25 mg/kg/day for 4 days, i.p.100% cure rate[6]
DB1192 Swiss miceTrypanosoma evansi0.25 mg/kg/day for 4 days, i.p.Curative[7]
Salicyl-AMS C57BL/6 miceMycobacterium tuberculosis16.7 mg/kg, i.p.Significant reduction in bacterial load[8]

It is important to note that a direct comparison of in vivo efficacy can be challenging due to variations in experimental design, including the animal model, parasite strain, and treatment regimen.

The Crucial Role of Pharmacokinetics

The disparity often observed between in vitro potency and in vivo efficacy can be largely attributed to a compound's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME).[9] For instance, a bisbenzamidine derivative, DMA, exhibited an oral bioavailability of only 8.84% in mice, with an elimination half-life of 4 hours.[1] Such poor oral bioavailability necessitates parenteral administration for many of these compounds to achieve therapeutic concentrations. Prodrug strategies, where the amidine groups are masked with moieties that are metabolized in vivo to the active form, are being explored to improve oral bioavailability.[10]

Experimental Protocol: In Vivo Efficacy Testing in a Murine Model of Cutaneous Leishmaniasis

This protocol describes a general procedure for evaluating the efficacy of a test compound against Leishmania major in BALB/c mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania major promastigotes

  • Test compound formulated for in vivo administration

  • Reference drug (e.g., Glucantime)

  • Phosphate-buffered saline (PBS)

  • Calipers for lesion measurement

Procedure:

  • Infection: Inoculate the footpad of each mouse with 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of PBS.

  • Lesion Development: Monitor the mice weekly for the development of a measurable lesion (typically 3-4 weeks post-infection).

  • Grouping and Treatment: Once lesions reach a defined size (e.g., 2-3 mm in diameter), randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses, reference drug). Administer the treatments as per the study design (e.g., daily intraperitoneal injections for 28 days).

  • Efficacy Assessment:

    • Lesion Size: Measure the diameter of the footpad lesion weekly using calipers.

    • Parasite Burden: At the end of the treatment period, euthanize the mice and determine the parasite load in the infected footpad and draining lymph node by limiting dilution assay or qPCR.

  • Data Analysis: Compare the lesion size and parasite burden between the treated and control groups to determine the efficacy of the test compound.

G cluster_1 In Vivo Efficacy Protocol Infection Infection of BALB/c mice with L. major Lesion_Development Lesion Development (3-4 weeks) Infection->Lesion_Development Grouping Random Grouping & Treatment Initiation Lesion_Development->Grouping Monitoring Weekly Monitoring: Lesion Size Grouping->Monitoring Endpoint Endpoint Analysis: Parasite Burden Monitoring->Endpoint End of Treatment

Caption: General workflow for in vivo efficacy testing in a murine model of cutaneous leishmaniasis.

Structure-Activity Relationship (SAR): Designing the Next Generation of Bisbenzamidines

Understanding the relationship between the chemical structure of bisbenzamidine derivatives and their biological activity is paramount for the rational design of more potent and selective drugs.

  • Linker Chain Length: Studies have shown that the length of the linker connecting the two benzamidine moieties can significantly influence activity. For example, in a series of alkanediamide-linked bisbenzamidines, longer chains were associated with greater antitrypanosomal activity.[1]

  • Substituents on Amidinium Nitrogens: The nature of the substituents on the amidinium nitrogens can dramatically impact trypanocidal activity.

  • Flexibility of the Linker: A flexible linker, such as a pentanediamide or hexanediamide chain, has been shown to be beneficial for anti-Pneumocystis activity.

Mechanism of Action: A Closer Look at the DNA Minor Groove Interaction

The therapeutic effect of many bisbenzamidine derivatives stems from their high affinity for the minor groove of DNA, particularly at AT-rich sequences. This binding is a non-covalent interaction driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. The displacement of water molecules from the minor groove upon binding contributes favorably to the entropy of the system. By occupying the minor groove, these compounds can physically obstruct the binding of DNA-processing enzymes, thereby inhibiting crucial cellular processes like replication and transcription.

G cluster_2 Mechanism of Action: DNA Minor Groove Binding Bisbenzamidine Bisbenzamidine MinorGroove AT-Rich Minor Groove Bisbenzamidine->MinorGroove Binds to DNA DNA Double Helix Inhibition Inhibition of Replication & Transcription MinorGroove->Inhibition CellDeath Parasite/Microbe Cell Death Inhibition->CellDeath

Caption: Simplified schematic of the mechanism of action of bisbenzamidine derivatives.

Conclusion: The Path Forward for Bisbenzamidine Derivatives

Bisbenzamidine derivatives continue to be a promising class of compounds in the fight against parasitic and microbial diseases. Their well-defined mechanism of action and the potential for chemical modification to optimize efficacy and pharmacokinetic properties make them attractive candidates for drug development. This guide has provided a comparative overview of their in vitro and in vivo efficacy, along with the essential experimental protocols for their evaluation. A thorough understanding of the interplay between chemical structure, in vitro potency, in vivo efficacy, and pharmacokinetic properties is critical for advancing these promising molecules from the laboratory to the clinic. Future research should focus on developing derivatives with improved oral bioavailability and enhanced selectivity to minimize host toxicity, thereby unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of Methylated Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kappa-Opioid Receptor as a Therapeutic Target

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of various physiological processes, including pain, mood, and addiction.[1][2][3] Its activation by endogenous ligands, such as dynorphins, or exogenous agonists can produce potent analgesia.[4][5] However, the therapeutic potential of KOR agonists has been hampered by significant side effects, including dysphoria, sedation, and aversion, which are often linked to the recruitment of β-arrestin signaling pathways.[4][6][7]

This has led to a paradigm shift in KOR drug discovery towards "biased agonism"—the development of ligands that selectively activate the therapeutic G protein-mediated signaling pathway while minimizing β-arrestin recruitment.[6][7][8] Structure-activity relationship (SAR) studies are paramount in this endeavor, providing a systematic understanding of how specific chemical modifications to a ligand's structure influence its interaction with the receptor and its subsequent functional activity. This guide focuses on a subtle yet powerful modification: methylation . We will explore how the addition of a simple methyl group at various positions on KOR agonist scaffolds can dramatically alter their affinity, potency, and signaling bias, offering a key strategy for designing safer and more effective therapeutics.

The Dual Faces of KOR Signaling: G Protein vs. β-Arrestin

Upon agonist binding, the KOR undergoes a conformational change that triggers two primary intracellular signaling cascades.[6][9]

  • G Protein-Mediated Pathway: This is the canonical signaling pathway responsible for the desired analgesic and anti-pruritic effects of KOR agonists.[6][7] The activated receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channels.

  • β-Arrestin-Mediated Pathway: This pathway is increasingly associated with the undesirable side effects of KOR agonists, such as dysphoria and aversion.[4][6][7] Following G protein-receptor kinase (GRK) phosphorylation of the activated receptor, β-arrestin proteins are recruited, leading to receptor desensitization, internalization, and activation of distinct signaling cascades, including the p38 MAP kinase pathway.[7]

The concept of biased agonism posits that ligands can be designed to stabilize receptor conformations that preferentially engage one pathway over the other.[2] A high degree of G protein bias is therefore a primary goal in modern KOR agonist development.[6][7]

KOR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Agonist KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binding G_Protein Gαi/o Protein Activation KOR->G_Protein Canonical Pathway Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Biased Pathway Analgesia Therapeutic Effects (Analgesia, Anti-pruritus) G_Protein->Analgesia Side_Effects Adverse Effects (Dysphoria, Aversion) Beta_Arrestin->Side_Effects

Figure 1: Simplified KOR signaling pathways.

SAR of Methylation: Case Studies

Methylation, the addition of a CH₃ group, can profoundly impact a molecule's properties, including its size, shape, lipophilicity, and metabolic stability. In the context of KOR agonists, these changes can fine-tune the ligand's fit within the receptor's binding pocket and influence the conformational state it adopts.

Case Study 1: The Salvinorin A Scaffold

Salvinorin A, a potent and selective naturally occurring KOR agonist, has been a foundational scaffold for SAR studies.[10][11][12] Its unique non-nitrogenous structure sets it apart from traditional opioids.[10]

  • Methylation at C-15 and C-16 of the Furan Ring: Studies on the furan ring of Salvinorin A have shown that this region is sensitive to substitution. While monosubstitution with a methyl group at C-15 is tolerated, resulting in only a slight decrease in potency, disubstitution at both C-15 and C-16 with methyl groups leads to a significant drop in activity.[11] This suggests that while a small hydrophobic group can be accommodated, bulkier substitutions in this area create steric hindrance that disrupts optimal binding.[11]

  • Methyl Ester at C-4: The methyl ester at the C-4 position is crucial for high affinity. Replacement of this group with larger esters or amides often leads to a decrease in binding affinity, highlighting the importance of this specific methyl group for interaction within a constrained pocket of the receptor.[2]

Case Study 2: Arylacetamide Scaffolds (U-50,488 Analogues)

The selective KOR agonist U-50,488 serves as another key template for agonist design.[1][13] Its structure features a dichlorophenylacetamide moiety and an N-methyl group.

  • N-Methyl Group: The N-methyl group on the benzeneacetamide portion of U-50,488 is a critical component of its pharmacophore.[13][14] Removing or replacing this methyl group with larger alkyl substituents can drastically reduce affinity and efficacy, indicating it plays a key role in orienting the ligand within the binding site.

  • Methylation on the Phenyl Ring: Modification of the halogen atoms on the phenyl ring can influence metabolic stability and potentially side effect profiles.[15] While not strictly methylation, comparing halogenated with methylated analogues reveals the sensitivity of this region to both electronic and steric effects. For instance, replacing the dichloro-substituents with dimethyl groups can alter lipophilicity and subsequent pharmacokinetic properties.

Case Study 3: Imidazodiazepines

Recent explorations into novel scaffolds have identified imidazodiazepines as promising KOR ligands.[2]

  • Stereospecific Methylation: In one series of imidazodiazepines, the stereochemistry of a methyl group was found to be a determining factor for KOR affinity. Compounds with an (S)-methyl configuration were consistently superior ligands compared to their (R)-enantiomers, with affinity differences ranging from 1.3 to 4.9-fold.[2] This demonstrates that even a small methyl group's precise 3D orientation is critical for optimal interaction with the chiral environment of the receptor's binding pocket.

Comparative Data Summary

The following table summarizes the impact of methylation on the binding affinity (Kᵢ) and functional potency (EC₅₀) of representative KOR agonists. Lower values indicate higher affinity and potency.

Parent Compound Analogue Modification KOR Kᵢ (nM) KOR EC₅₀ (nM) Key Finding Reference
Salvinorin AAnalogue 24C-15 Monomethylation0.41-Monomethylation on the furan ring is well-tolerated.[11]
Salvinorin AAnalogue 42C-15 Dimethylation250-Disubstitution with methyl groups significantly reduces potency.[11]
Imidazodiazepine Scaffold(R)-methyl analogue(R)-Stereoisomer132-The (R)-configuration is less favorable for binding.[2]
Imidazodiazepine Scaffold(S)-methyl analogue(S)-Stereoisomer27-The (S)-configuration significantly enhances KOR affinity.[2]
N-Methylmorphinan-6-oneH at position 5ParentVaries-Replacement of H with a methyl group has a minor influence on μ-OR affinity but can improve selectivity over KOR/DOR.[16]
N-Methylmorphinan-6-oneMethyl at position 55-Methyl AnalogueVaries-Methylation at position 5 improves selectivity for μ-OR.[16]

Experimental Workflows for SAR Determination

A rigorous SAR campaign relies on a suite of validated in vitro assays to quantify a compound's binding affinity and functional profile. Here, we detail the core experimental protocols.

Workflow 1: Determining Receptor Binding Affinity

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Prepare membranes from HEK-293 cells expressing KOR i1 Incubate membranes, radioligand, and analogue in 96-well plate p1->i1 p2 Prepare serial dilutions of methylated analogue p2->i1 p3 Prepare radioligand (e.g., [³H]U-69,593) p3->i1 i2 Allow to reach equilibrium (e.g., 60 min at 25°C) i1->i2 s1 Rapidly filter through GF/C filter plates i2->s1 s2 Wash plates to remove unbound radioligand s1->s2 s3 Add scintillation cocktail and count radioactivity s2->s3 a1 Plot % inhibition vs. log[analogue concentration] s3->a1 a2 Calculate IC₅₀ and Kᵢ values a1->a2

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Causality: This assay quantifies the affinity of a test compound (the methylated analogue) for the KOR by measuring its ability to compete with a radiolabeled ligand ([³H]U-69,593) that has a known high affinity for the receptor.[17][18] The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity.

  • Membrane Preparation: Harvest membranes from Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the human KOR.[17] The use of a recombinant cell line ensures a high density of the target receptor and low background from other opioid receptor subtypes.

  • Assay Setup: In a 96-well polypropylene plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a KOR-selective radioligand (e.g., 0.4-0.8 nM [³H]U-69,593), and varying concentrations of the unlabeled methylated analogue.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a saturating, unlabeled KOR agonist like U-69,593 or antagonist like naloxone to block all specific binding.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature (~25°C) to allow the binding reaction to reach equilibrium.[19]

  • Separation: Terminate the reaction by rapid vacuum filtration onto glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filters.[19]

  • Washing: Wash the filters multiple times with ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand.[17][19]

  • Quantification: Dry the filter mats, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the methylated analogue. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[18]

Workflow 2: Assessing G Protein Activation

Protocol 2: [³⁵S]GTPγS Functional Assay

Causality: This is a functional assay that directly measures the first step in G protein activation.[20][21] Agonist binding to the KOR promotes the exchange of GDP for GTP on the α-subunit of the G protein. By using a non-hydrolyzable, radiolabeled GTP analogue, [³⁵S]GTPγS, the extent of G protein activation can be quantified, providing a measure of agonist potency (EC₅₀) and efficacy (%Eₘₐₓ).[20][21]

  • Membrane Preparation: Use membranes from cells expressing KOR, as described in Protocol 1.[22]

  • Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, HEPES, and a fixed concentration of GDP (e.g., 3-20 µM) to maintain the G protein in its inactive state.[22]

  • Assay Setup: In a 96-well plate, incubate membranes with varying concentrations of the methylated analogue.

  • Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.3 nM).[22]

  • Controls:

    • Basal Binding: Wells with membranes and [³⁵S]GTPγS but no agonist.

    • Non-specific Binding: Wells with membranes and [³⁵S]GTPγS in the presence of a high concentration of unlabeled GTPγS.

    • Positive Control: A full KOR agonist like U-69,593 is used to define the maximum possible stimulation.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle shaking.

  • Termination & Separation: Terminate the reaction by rapid filtration, as described for the binding assay.

  • Quantification & Analysis: Quantify bound [³⁵S]GTPγS via scintillation counting. After subtracting non-specific binding, plot the stimulated binding versus the log concentration of the analogue to determine EC₅₀ and Eₘₐₓ values relative to the standard full agonist.

Workflow 3: Measuring β-Arrestin Recruitment

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) β-Arrestin Assay

Causality: BRET is a powerful live-cell assay used to measure protein-protein interactions.[23][24] To measure β-arrestin recruitment, the KOR is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[25][26] Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer.[24][27] The resulting light emission from the acceptor is a direct measure of this interaction.

  • Cell Culture & Transfection: Co-transfect HEK-293 cells with plasmids encoding for KOR-Rluc and YFP-β-arrestin2. Plate the cells in 96-well microplates suitable for luminescence measurements.[26]

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add varying concentrations of the methylated analogue to the wells.

    • Add the luciferase substrate (e.g., coelenterazine h).

  • Measurement: Immediately measure the light emissions using a plate reader capable of sequentially detecting the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm).[27]

  • Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).[27] Plot the net BRET ratio against the log concentration of the analogue to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. This data, when compared with the G protein activation data, allows for the calculation of a "bias factor," quantifying the ligand's preference for one pathway over the other.[6][8]

Conclusion and Future Directions

The structure-activity relationship of methylated analogues of KOR agonists underscores a fundamental principle of medicinal chemistry: small structural changes can yield large pharmacological effects. Methylation serves as a versatile tool to probe the steric and hydrophobic constraints of the KOR binding pocket. The stereospecific enhancement of affinity by a single methyl group highlights the precise, three-dimensional nature of the ligand-receptor interaction.[2] Furthermore, strategic methylation on scaffolds like Salvinorin A can fine-tune potency, guiding the design of analogues with improved properties.[11]

The ultimate goal is to leverage this understanding to design highly G protein-biased agonists. By systematically methylating different positions on novel and existing KOR agonist scaffolds and characterizing them through the described workflows, researchers can build a comprehensive map of the SAR landscape. This knowledge is critical for optimizing lead compounds, enhancing their therapeutic index, and ultimately developing KOR-targeted analgesics that are potent and free from debilitating side effects. Future work should focus on integrating computational modeling with empirical testing to more accurately predict the functional consequences of methylation and accelerate the discovery of next-generation biased agonists.

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A Comparative Guide to the Efficacy of Piperazine and Piperidine Analogues as H₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two prevalent chemical scaffolds—piperazine and piperidine—used in the design of histamine H₃ receptor (H₃R) antagonists. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced differences in efficacy, selectivity, and pharmacokinetic properties conferred by these core structures.

Introduction: The Histamine H₃ Receptor as a Therapeutic Target

The histamine H₃ receptor, a Gαi/o-coupled G protein-coupled receptor (GPCR), is a critical regulator of neurotransmission in the central nervous system (CNS).[1] Primarily located on presynaptic nerve terminals, it functions as an autoreceptor, inhibiting the synthesis and release of histamine.[1] Furthermore, it acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1]

Blockade of the H₃ receptor by antagonists or inverse agonists enhances the release of these neurotransmitters, leading to pro-cognitive, wake-promoting, and attention-enhancing effects. This pharmacological profile has positioned H₃R antagonists as promising therapeutic agents for a range of CNS disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2] The first-in-class H₃R antagonist/inverse agonist, Pitolisant (Wakix®), is now approved for the treatment of narcolepsy, validating the therapeutic potential of this target.[2]

The general pharmacophore for non-imidazole H₃R antagonists consists of a basic amine moiety, a linker region, and a lipophilic aromatic portion. The choice of the basic amine core, typically a piperidine or piperazine ring, is a critical determinant of a compound's overall pharmacological profile.

Core Scaffolds: Structural and Conformational Distinctions

The fundamental difference between piperidine and piperazine lies in the second heteroatom within the six-membered ring. This seemingly minor structural change has profound implications for the molecule's basicity, conformational flexibility, and potential for hydrogen bonding, which in turn dictates its interaction with the receptor and other off-target proteins.

  • Piperidine: A saturated heterocycle with a single nitrogen atom. It is more basic than piperazine and typically exists in a protonated state at physiological pH. This protonated nitrogen is crucial for forming a key salt bridge interaction with an aspartate residue (Asp114) in the H₃ receptor binding pocket.[3]

  • Piperazine: Contains a second nitrogen atom at the 4-position. This reduces the basicity of both nitrogens. The protonation state at physiological pH can be more complex and is highly dependent on the substituents attached to the ring.[4] This difference in protonation and hydrogen bonding capacity is a primary driver of the observed differences in efficacy and selectivity.

Comparative Efficacy Analysis

The choice between a piperazine and piperidine core directly impacts binding affinity, functional potency, and, most notably, the selectivity profile of H₃R antagonists.

In Vitro Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. In these assays, a test compound competes with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) for binding to membranes prepared from cells expressing the H₃ receptor. The resulting inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Several studies have synthesized matched pairs of compounds to directly assess the impact of the core ring. The data consistently show that while both scaffolds can yield high-affinity H₃R antagonists, the piperidine core is often critical for achieving dual, high-affinity binding to the sigma-1 (σ₁) receptor, an ion channel chaperone protein implicated in neuropsychiatric and pain disorders.[4][5][6] In contrast, the piperazine core tends to confer high selectivity for the H₃ receptor.[4][7]

Table 1: Comparative Binding Affinities (Ki, nM) of Matched Piperazine/Piperidine Pairs

Compound Pair Core Scaffold hH₃R Kᵢ (nM) σ₁R Kᵢ (nM) H₃R vs σ₁R Selectivity Ratio Reference
Pair A
Compound 4 Piperazine 3.17 1531 ~483-fold [4][6]
Compound 5 Piperidine 7.70 3.64 ~0.47-fold (σ₁ selective) [4][6]
Pair B
KSK67 Piperazine High Affinity Low Affinity High [1][7]
KSK68 Piperidine High Affinity High Affinity Low [1][7]
Pair C
KSK94 Piperazine 7.9 2958 ~374-fold [1]

| Compound 12 | Piperidine | 7.7 | 4.5 | ~0.58-fold (σ₁ selective) |[1] |

  • Expertise & Causality: As shown in Pair A, replacing the piperazine in Compound 4 with a piperidine in Compound 5 results in a modest ~2.4-fold decrease in H₃R affinity but a dramatic >400-fold increase in σ₁R affinity.[4][6] This switch transforms a highly H₃R-selective ligand into a potent dual H₃/σ₁ ligand. This phenomenon is attributed to the different protonation states and the ability of the protonated piperidine to engage in an essential salt bridge interaction with Glu172 in the σ₁R binding pocket.[1] For researchers aiming for a highly selective H₃R antagonist to minimize potential off-target effects, the piperazine core is often the more logical starting point. Conversely, for developing multi-target ligands, for instance in complex pain pathologies, the piperidine scaffold offers a validated structural foundation.[4][5]

In Vitro Functional Activity

Functional assays measure the biological effect of a ligand upon binding to the receptor. For Gαi/o-coupled receptors like H₃R, the [³⁵S]GTPγS binding assay is a robust method to determine whether a ligand is an agonist, antagonist, or inverse agonist.[8][9][10] Antagonists block the action of an agonist, while inverse agonists inhibit the receptor's basal, constitutive activity.

The potency of antagonists is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA₂ values indicate greater potency.

Table 2: Functional Antagonist Potency of Representative Piperidine Analogues

Compound Core Scaffold Functional Assay Potency (pA₂) Reference
Compound 14 Piperidine Guinea Pig Ileum 7.2 [11]
Compound 5c 4-Hydroxypiperidine Guinea Pig Jejunum 8.47 [12]
Compound 5d 4-Hydroxypiperidine Guinea Pig Jejunum 8.15 [12]

| Compound 7 | Piperidine | Guinea Pig Jejunum | 7.79 |[12] |

While direct functional comparisons of matched pairs are less common in the literature, the available data suggest that both scaffolds can be incorporated into highly potent antagonists. The choice of experimental system (e.g., isolated tissues vs. recombinant cells) and the specific substitutions on the core and lipophilic regions play a significant role in determining the final potency.[11][12]

In Vivo Efficacy and Pharmacokinetic Considerations

The ultimate test of an antagonist's efficacy is its performance in vivo. Key preclinical assessments for H₃R antagonists include their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter levels in relevant brain regions, which can be measured using in vivo microdialysis.[13][14][15]

Blockade of H₃ heteroreceptors on cholinergic neurons in the cortex is expected to increase acetylcholine (ACh) release, a key mechanism for the pro-cognitive effects of these drugs.[13]

G

Pharmacokinetic (PK) properties, such as oral bioavailability and brain penetration, are critical for in vivo efficacy. Non-imidazole H₃R antagonists were developed specifically to overcome the poor brain penetration and P450 inhibition issues associated with early imidazole-based compounds.[2]

Studies on piperidine-based antagonists like DL76 have shown excellent brain exposure, with brain AUC levels being almost 30 times higher than in serum, and good oral bioavailability (60.9% in rats).[3][16] While comprehensive comparative PK data is sparse, the physicochemical properties of the core ring influence these parameters. The additional nitrogen in piperazine can offer a handle for metabolic processes or alter properties like polarity and solubility, which must be carefully managed through medicinal chemistry optimization to ensure adequate CNS exposure.[2]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are generalized, step-by-step protocols for key assays described in this guide.

Protocol 1: H₃ Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for the human H₃ receptor.

  • Rationale: This competitive binding assay quantifies how effectively a compound displaces a known high-affinity radioligand from the receptor, providing a direct measure of target affinity.

  • Methodology:

    • Membrane Preparation: Culture HEK293T cells stably expressing the human H₃R. Harvest cells, resuspend in ice-cold Tris-HCl buffer, and homogenize. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a BCA assay.[17]

    • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fixed concentration of a radioligand such as [³H]Nα-methylhistamine (~0.3-1.0 nM), and varying concentrations of the test compound (piperazine or piperidine analogue).[17][18][19][20]

    • Incubation: Initiate the binding reaction by adding the cell membrane preparation (50-100 µg protein) to each well. Incubate for 60-120 minutes at 25-30°C.[17]

    • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled H₃R ligand (e.g., 10 µM Pitolisant). Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay
  • Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀/pA₂ for antagonists) and mode of action of test compounds.

  • Rationale: This assay measures the first step in G-protein activation following receptor stimulation.[9][10] The binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, is proportional to receptor activation, allowing for the differentiation of agonists, antagonists, and inverse agonists.[8][9][10]

  • Methodology:

    • Reagents: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (typically 1-10 µM).

    • Assay Setup (Antagonist Mode): In a 96-well plate, add assay buffer, cell membranes expressing H₃R (~10-20 µg), varying concentrations of the test antagonist, and a fixed concentration of an H₃R agonist (e.g., R-α-methylhistamine at its EC₈₀ concentration).

    • Incubation (Pre-incubation): Pre-incubate the plate for 15-30 minutes at 30°C to allow the antagonist to reach equilibrium with the receptor.

    • Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

    • Incubation (Reaction): Incubate for 30-60 minutes at 30°C.

    • Termination & Filtration: Terminate and filter as described in the binding assay protocol.

    • Quantification & Analysis: Count radioactivity. Plot the % stimulation over basal (agonist only) against the log concentration of the antagonist to determine the IC₅₀ value. This can be converted to a Schild plot to calculate the pA₂ value. To test for inverse agonism, the assay is run in the absence of an agonist.

Conclusion and Future Directions

The selection between a piperazine and piperidine core is a pivotal decision in the design of H₃ receptor antagonists. Experimental evidence strongly indicates that this choice fundamentally influences the drug's selectivity profile.

  • Piperazine analogues are often associated with high selectivity for the H₃ receptor over other targets like the σ₁ receptor. This makes them ideal scaffolds for developing CNS drugs where target specificity is paramount to minimizing side effects.

  • Piperidine analogues frequently exhibit high affinity for both the H₃ and σ₁ receptors.[4][5] This dual-target activity may offer synergistic benefits in complex conditions like neuropathic pain but requires careful characterization to understand the contribution of each target to the overall therapeutic effect and potential for off-target liabilities.[4][5]

While both scaffolds can produce compounds with high H₃R affinity and potent central activity, the medicinal chemist must weigh the strategic goal: is the objective a highly selective tool for modulating the histaminergic system, or a multi-target ligand designed for polypharmacological intervention? Future research should focus on generating more head-to-head comparisons of matched molecular pairs, particularly regarding their full pharmacokinetic profiles and in vivo efficacy in diverse behavioral models, to further refine our understanding and guide rational drug design.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

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A Head-to-Head Comparison of Novel Methyl Piperazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. In the realm of oncology, the incorporation of a methyl piperazine moiety has emerged as a promising strategy in the design of novel anticancer agents, leading to the development of compounds with potent and selective activities against various cancer cell lines.[1][2] This guide provides a head-to-head comparison of newly synthesized methyl piperazine derivatives, offering a critical analysis of their anticancer efficacy, mechanistic insights, and the experimental methodologies used for their evaluation.

Comparative Anticancer Activity of Novel Methyl Piperazine Derivatives

Recent studies have focused on the synthesis and evaluation of new series of methyl piperazine derivatives, revealing significant differences in their cytotoxic potential based on their structural modifications. Here, we compare two distinct classes of recently reported derivatives: vindoline-piperazine conjugates and phenyl benzamide/methanone derivatives incorporating a methyl piperazine moiety.

The rationale for comparing these two classes lies in their different design strategies. The vindoline-piperazine conjugates leverage the known anticancer properties of Vinca alkaloids, aiming to enhance their efficacy and overcome resistance by chemical modification.[1] In contrast, the phenyl benzamide/methanone derivatives are designed as potential inhibitors of specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Table 1: Head-to-Head Comparison of the Anticancer Activity of Novel Methyl Piperazine Derivatives

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Key FindingsReference
Vindoline-Piperazine Conjugates Compound 23 ([4-(trifluoromethyl)benzyl]piperazine derivative)MDA-MB-468 (Breast)1.00Most potent derivative against breast cancer cell line.[3]
Compound 25 (1-bis(4-fluorophenyl)methyl piperazine derivative)HOP-92 (Non-small cell lung)1.35Most potent derivative against non-small cell lung cancer cell line.[3]
Compound 17 (4-trifluoromethylphenyl piperazine derivative)KM12 (Colon)-84.40% growthHighly effective against several cancer types, including colon, CNS, melanoma, and breast cancer.
N-methylpiperazine derivative 3 HeLa (Cervical)9.36Moderate activity against cervical cancer cell line.
Phenyl Benzamide/Methanone Derivatives Compound A-11 A-549 (Lung)5.71Most active compound in the series, with cytotoxicity better than the standard, gefitinib.
HCT-116 (Colon)4.26
MIAPaCa-2 (Pancreatic)31.36

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of these methyl piperazine derivatives is attributed to their interaction with critical cellular pathways that regulate cell proliferation, survival, and death.

Quinoxalinyl-Piperazine Derivatives: Inducing Cell Cycle Arrest and Apoptosis

Quinoxaline derivatives incorporating a piperazine moiety have been shown to be potent inhibitors of cancer cell growth.[2] One such derivative, referred to as QQ1, demonstrated a significant inhibitory effect on the proliferation of ACHN renal cancer cells with an IC50 value of 1.55 µM.[2] Mechanistic studies revealed that QQ1 induces cell cycle arrest and oxidative stress in these cells.[2] This suggests that the compound interferes with the normal progression of the cell cycle, ultimately leading to a halt in cell division.

Vindoline-Piperazine Conjugates: Leveraging a Known Anticancer Scaffold

Vinca alkaloids, the parent compounds of the vindoline-piperazine conjugates, are well-established anticancer agents that target microtubules. The conjugation with piperazine derivatives is a strategy to enhance their therapeutic index. The potent activity of compounds like 23 and 25 across a wide range of cancer cell lines suggests that this approach is successful in creating highly cytotoxic agents.[3]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are standard methods used to assess the anticancer potential of new chemical entities. The causality behind these choices is to provide a multi-faceted evaluation of a compound's efficacy, from its general cytotoxicity to its specific effects on the cell cycle and key signaling proteins.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_initial Incubate (6-24h) seed_cells->incubate_initial add_compound Add test compounds incubate_initial->add_compound incubate_treatment Incubate (48-72h) add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6] This is crucial for understanding if a compound's cytotoxic effect is mediated through cell cycle arrest.

Step-by-Step Methodology:

  • Cell Preparation: Harvest and wash cells, then adjust the concentration to 1 x 10^6 cells/100 µL.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[7]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[7]

  • Staining: Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing propidium iodide and RNase A.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence data on a linear scale.[7]

Western Blotting for EGFR Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways like the EGFR pathway.[8][9] This involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., EGFR, p-EGFR, Akt, p-Akt).

Step-by-Step Methodology:

  • Sample Preparation: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) to extract proteins.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE: Denature the proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR MethylPiperazine Methyl Piperazine Derivatives MethylPiperazine->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of methyl piperazine derivatives.

Conclusion and Future Directions

The head-to-head comparison of new methyl piperazine derivatives reveals a promising landscape for the development of novel anticancer agents. The vindoline-piperazine conjugates demonstrate potent broad-spectrum cytotoxicity, while other derivatives show promise as targeted inhibitors of key signaling pathways like EGFR. The structure-activity relationship studies are crucial in guiding the design of next-generation compounds with improved efficacy and selectivity. Future research should focus on in vivo studies to validate the in vitro findings and further elucidate the mechanisms of action of the most promising candidates. Combination therapies, where these new derivatives are used alongside existing chemotherapeutics, could also be a valuable avenue to explore.

References

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  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. A., Razaghi, A., Ashmaala, M., & Hamad, M. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 30(11), 2405. [Link]

  • Zsoldos, B., Nagy, N., Donkó-Tóth, V., Keglevich, P., Weber, M., Dékány, M., Nehr-Majoros, A., Szőke, É., Helyes, Z., & Hazai, L. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

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  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., Alanazi, M. M., Shawer, M. Z., & El-Tahir, K. E.-H. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(11), 1544. [Link]

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  • Zsoldos, B., Nagy, N., Donkó-Tóth, V., Keglevich, P., Weber, M., Dékány, M., Nehr-Majoros, A., Szőke, É., Helyes, Z., & Hazai, L. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ResearchGate. [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

  • White, F. M., & Wolf-Yadlin, A. (2016). Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. Molecular & Cellular Proteomics, 15(5), 1719–1729. [Link]

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A Senior Application Scientist's Guide to Evaluating the Selectivity of mTOR Inhibitors Against PI3K

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the intricate world of signal transduction, the PI3K/AKT/mTOR pathway stands as a central hub regulating cellular growth, proliferation, and survival.[1] Its frequent dysregulation in diseases like cancer has made it a prime target for therapeutic intervention.[2] However, the close structural relationship between two of its key kinases, the mammalian Target of Rapamycin (mTOR) and Phosphoinositide 3-Kinase (PI3K), presents a significant challenge for drug developers: achieving selective inhibition.[3]

As members of the Phosphoinositide 3-Kinase-Related Kinase (PIKK) family, mTOR and PI3K share considerable homology within their ATP-binding catalytic sites.[3][4] This similarity has led to the development of many compounds that inhibit both, known as dual PI3K/mTOR inhibitors.[2][5] While effective in shutting down the pathway, this dual action can lead to toxicity profiles reflecting the inhibition of all Class I PI3K isoforms.[6] Conversely, highly selective mTOR inhibitors are sought after to isolate the effects of mTOR signaling and potentially offer a more refined therapeutic window.

This guide provides an in-depth comparison of methodologies to evaluate the selectivity of mTOR inhibitors against PI3K. We will move beyond simple data reporting to explain the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make informed decisions in your research.

The PI3K/mTOR Signaling Axis: A Shared Architecture

Understanding the pathway is paramount to understanding inhibitor selectivity. Growth factor signaling activates Class I PI3Ks, which phosphorylate PIP2 to generate the second messenger PIP3. This recruits and activates AKT. AKT, in turn, modulates a host of downstream targets, including the Tuberous Sclerosis Complex (TSC), a negative regulator of mTOR Complex 1 (mTORC1).[1] mTOR exists in two functionally distinct complexes: mTORC1 (containing the regulatory protein Raptor) and mTORC2 (containing Rictor).[7] Critically, mTORC2 is a primary kinase responsible for phosphorylating AKT at Serine 473 (S473), a key step for its full activation, creating a feedback loop.[8] PI3K-dependent kinase 1 (PDK1) phosphorylates AKT at Threonine 308 (T308). The differential impact on these two phosphorylation sites forms the basis of cellular selectivity assays.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p-T308 TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP Inhibits Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT p-S473 Proliferation Protein Synthesis & Cell Growth S6K->Proliferation Promotes _4EBP1->Proliferation

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Part 1: The Spectrum of mTOR Inhibitors

The quest for mTOR inhibition has produced distinct classes of molecules, each with a unique selectivity profile.

  • First-Generation Allosteric Inhibitors (Rapalogs): Rapamycin and its analogs (e.g., Everolimus) form a complex with the intracellular protein FKBP12.[9] This complex binds to the FRB domain of mTOR, allosterically inhibiting mTORC1 activity.[9][10] They are highly selective for mTORC1 and do not directly inhibit PI3K or mTORC2.[2][7] However, their clinical utility can be hampered by a feedback mechanism where the inhibition of mTORC1/S6K signaling relieves negative feedback on PI3K, leading to the hyperactivation of AKT.[6][11]

  • Second-Generation ATP-Competitive Kinase Inhibitors (TORKi): These small molecules directly target the ATP-binding site of the mTOR kinase domain. Because they target the catalytic site, they inhibit both mTORC1 and mTORC2.[4][12] This class can be subdivided:

    • Dual PI3K/mTOR Inhibitors: Early TORKi often displayed potent, low-nanomolar activity against both mTOR and Class I PI3K isoforms due to the conserved nature of the ATP-binding pocket.[2][5] Examples include Dactolisib (BEZ235) and Omipalisib (GSK2126458).[5][12]

    • mTOR-Selective Inhibitors: Through extensive medicinal chemistry, specific molecular scaffolds were identified that exploit subtle structural differences between the mTOR and PI3K active sites, such as a deeper pocket in mTOR.[4] This led to potent inhibitors with significant selectivity for mTOR over all PI3K isoforms.[12] Torin1 and its successor Torin2 are benchmark examples of this class.[13][14]

Part 2: A Practical Guide to Selectivity Profiling

Evaluating the selectivity of a novel mTOR inhibitor is a multi-step process that requires both direct biochemical assessment and confirmation in a complex cellular environment. A robust evaluation relies on a combination of these orthogonal approaches.

Biochemical Selectivity: The In Vitro Gold Standard

Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes. This approach provides a clean, quantitative measure of potency (typically as an IC50 value) against mTOR and a panel of PI3K isoforms (α, β, γ, δ), allowing for a direct calculation of selectivity.

Causality Behind Experimental Design: The goal is to determine the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%. By comparing the IC50 for mTOR against the IC50 for each PI3K isoform, we derive a selectivity ratio. A higher ratio indicates greater selectivity for mTOR. Using ATP at or near its Michaelis-Menten constant (Km) is critical, as this reflects a physiologically relevant condition for an ATP-competitive inhibitor.

Biochemical_Workflow start Start plate_prep Prepare 384-well assay plate: Add serial dilution of mTOR inhibitor start->plate_prep add_kinase Add purified kinase enzyme (e.g., mTOR, PI3Kα, PI3Kβ, etc.) plate_prep->add_kinase add_substrate Add Biotinylated Substrate & ATP add_kinase->add_substrate incubate Incubate at RT (Allows kinase reaction to proceed) add_substrate->incubate stop_reaction Add Stop Solution (EDTA) & Detection Reagents (e.g., Eu-Antibody, SA-XL665) incubate->stop_reaction read_plate Read plate on HTRF-compatible plate reader stop_reaction->read_plate analyze Analyze Data: Calculate IC50 values & Selectivity Ratios read_plate->analyze end End analyze->end

Figure 2: Workflow for a biochemical HTRF kinase assay.

Protocol: HTRF® Kinase Assay for mTOR and PI3K

This protocol describes a robust, high-throughput method for determining inhibitor potency.

  • Objective: To determine the IC50 values of a test compound against mTOR and PI3Kα.

  • Principle: A biotinylated substrate is phosphorylated by the kinase. A Europium (Eu3+) cryptate-labeled antibody specific for the phosphorylated substrate and Streptavidin-XL665 (SA-XL665) are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the Eu3+ donor and XL665 acceptor into close proximity, generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a loss of signal.

  • Step-by-Step Methodology:

    • Compound Plating: Prepare an 11-point, 1:3 serial dilution of the test inhibitor in a DMSO stock plate. Transfer 1 µL of the diluted compounds into a 384-well low-volume assay plate. Include DMSO-only wells for 'no inhibition' controls and wells without enzyme for 'background' controls.

    • Enzyme Preparation: Dilute purified, active mTOR or PI3Kα enzyme to a 2X working concentration in kinase reaction buffer. The final concentration should be chosen to yield a robust signal-to-background ratio.

    • Substrate/ATP Mix: Prepare a 4X working solution containing the appropriate biotinylated substrate (e.g., Biotin-4E-BP1 for mTOR) and ATP at the Km concentration for the specific kinase.

    • Kinase Reaction:

      • Add 5 µL of the 2X enzyme solution to each well containing the compound.

      • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

      • Initiate the reaction by adding 5 µL of the 4X substrate/ATP mix. The final reaction volume is 20 µL.

    • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

    • Reaction Termination & Detection: Prepare a detection mix containing the Eu3+-labeled anti-phospho-substrate antibody and SA-XL665 in a buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction). Add 10 µL of this mix to each well.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Data Acquisition: Read the plate on a compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Analysis: Plot the HTRF ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Selectivity: Probing the Pathway in Action

While biochemical assays are essential, they don't capture the complexities of a cellular environment, such as membrane permeability, off-target effects, or pathway feedback loops. Cellular assays are therefore a mandatory validation step to confirm on-target activity and true biological selectivity.

Causality Behind Experimental Design: The strategy is to measure the phosphorylation status of key downstream effectors that are uniquely regulated by either PI3K or mTOR.

  • PI3K Activity Readout: Phosphorylation of AKT at T308 is dependent on PI3K activation and subsequent PDK1 activity.[15]

  • mTORC2 Activity Readout: Phosphorylation of AKT at S473 is directly mediated by mTORC2.[8]

  • mTORC1 Activity Readout: Phosphorylation of S6 Kinase (S6K) at T389 is a canonical downstream target of mTORC1.[15]

By comparing an inhibitor's potency (IC50) for inhibiting p-AKT(S473) versus p-AKT(T308), we can determine its cellular selectivity for mTOR over PI3K. A highly selective mTOR inhibitor will potently inhibit p-AKT(S473) and p-S6K(T389) with minimal effect on p-AKT(T308).[14]

Cellular_Workflow start Start seed_cells Seed cells (e.g., PC3, HEK293) in 6-well plates start->seed_cells serum_starve Serum-starve cells (24h, to reduce basal signaling) seed_cells->serum_starve inhibit Pre-treat with serial dilutions of mTOR inhibitor (1-2h) serum_starve->inhibit stimulate Stimulate with growth factor (e.g., IGF-1, 15 min) inhibit->stimulate lyse Lyse cells on ice & collect protein stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify western_blot Perform Western Blotting: - SDS-PAGE - Transfer to membrane - Probe with phospho-specific antibodies quantify->western_blot image Image blot & quantify band density western_blot->image analyze Analyze Data: Calculate IC50 for inhibition of each phospho-protein image->analyze end End analyze->end

Figure 3: Workflow for a Western Blot-based cellular selectivity assay.

Protocol: Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

  • Objective: To determine the cellular IC50 of a test compound for the inhibition of PI3K, mTORC1, and mTORC2 signaling.

  • Principle: Cells are treated with an inhibitor, then stimulated to activate the PI3K/mTOR pathway. Cell lysates are separated by SDS-PAGE, and specific antibodies are used to detect the phosphorylation levels of AKT(S473), AKT(T308), and S6K(T389), as well as total protein levels as a loading control.

  • Step-by-Step Methodology:

    • Cell Culture: Seed PC3 cells (a prostate cancer line with PTEN loss, resulting in high basal PI3K signaling) in 6-well plates and grow to ~80% confluency.

    • Serum Starvation: To synchronize cells and lower basal pathway activity, replace the growth medium with a serum-free medium and incubate for 18-24 hours.

    • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in a serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 2 hours at 37°C.

    • Pathway Stimulation: To induce a robust and synchronous signal, add a growth factor like Insulin-like Growth Factor 1 (IGF-1) to a final concentration of 50 ng/mL to each well (except for the unstimulated control). Incubate for 15 minutes at 37°C.

    • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.

    • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Western Blotting:

      • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

      • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-p-S6K T389, and antibodies for total AKT, total S6K, and a loading control like GAPDH or β-actin).

      • Wash the membrane 3 times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash 3 times with TBST.

    • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Part 3: Comparative Data and Analysis

The true utility of these assays is revealed when comparing different inhibitors side-by-side. The tables below synthesize publicly available data for several well-characterized PI3K/mTOR pathway inhibitors.

Table 1: Biochemical Potency and Selectivity of Pathway Inhibitors

CompoundTarget ClassmTOR IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (PI3Kα/mTOR)
PI-103 [5][12]Dual PI3K/mTOR20233150.1
Dactolisib (BEZ235) [12]Dual PI3K/mTOR~5~5---~1
Omipalisib (GSK2126458) [5]Dual PI3K/mTOR0.180.04---0.22
PF-04691502 [5]Dual PI3K/mTOR161.82.11.61.90.11
Torin1 [13]mTOR-Selective1.8>1000>1000>1000>1000>555
Torin2 [14]mTOR-Selective~2~1600---~800
AZD8055 [12]mTOR-Selective<4>1000--->250

Selectivity is calculated as the ratio of the IC50 for PI3Kα to the IC50 for mTOR. A value <1 indicates PI3K preference, ~1 indicates dual activity, and a value >>1 indicates mTOR selectivity.

Table 2: Cellular Activity Profile of Pathway Inhibitors

CompoundTarget Classp-S6K (T389) Inhibitionp-AKT (S473) Inhibitionp-AKT (T308) InhibitionInferred Cellular Selectivity
Rapamycin Allosteric mTORC1PotentWeak / Long-termNone (can increase)mTORC1 Selective
PI-103 Dual PI3K/mTORPotentPotentPotentDual PI3K/mTOR
Torin2 mTOR-SelectiveVery Potent (EC50 ~0.25 nM)[14]PotentWeak (~800-fold less potent)[14]Highly mTOR-Selective

Analysis and Interpretation:

The data clearly illustrates the different selectivity profiles. Dual inhibitors like PI-103 and PF-04691502 show low-nanomolar IC50 values across both mTOR and PI3K isoforms, with selectivity ratios at or below 1.[5][12] This is confirmed in cellular assays where they potently inhibit phosphorylation of S6K, AKT(S473), and AKT(T308).

In stark contrast, second-generation mTOR-selective inhibitors like Torin1 and Torin2 display profound selectivity. Biochemically, their IC50 against PI3K isoforms is in the micromolar range, hundreds- or thousands-fold higher than their potency against mTOR.[13][14] This translates directly to the cellular context, where Torin2 inhibits the mTORC2-mediated phosphorylation of AKT at S473 with approximately 800-fold greater potency than it inhibits PI3K-mediated phosphorylation at T308.[14] This is the hallmark of a truly selective mTOR kinase inhibitor.

Conclusion for the Practicing Scientist

The selection of an appropriate mTOR inhibitor is fundamentally tied to the biological question being asked.

  • To achieve a comprehensive shutdown of the PI3K/mTOR signaling axis, a dual PI3K/mTOR inhibitor may be the tool of choice, though potential off-target effects and a broader toxicity profile must be considered.

  • To specifically probe the function of mTORC1 and mTORC2 while leaving PI3K signaling largely intact, a highly characterized, mTOR-selective inhibitor like Torin1 or Torin2 is indispensable.

  • To isolate mTORC1 function specifically, a rapalog remains a valuable tool, provided one accounts for the potential feedback activation of AKT.

Ultimately, the rigorous evaluation of selectivity is not merely an academic exercise; it is a prerequisite for generating clean, interpretable data. A self-validating experimental plan must incorporate both biochemical profiling to determine direct potency and cellular assays to confirm on-target activity in a physiological context. By employing the principles and protocols outlined in this guide, researchers can confidently select and validate the right tool for their work, ensuring the integrity and impact of their findings in the complex and exciting field of signal transduction.

References

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  • Liu, Q., et al. (2013). Characterization of Torin2, an ATP-Competitive Inhibitor of mTOR, ATM, and ATR. Cancer Research. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 1-Methyl-4-(pyrrolidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Safety and Operations Protocol for Researchers in Drug Development

Understanding the Risks: A Hazard Profile

Based on data from analogous compounds such as 1-(1-Methyl-4-piperidinyl)piperazine, we must assume that 1-Methyl-4-(pyrrolidin-3-yl)piperazine presents significant health hazards. The primary risks include:

  • Severe Skin Corrosion and Burns: Direct contact can cause severe skin burns and damage.[1][2]

  • Serious Eye Damage: The chemical is expected to be corrosive to the eyes and may cause serious, potentially irreversible damage.[1][2][3]

  • Acute Toxicity: It is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1][4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory system irritation.[1][4]

Given these potential dangers, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is non-negotiable.

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Receiving & Unpacking - Nitrile or neoprene gloves- Chemical safety goggles
Storage & Transport - Nitrile or neoprene gloves- Chemical safety goggles- Laboratory coat
Weighing & Solution Prep - Chemical-resistant gloves (e.g., butyl rubber or Viton™)- Chemical safety goggles and a face shield- Laboratory coat or chemical-resistant apron- Respiratory protection (use within a certified chemical fume hood is mandatory)
Experimental Use - Chemical-resistant gloves- Chemical safety goggles and a face shield- Laboratory coat or chemical-resistant apron- Operations must be conducted in a well-ventilated area, preferably a chemical fume hood.
Spill Cleanup - Chemical-resistant gloves, boots, and suit- Self-contained breathing apparatus (SCBA) for major spills- Chemical safety goggles and a face shield
Waste Disposal - Chemical-resistant gloves- Chemical safety goggles- Laboratory coat

The Rationale Behind Your PPE Choices:

  • Gloves: Due to the corrosive nature of piperazine derivatives, standard nitrile gloves may offer only short-term protection. For prolonged handling or in the event of a spill, more robust gloves like butyl rubber or Viton™ are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6][7][8]

  • Eye and Face Protection: The risk of severe eye damage necessitates the use of chemical safety goggles at a minimum.[8] When handling larger quantities or during procedures with a high risk of splashing, a face shield worn over goggles provides an essential extra layer of protection.[9]

  • Respiratory Protection: The potential for respiratory irritation makes it imperative to handle this compound in a well-ventilated area, with a certified chemical fume hood being the standard.[6][8] Do not breathe dust, mist, or vapors.[1][4]

  • Protective Clothing: A laboratory coat is a fundamental requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit should be utilized to prevent skin contact.[6][7][10]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling this compound in your laboratory.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt 1. Receipt & Inspection Verify container integrity. Storage 2. Secure Storage Store in a cool, dry, well-ventilated, and corrosive-compatible area. Store locked up. Receipt->Storage Intact Weighing 3. Weighing & Preparation Perform in a chemical fume hood. Use appropriate PPE. Storage->Weighing Transport Safely Experiment 4. Experimental Use Maintain ventilation and PPE. Avoid generating aerosols. Weighing->Experiment Proceed with Caution Decontamination 5. Decontamination Clean workspaces and equipment thoroughly. Experiment->Decontamination Post-Experiment Waste 6. Waste Disposal Dispose of as hazardous chemical waste according to institutional and local regulations. Decontamination->Waste Segregate Waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Wear nitrile gloves and safety goggles during this process.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][11] Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[1][8][11] The storage area should be secure and accessible only to authorized personnel.[1][4]

  • Weighing and Solution Preparation:

    • Always conduct these operations within a certified chemical fume hood to minimize inhalation exposure.[1][12]

    • Don the appropriate PPE, including chemical-resistant gloves, a lab coat, and a face shield with safety goggles.

    • Use non-sparking tools and handle the compound gently to avoid creating dust or aerosols.[4]

  • Experimental Use:

    • Maintain constant vigilance and ensure all operations are performed in a well-ventilated area.[4][10]

    • Keep containers sealed when not in use.[10]

    • Avoid all personal contact with the substance.[7][10]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[7][10]

  • Spill Response:

    • Minor Spills: For small spills, use an inert absorbent material to contain the substance.[10] Clean the area with a suitable solvent and dispose of all materials as hazardous waste.

    • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.[10]

  • Disposal:

    • Dispose of unused material and contaminated waste in a designated hazardous waste container.[1][4]

    • All waste disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[4][13]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe and secure laboratory environment for yourself and your colleagues.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.